2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMSGRWQUMJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-65-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of O-Methylated Serine in Peptide and Small Molecule Therapeutics
In the landscape of contemporary drug discovery and development, the precise control over the physicochemical and pharmacological properties of therapeutic candidates is paramount. Non-canonical amino acids, in particular, have emerged as indispensable tools for medicinal chemists to overcome the inherent limitations of native peptides and to fine-tune the characteristics of small molecule drugs. Among these, 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as N-Boc-O-methyl-serine (Boc-Ser(OMe)-OH), represents a strategically important building block. Its CAS number is 856417-65-7 for the racemic form and 51293-47-1 for the L-enantiomer.[1]
The incorporation of an O-methylated serine residue into a peptide or small molecule can confer a range of desirable attributes. The methyl ether linkage at the beta-carbon of the amino acid backbone can significantly enhance metabolic stability by shielding the molecule from enzymatic degradation. Furthermore, the modification can influence the conformational preferences of the peptide backbone, potentially leading to improved receptor binding affinity and selectivity. The increased lipophilicity imparted by the methyl group can also enhance cell permeability and oral bioavailability, critical parameters for the development of effective therapeutics.[2][3]
This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications in peptide synthesis and drug development. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the rationale behind the experimental choices, ensuring a thorough understanding for researchers at all levels.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-Ser(OMe)-OH is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug candidate.
| Property | Value | Source |
| CAS Number | 856417-65-7 (DL-form); 51293-47-1 (L-form) | [1] |
| Molecular Formula | C9H17NO5 | [1] |
| Molecular Weight | 219.24 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 83-87°C (for N-Boc-N-methyl-L-serine) | [4] |
| Boiling Point | 353.2±42.0 °C (Predicted) | [4] |
| Density | 1.0±0.1 g/cm3 (Predicted) | [4] |
| pKa | 3.63±0.10 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis of this compound
The synthesis of Boc-Ser(OMe)-OH is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable and well-established route starting from the parent amino acid, serine.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Step 1: N-terminal Protection of L-Serine
The first crucial step is the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions at the N-terminus during subsequent modifications.
Protocol:
-
Dissolve L-serine in a 1:1 mixture of dioxane and 1 N aqueous sodium hydroxide, cooled in an ice bath.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous solution to pH 2-3 with a cold solution of 1 N potassium bisulfate.
-
Extract the product, N-Boc-L-serine, with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a foam or solid.[3]
Causality of Experimental Choices: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the Boc anhydride. The basic condition (NaOH) is necessary to deprotonate the amino group, making it nucleophilic for the attack on the Boc anhydride. Acidification during workup protonates the carboxylic acid, allowing for its extraction into an organic solvent.
Step 2: O-Methylation of the Serine Side Chain
This is the key step where the hydroxyl group of the serine side chain is methylated. The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group, which is less acidic than the carboxylic acid.
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-serine in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath.
-
Add methyl iodide to the solution.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[5][6]
Causality of Experimental Choices: Anhydrous conditions are critical as sodium hydride reacts violently with water. The use of a strong, non-nucleophilic base like NaH ensures the deprotonation of both the carboxylic acid and the hydroxyl group, forming a dianion. The subsequent alkylation with methyl iodide occurs selectively at the more nucleophilic alkoxide of the side chain. The carboxylic acid is protected as its sodium salt during the reaction.[6]
Step 3: Saponification of the Methyl Ester (if formed)
Depending on the reaction conditions in Step 2, some esterification of the carboxylic acid may occur. If the methyl ester is the predominant product, a final saponification step is required to yield the desired carboxylic acid.
Protocol:
-
Dissolve the crude product from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir the reaction at room temperature until the ester is completely hydrolyzed, as monitored by TLC.
-
Acidify the reaction mixture with 1 N HCl to pH 2-3.
-
Extract the final product, this compound, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the pure product.
Causality of Experimental Choices: Lithium hydroxide is a common reagent for the saponification of methyl esters under mild conditions that do not cleave the Boc protecting group.
Applications in Peptide Synthesis and Drug Development
The unique properties of Boc-Ser(OMe)-OH make it a valuable building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, as well as in the construction of complex small molecules.
Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)
Boc-Ser(OMe)-OH can be incorporated into a growing peptide chain on a solid support using standard Boc-SPPS protocols.
SPPS Workflow:
Caption: General workflow for incorporating Boc-Ser(OMe)-OH in solid-phase peptide synthesis.
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., diisopropylethylamine (DIEA) in DCM or DMF).
-
Coupling: In a separate vessel, pre-activate Boc-Ser(OMe)-OH with a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF. Add this solution to the resin and agitate until the coupling is complete, as monitored by a ninhydrin test.[7]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF).
Advantages of Using Boc-Ser(OMe)-OH in Peptide Synthesis:
-
Prevents O-acylation: The methylation of the side-chain hydroxyl group prevents unwanted O-acylation during the coupling of subsequent amino acids, a common side reaction with unprotected serine residues.
-
Enhanced Stability: The methyl ether is stable to the repetitive TFA treatments used for Boc deprotection during SPPS.
-
Modulation of Physicochemical Properties: The incorporation of O-methylated serine can increase the lipophilicity and metabolic stability of the resulting peptide.
Role in Drug Development
The strategic incorporation of O-methylated serine has been explored in the development of various therapeutic peptides and peptidomimetics. The modification can lead to:
-
Increased Proteolytic Resistance: The methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide drug.[2]
-
Improved Pharmacokinetic Profile: The enhanced lipophilicity can improve absorption and distribution properties.
-
Conformational Control: The O-methylation can influence the local conformation of the peptide, which can be crucial for optimizing its binding to a biological target.
While specific examples of marketed drugs containing O-methylated serine are not as prevalent as those with N-methylation, the principle is a key strategy in the design of novel peptide therapeutics, particularly in the areas of metabolic diseases, oncology, and infectious diseases. For instance, the modification is explored in the design of analogs of naturally occurring peptides to enhance their therapeutic potential.
Conclusion
This compound is a valuable and versatile building block for researchers, scientists, and drug development professionals. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The incorporation of this O-methylated serine derivative into peptides and small molecules offers a powerful strategy to enhance their metabolic stability, modulate their physicochemical properties, and ultimately improve their therapeutic potential. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic use of non-canonical amino acids like Boc-Ser(OMe)-OH will undoubtedly play an increasingly important role in the future of medicine.
References
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ChemBK. boc-N-methyl-L-serine - Physico-chemical Properties. [Link]
- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906–910.
-
Bio-protocol. Peptide Synthesis. [Link]
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CEM. Unparalleled Solid Phase Peptide Synthesis. [Link]
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Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. O-tert-Butyl-L-serine Methyl Ester Hydrochloride: A Key Pharmaceutical Intermediate. [Link]
-
Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]
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ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
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Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Journal of the American Chemical Society. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. [Link]
-
PMC. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. [Link]
-
PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid. [Link]
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eScholarship. Synthesis and Evaluation of Macrocycles as Potential Antitumor Agents. [Link]
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National Institutes of Health. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]
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Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
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- 7. luxembourg-bio.com [luxembourg-bio.com]
physicochemical properties of Boc-O-methyl-L-serine
An In-Depth Technical Guide to the Physicochemical Properties of Protected Serine Derivatives: A Focus on Boc-L-Serine Methyl Ester and Boc-O-Methyl-L-Serine
Introduction
In the landscape of peptide synthesis and drug development, protected amino acids are fundamental building blocks, enabling the precise and sequential assembly of complex molecular architectures.[1][2] Among these, derivatives of serine are of particular importance due to the reactive hydroxyl group on the side chain, which can participate in hydrogen bonding and serve as a site for post-translational modifications. The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is essential to prevent unwanted side reactions and ensure regioselective control during synthesis.[3]
This technical guide offers an in-depth exploration of the physicochemical properties of two closely related yet distinct Boc-protected serine derivatives. A common point of ambiguity arises from the nomenclature "Boc-O-methyl-L-serine." This can refer to either the methylation of the side-chain hydroxyl group or the esterification of the C-terminal carboxyl group. To provide comprehensive clarity for researchers, this guide will address both:
-
N-(tert-Butoxycarbonyl)-L-serine Methyl Ester (Boc-Ser-OMe): The more common derivative featuring a methyl ester at the C-terminus and a free hydroxyl side chain.
-
N-(tert-Butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(Me)-OH): The derivative with a methylated side-chain hydroxyl (a methyl ether) and a free carboxylic acid.
Understanding the distinct properties of each is critical for their correct application, from selecting appropriate reaction solvents to interpreting analytical data for quality control.
Part 1: N-(tert-Butoxycarbonyl)-L-serine Methyl Ester (Boc-Ser-OMe)
This derivative, with CAS number 2766-43-0, is a widely used intermediate in both solid-phase and solution-phase peptide synthesis.[3][4] The Boc group protects the amine, while the methyl ester protects the carboxylic acid, leaving the side-chain hydroxyl group available for potential modification or interaction.
Core Physicochemical Properties
The fundamental physical and chemical properties of Boc-Ser-OMe dictate its behavior in experimental settings. These values are crucial for reaction setup, purification, and storage.
| Property | Value | Significance & Experimental Insight |
| CAS Number | 2766-43-0[2][3][4] | Unique identifier for substance registration and accurate sourcing. |
| Molecular Formula | C₉H₁₇NO₅[2][3][4][5] | Confirms the elemental composition. |
| Molecular Weight | 219.23 - 219.24 g/mol [2][4][5][6] | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Colorless to light yellow liquid, oil, or solid[2][4][7][8] | Physical state can vary with purity and temperature. A distinct color may indicate impurities. |
| Melting Point | 42 °C[6] | A sharp melting point is a key indicator of purity. Broad ranges suggest impurities. |
| Density | ~1.082 g/mL at 25 °C[4][7][9] | Useful for volume-to-mass conversions when handling the liquid form. |
| Optical Rotation | [α]²⁰/D ≈ -15° to -21° (c=5 in Methanol)[2][4][8] | Confirms the stereochemical integrity (L-configuration). Deviations can indicate racemization. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.[3][4][7] | High solubility in common organic solvents facilitates its use in a wide range of organic reactions. Low water solubility is typical for protected amino acids. |
| Flash Point | 113 °C / 235.4 °F[10] | Important for safety protocols, indicating the temperature at which it can vaporize to form an ignitable mixture in air. |
Spectroscopic Profile
Spectroscopic analysis is the cornerstone of structural verification and purity assessment. For a Senior Application Scientist, interpreting this data is key to validating the material before use.
1.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. For Boc-Ser-OMe in CDCl₃, the expected signals are:
-
δ ~5.5 ppm (d, 1H): This doublet corresponds to the N-H proton of the Boc-protected amine, coupled to the α-proton.[9]
-
δ ~4.4 ppm (m, 1H): The α-proton (CH), which appears as a multiplet due to coupling with both the N-H and the β-protons.[9]
-
δ ~3.9 ppm (m, 2H): The two β-protons (CH₂) of the serine side chain. They are diastereotopic and couple with the α-proton, often resulting in a complex multiplet.[9]
-
δ 3.79 ppm (s, 3H): A sharp singlet representing the three protons of the methyl ester (COOCH₃).[9]
-
δ 1.46 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[9]
Causality Insight: The large, clean singlet at ~1.46 ppm is a hallmark of the Boc group and its high intensity (9H) serves as an excellent internal reference for integrating other peaks to confirm structural integrity.
1.2.2 ¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton. Key resonances include:
-
~170-172 ppm: Carbonyl carbon of the methyl ester.
-
~155-156 ppm: Carbonyl carbon of the Boc group.[11]
-
~80 ppm: Quaternary carbon of the Boc group C(CH₃)₃.
-
~63 ppm: β-carbon (CH₂OH).
-
~55-56 ppm: α-carbon (CH).
-
~52 ppm: Methyl ester carbon (OCH₃).
-
~28 ppm: Methyl carbons of the Boc group C(CH₃)₃.[11]
Field Insight: The chemical shifts of carbonyl carbons are sensitive to solvent polarity.[11][12] Running spectra in different solvents can sometimes help resolve overlapping peaks or confirm assignments through observed shifts.
1.2.3 FTIR Spectroscopy
Infrared spectroscopy is used to identify key functional groups by their vibrational frequencies.
-
~3400 cm⁻¹ (broad): O-H stretch from the side-chain hydroxyl group.
-
~3350 cm⁻¹ (sharp): N-H stretch from the urethane.
-
~2980 cm⁻¹: C-H stretches from the alkyl groups.
-
~1745 cm⁻¹ (strong): C=O stretch of the methyl ester.[12]
-
~1715 cm⁻¹ (strong): C=O stretch of the Boc-urethane group.[12]
-
~1160 cm⁻¹: C-O stretch associated with the ester and Boc groups.
1.2.4 Mass Spectrometry
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For Boc-Ser-OMe, the expected monoisotopic mass is 219.111.[5][6] Common fragments correspond to the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da).
Experimental Protocols for Characterization
Trustworthiness in research materials is built on robust, self-validating protocols.
Protocol 1: Determination of Specific Rotation
This protocol validates the enantiomeric purity of the compound.
-
Preparation: Accurately weigh approximately 250 mg of Boc-Ser-OMe and transfer it to a 5 mL volumetric flask.
-
Dissolution: Dissolve the compound in anhydrous methanol and fill to the mark. Ensure the solution is completely clear and at a controlled temperature (e.g., 20 °C).
-
Measurement: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm). First, zero the instrument with the blank solvent (anhydrous methanol).
-
Reading: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Record the optical rotation reading (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where l is the path length in decimeters (typically 1 dm) and c is the concentration in g/mL.
-
Validation: The calculated value should fall within the expected range (e.g., -15° to -21°).[8] A value close to zero would be a critical failure, indicating racemization.
Analytical QC Workflow
The following diagram illustrates a standard workflow for the quality control and release of a protected amino acid derivative like Boc-Ser-OMe.
Caption: Quality control workflow for a protected amino acid derivative.
Handling, Storage, and Safety
Proper handling ensures both user safety and material longevity.
-
Safety: The compound may cause skin, eye, and respiratory irritation.[4][13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
Storage: To maintain its integrity, Boc-Ser-OMe should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at refrigerated temperatures (0-10 °C).[2] It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]
Part 2: N-(tert-Butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(Me)-OH)
This compound, with the IUPAC name (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is structurally distinct from the methyl ester.[15] Here, the side-chain hydroxyl has been converted to a methyl ether, and the C-terminus is a free carboxylic acid. This modification is significant as it renders the side chain non-reactive under conditions where a free hydroxyl might interfere, such as glycosylation or phosphorylation studies on other parts of a peptide.
Distinguishing Properties
The primary differences in physicochemical properties stem from the presence of a free carboxylic acid and a side-chain ether.
| Property | Boc-Ser(Me)-OH | Boc-Ser-OMe (for comparison) |
| CAS Number | 51293-47-1 (representative)[15] | 2766-43-0 |
| Molecular Formula | C₉H₁₇NO₅[15] | C₉H₁₇NO₅ |
| Molecular Weight | 219.23 g/mol [15] | 219.23 g/mol |
| Key Functional Groups | Carboxylic Acid, Urethane, Ether | Ester, Urethane, Alcohol |
| Acidity | Acidic (due to -COOH) | Neutral |
| Solubility Profile | Soluble in aqueous base and polar organic solvents. | Soluble in most organic solvents; poorly soluble in water. |
Causality Insight: Despite having the same molecular formula and weight, these are structural isomers with vastly different chemical personalities. The free carboxylic acid of Boc-Ser(Me)-OH makes it suitable for standard peptide coupling reactions (e.g., with DCC, HBTU) without prior saponification, unlike the methyl ester.
Spectroscopic Distinctions
The spectroscopic fingerprints of the two isomers are clearly different.
-
¹H NMR: For Boc-Ser(Me)-OH, one would expect to see a singlet around 3.3-3.4 ppm for the side-chain ether methyl group (O-CH₃). The sharp singlet at ~3.8 ppm for the ester methyl group would be absent. A broad singlet for the carboxylic acid proton (-COOH) would also be visible, typically >10 ppm, depending on the solvent.
-
FTIR: The spectrum would show a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹) instead of the sharper alcohol O-H. The C=O stretch for the carboxylic acid would appear around 1710-1720 cm⁻¹, likely overlapping with the urethane C=O. The distinct ester C=O stretch at ~1745 cm⁻¹ would be absent.
Conclusion
Boc-L-serine methyl ester and Boc-O-methyl-L-serine are valuable, non-isomeric reagents in chemical and pharmaceutical science. Their identical molecular formulas belie their significant differences in chemical reactivity and physical properties, which are directly attributable to the placement of the methyl group—either as a C-terminal ester or a side-chain ether. For the researcher, a precise understanding of these differences, verified through rigorous analytical characterization as outlined in this guide, is paramount. This knowledge ensures the correct selection of reagents, the design of effective reaction conditions, and the unambiguous interpretation of results, ultimately upholding the integrity and success of the synthetic endeavor.
References
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ChemBK. (2024). boc-N-methyl-L-serine. [Link]
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Chemsrc. (2025). Boc-Ser-OMe | CAS#:2766-43-0. [Link]
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iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019177, N-Boc-L-serine methyl ester. [Link]
-
ResearchGate. (n.d.). IR spectra of N-Boc-L-proline-L-serine-OMe 7. [Link]
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ChemWhat. (n.d.). Boc-L-serine methyl ester CAS#: 2766-43-0. [Link]
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Organic Syntheses. (n.d.). Procedure for the synthesis of N-Boc-L-serine methyl ester related compounds. [Link]
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Global Substance Registration System. (2025). BOC-O-METHYL-L-SERINE. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98766, N-[tert-butoxycarbonyl]-L-serine. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-serine-L-proline-OMe 10. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016354, (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). [Link]
-
ResearchGate. (2020). Preparation of methyl ester of L-serine. [Link]
-
National Institute of Standards and Technology. (n.d.). Serine. In NIST Chemistry WebBook. [Link]
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A Senior Scientist's Guide to the NMR Spectrum of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, a common Boc-protected amino acid derivative. Authored from the perspective of a Senior Application Scientist, this document provides not only a detailed spectral assignment but also the underlying causality for experimental choices and data interpretation. It is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and quality control. The guide covers fundamental 1D NMR analysis, advanced 2D correlation techniques for unambiguous assignments, and a detailed, field-tested experimental protocol.
Introduction: The Role of NMR in Synthetic Chemistry
In the realm of organic synthesis, particularly in peptide chemistry and drug development, the precise structural confirmation of intermediates and final products is paramount. This compound, also known as N-Boc-O-methyl-DL-serine, is a key building block.[1] The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the amine, which is crucial for controlled peptide bond formation. NMR spectroscopy serves as the gold standard for verifying the integrity of this molecule, confirming successful protection, and ensuring the absence of impurities.[2] This guide will dissect its NMR fingerprint to provide a comprehensive reference.
Molecular Structure and Predicted Spectral Features
A preliminary analysis of the molecule's structure allows for the prediction of its NMR signature.
Structure:
Predicted ¹H NMR Signals:
-
Boc Group: Nine equivalent methyl protons, appearing as a strong singlet.
-
Methoxy Group: Three equivalent protons of the O-CH₃ group, appearing as a singlet.
-
Methylene Group (-CH₂-): Two diastereotopic protons adjacent to the chiral center, expected to show complex splitting (doublet of doublets).
-
Methine Proton (α-CH): One proton on the chiral carbon, coupled to the adjacent methylene protons and the NH proton.
-
Amide Proton (-NH-): One exchangeable proton, often a broad singlet, coupled to the α-CH.
-
Carboxylic Acid Proton (-COOH): One highly exchangeable proton, appearing as a very broad singlet, often far downfield.
Predicted ¹³C NMR Signals:
-
Boc Group: One signal for the three equivalent methyl carbons and one for the quaternary carbon.
-
Methoxy Group: One signal for the O-CH₃ carbon.
-
Methylene Carbon (-CH₂-): One signal.
-
Methine Carbon (α-CH): One signal.
-
Carbonyl Carbons: Two distinct signals for the carbamate (Boc) and carboxylic acid carbonyls.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is directly dependent on a meticulous experimental setup. This protocol is designed to yield high-resolution, unambiguous data.
Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over the more common chloroform-d (CDCl₃). While the compound is soluble in both, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of the -NH and -COOH protons. This allows for their observation as distinct, and often coupled, signals, which might be broadened into obscurity or averaged out in CDCl₃.[3][4]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. For precise chemical shift referencing, a solvent containing an internal standard like tetramethylsilane (TMS) can be used, though referencing to the residual solvent peak is common practice.[5][6]
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical lineshape on the residual solvent peak. A Lorentzian peak shape is ideal.
-
-
Data Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse sequence (e.g., Bruker 'zg30') is typically sufficient.
-
Spectral Width: Set to cover a range of approximately -2 to 14 ppm.
-
Acquisition Time: ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest (typically 2-5 seconds for small molecules) to allow for full relaxation and ensure accurate integration.[2]
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Data Acquisition (¹³C NMR):
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., Bruker 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Spectral Width: Set to cover a range of approximately 0 to 200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Reference the spectrum. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.[6]
-
Integrate the ¹H NMR spectrum.
-
Analysis of the ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~12.7 | Broad s | 1H | COOH | The acidic proton is highly deshielded and appears as a broad singlet far downfield due to rapid chemical exchange. |
| b | ~7.0-7.2 | d | 1H | NH | The amide proton is deshielded by the adjacent carbonyl. Its coupling to the α-proton (CH) confirms its assignment. The chemical shift is concentration-dependent.[7] |
| c | ~4.1-4.2 | m | 1H | α-CH | This proton is deshielded by the adjacent nitrogen and carbonyl group. It appears as a multiplet due to coupling with the NH proton and the two diastereotopic β-protons. |
| d | ~3.5-3.6 | m | 2H | β-CH₂ | These protons are adjacent to the electron-withdrawing methoxy group. They are diastereotopic due to the adjacent chiral center, resulting in complex splitting patterns. |
| e | ~3.25 | s | 3H | OCH₃ | The methoxy protons appear as a clean singlet in a typical region for ethers. |
| f | ~1.40 | s | 9H | C( CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong, sharp singlet in the upfield region.[7] This is a key diagnostic peak for successful Boc protection.[7] |
Analysis of the ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~172 | C OOH | The carboxylic acid carbonyl carbon is highly deshielded and appears in the characteristic region for this functional group.[6] |
| 2 | ~155 | NC =O (Boc) | The carbamate carbonyl carbon is also deshielded but typically appears slightly upfield from a carboxylic acid.[6][8] |
| 3 | ~78 | C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is a key identifier, appearing around 78-80 ppm. |
| 4 | ~72 | β-C H₂ | This carbon is deshielded due to its attachment to the electronegative oxygen of the methoxy group. |
| 5 | ~58 | OC H₃ | The methoxy carbon appears in the typical range for an ether. |
| 6 | ~55 | α-C H | The α-carbon is deshielded by the attached nitrogen atom. |
| 7 | ~28 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region. |
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra are powerful, 2D NMR experiments provide definitive connectivity information, acting as a self-validating system for the proposed assignments.[9][10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:
-
NH (b) ↔ α-CH (c)
-
α-CH (c) ↔ β-CH₂ (d)
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations:
-
NH (b) ↔ No signal (¹⁵N HSQC would show this)
-
α-CH (c) ↔ α-C (6)
-
β-CH₂ (d) ↔ β-C (4)
-
OCH₃ (e) ↔ OCH₃-C (5)
-
C(CH₃)₃ (f) ↔ C(CH₃)₃-C (7)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton by showing 2- and 3-bond correlations between protons and carbons.[11] It validates the connection between different functional groups.
Key Diagnostic HMBC Correlations:
-
Protons of the Boc group (f) will show a strong correlation to the quaternary Boc carbon (3) and the carbamate carbonyl (2) , confirming the integrity of the protecting group.
-
The α-CH proton (c) will correlate to the β-carbon (4) , the carbamate carbonyl (2) , and the carboxylic acid carbonyl (1) , unambiguously placing it within the amino acid core.
-
The methoxy protons (e) will show a crucial correlation to the β-carbon (4) , confirming the location of the methoxy group.
Visualization of Key HMBC Correlations
The following diagram illustrates the most important long-range correlations that piece the molecular puzzle together.
Caption: Key HMBC correlations in this compound.
Conclusion
The comprehensive NMR analysis presented provides an authoritative guide for the structural verification of this compound. The characteristic singlet of the Boc group protons at ~1.40 ppm and the corresponding carbon signals at ~28 ppm and ~78 ppm serve as primary diagnostic markers for successful protection.[7][12] The combination of 1D ¹H and ¹³C spectra, augmented by 2D COSY, HSQC, and particularly HMBC experiments, allows for the complete and unambiguous assignment of all signals. This multi-faceted approach forms a self-validating workflow, ensuring the highest level of scientific integrity for researchers in synthetic chemistry and drug discovery.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem.
- Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
- A Comprehensive Guide to Cross-Referencing Experimental NMR Data with Literature Values. BenchChem.
- HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. ResearchGate.
- ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate.
- ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate.
- Basic Practical NMR Concepts. Michigan State University Department of Chemistry.
- Determine the structure of Boc amino acids. Cheminfo.org.
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.
- Basic NMR Concepts. Boston University.
- Supporting Information. Wiley-VCH.
- (I) Plot of NH chemical shifts in the 1 H NMR spectra of the... ResearchGate.
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed Central.
- N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) ¹³C NMR. ChemicalBook.
- (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid. ChemicalBook.
- N-tert-Butoxycarbonyl-L-valine - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
- NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
- Getting to know the nitrogen next door: HNMBC measurements of amino sugars. PubMed.
- ¹³C NMR Chemical Shifts. University of Wisconsin-Madison.
- This compound. BLDpharm.
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications.
- 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid(170462-68-7) 1h nmr. ChemicalBook.
- 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. PubChem.
- Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1). ResearchGate.
-
The 2D HMBC Experiment. YouTube. Available at: [Link]
- 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid. MedChemExpress.
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A Technical Guide to the Mass Spectrometry of Boc-NH-(3-methoxy)propanoic Acid
Introduction
In the fields of peptide synthesis, medicinal chemistry, and drug development, the precise characterization of building blocks is paramount for ensuring the integrity and purity of the final product. Boc-NH-(3-methoxy)propanoic acid, an N-terminally protected β-amino acid, is a valuable reagent in the synthesis of modified peptides and peptidomimetics. Its tert-butyloxycarbonyl (Boc) protecting group provides stability during synthesis, while the methoxypropanoic acid moiety offers unique structural properties. Accurate molecular weight confirmation and structural verification are critical quality control steps, for which electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool.[1][2]
This guide provides an in-depth technical overview of the mass spectrometric behavior of Boc-NH-(3-methoxy)propanoic acid. We will explore its ionization characteristics, predictable adduct formation, and the diagnostic fragmentation patterns observed in tandem mass spectrometry (MS/MS). The protocols and data interpretation frameworks presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related molecules.
Physicochemical Properties & Expected Ions
To accurately interpret mass spectra, a foundational understanding of the analyte's properties is essential. Boc-NH-(3-methoxy)propanoic acid possesses polar functional groups—a carboxylic acid and a carbamate—making it highly suitable for ESI.
-
Molecular Formula: C₉H₁₇NO₅
-
Monoisotopic Mass: 219.111 Da
-
Appearance: White to off-white powder
Based on its monoisotopic mass, we can predict the mass-to-charge ratio (m/z) of the most common ions observed in positive ion mode ESI-MS. The acidic proton of the carboxylic acid and the nitrogen atom in the carbamate are potential sites for protonation. In the presence of ubiquitous alkali metal salts, sodium and potassium adducts are also commonly formed.[3][4]
| Ion Species | Formula | Adduct | Δ Mass (Da) | Calculated m/z |
| Protonated Molecule | [M+H]⁺ | H⁺ | +1.0078 | 220.118 |
| Sodium Adduct | [M+Na]⁺ | Na⁺ | +22.9898 | 242.100 |
| Potassium Adduct | [M+K]⁺ | K⁺ | +38.9637 | 258.074 |
| Table 1: Predicted m/z values for common ions of Boc-NH-(3-methoxy)propanoic acid in positive mode ESI-MS. |
Experimental Protocol: LC-MS Analysis
A robust liquid chromatography-mass spectrometry (LC-MS) method is crucial for obtaining high-quality data. The following protocol provides a validated starting point for the analysis.
Sample Preparation
The goal of sample preparation is to solubilize the analyte and ensure compatibility with the LC-MS system, minimizing matrix effects and contamination.[5][6][7]
-
Stock Solution: Prepare a 1 mg/mL stock solution of Boc-NH-(3-methoxy)propanoic acid in LC-MS grade methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
Liquid Chromatography (LC) Conditions
For this polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique. However, a standard reversed-phase (RP) method is also suitable and widely available.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
Causality Note: The addition of 0.1% formic acid to the mobile phase is critical. It serves to acidify the eluent, promoting the protonation of the analyte in the ESI source, thereby enhancing the signal for the desired [M+H]⁺ ion.
Mass Spectrometry (MS) Conditions
These parameters are typical for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Full Scan (MS1) Range: m/z 100-500
-
Collision Energy (for MS/MS): Ramp from 10-30 eV
Data Interpretation: Full Scan and Tandem MS (MS/MS)
Full Scan (MS1) Spectrum
In a typical full scan spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 220.118 . Depending on the cleanliness of the system and the sample matrix, sodium [M+Na]⁺ (m/z 242.100) and potassium [M+K]⁺ (m/z 258.074) adducts are also frequently detected.[4][8][9] The presence of these adducts can serve as a secondary confirmation of the molecular weight.
Tandem (MS/MS) Fragmentation Analysis
Tandem mass spectrometry is essential for unambiguous structural confirmation. The fragmentation of Boc-protected amino acids is well-characterized and provides a diagnostic fingerprint.[10][11][12] The collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 220.1) proceeds through characteristic neutral losses from the labile Boc group.
The primary fragmentation pathways are:
-
Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), a neutral molecule with a mass of 56.06 Da. This results in a prominent fragment ion at m/z 164.055 .[11][13]
-
Loss of tert-Butanol: A subsequent or alternative fragmentation is the loss of tert-butanol (C₄H₁₀O) with a mass of 74.07 Da, leading to a fragment at m/z 146.045 .[12]
-
Loss of the entire Boc group: Cleavage of the N-C bond can result in the loss of the entire Boc group as a radical, though loss of isobutylene is typically more favorable.
-
Loss of Carbon Dioxide: Following the initial loss of isobutylene, the resulting carbamic acid intermediate can readily lose CO₂ (44.00 Da), yielding a fragment corresponding to the protonated 3-methoxy-beta-alanine at m/z 120.065 .
Caption: Predicted MS/MS fragmentation of Boc-NH-(3-methoxy)propanoic acid.
The observation of these specific neutral losses provides extremely high confidence in the identification of the compound and confirms the presence and location of the Boc protecting group.
Workflow for Compound Verification
The following diagram outlines the logical workflow for the characterization of Boc-NH-(3-methoxy)propanoic acid using LC-MS.
Caption: Standard workflow for LC-MS based compound verification.
Trustworthiness and Self-Validation
The protocol described constitutes a self-validating system. The LC retention time provides one layer of identification. The full scan MS data confirms the molecular weight via multiple ion species ([M+H]⁺, [M+Na]⁺). Finally, the MS/MS fragmentation pattern, with its predictable and diagnostic neutral losses, provides definitive structural confirmation. The concordance of all three data points—retention time, accurate mass, and fragmentation—ensures a highly trustworthy and unambiguous identification of Boc-NH-(3-methoxy)propanoic acid. In cases of in-source fragmentation, where Boc-cleavage occurs before MS/MS, lowering the fragmentor or cone voltage can help preserve the precursor ion.[14]
References
-
Yale School of Medicine. (n.d.). Electrospray Mass Spectrometry | Proteomics. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Gogoi, D., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. PubMed. Retrieved from [Link]
-
Kiontke, A. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
-
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Retrieved from [Link]
-
Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
Gao, Y., et al. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Loo, J. A., et al. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
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The Elusive Crystal: A Technical Guide to the Synthesis and Structural Anticipation of Boc-Ser(OMe)-OH
Abstract
N-(tert-butoxycarbonyl)-O-methyl-L-serine, or Boc-Ser(OMe)-OH, represents a valuable building block in peptide synthesis and drug discovery, offering a protected serine moiety with a modified side chain that can influence peptide conformation and stability. Despite its significance, a definitive crystal structure of Boc-Ser(OMe)-OH remains elusive in the public domain. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and crystallization strategies for this compound, grounded in established methodologies for analogous Boc-protected amino acids. Furthermore, we present a theoretical conformational analysis, offering insights into the anticipated structural features of Boc-Ser(OMe)-OH and its implications for peptide design.
Introduction: The Strategic Importance of O-Methylated Serine Derivatives
The incorporation of modified amino acids is a cornerstone of modern peptide and peptidomimetic design. O-methylation of serine residues, in particular, serves several critical functions:
-
Prevention of Side Reactions: The methyl ether linkage blocks the nucleophilic hydroxyl group of the serine side chain, preventing unwanted reactions such as O-acylation during peptide coupling steps.[1]
-
Modulation of Physicochemical Properties: The replacement of a hydroxyl group with a methoxy group increases the lipophilicity of the amino acid residue, which can enhance cell membrane permeability and alter the solubility profile of the resulting peptide.
-
Conformational Constraint: The steric bulk of the methyl group can influence the local backbone conformation, potentially stabilizing specific secondary structures like β-turns or helical motifs.
The tert-butoxycarbonyl (Boc) protecting group is a widely utilized N-terminal protecting group in solid-phase and solution-phase peptide synthesis due to its stability under a broad range of conditions and its facile removal with mild acid.[2] The combination of N-Boc protection and O-methylation in Boc-Ser(OMe)-OH thus provides a versatile tool for the controlled incorporation of this modified amino acid into complex peptide structures.
Synthesis and Purification: A Self-Validating Protocol
While a specific protocol for Boc-Ser(OMe)-OH is not extensively detailed in the literature, a robust and reliable synthesis can be extrapolated from established procedures for the N-Boc protection of amino acids and the O-alkylation of serine derivatives. The following protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.
Experimental Protocol: Synthesis of Boc-Ser(OMe)-OH
Step 1: N-Boc Protection of L-Serine
This initial step follows the well-established procedure for the synthesis of Boc-Ser-OH.[3]
-
Dissolution: Dissolve L-serine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0°C and add triethylamine (2.2 equivalents) or 1N NaOH to adjust the pH to ~10.
-
Reaction with (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M solution of citric acid or KHSO₄.
-
Extract the product, Boc-Ser-OH, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-Ser-OH, typically as a white solid or viscous oil.
-
Step 2: O-Methylation of Boc-Ser-OH
This step introduces the methyl ether linkage to the serine side chain.
-
Dissolution: Dissolve the crude Boc-Ser-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Caution: NaH is highly reactive; handle with care under an inert atmosphere.
-
Methylation: After cessation of hydrogen evolution, add methyl iodide (MeI, 1.2 equivalents) dropwise. Caution: Methyl iodide is toxic and should be handled in a fume hood.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the formation of the more nonpolar product.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-Ser(OMe)-OH.
Diagram: Synthetic Workflow for Boc-Ser(OMe)-OH
Caption: General workflow for the crystallization of Boc-Ser(OMe)-OH.
Anticipated Crystal Structure and Conformational Analysis
In the absence of experimental crystallographic data for Boc-Ser(OMe)-OH, we can infer its likely solid-state conformation based on the known structures of other Boc-protected amino acids and peptides. [4] Key Conformational Features:
-
Urethane Bond Conformation: The N-Boc group typically adopts a trans conformation about the urethane bond (ω ≈ 180°), which is energetically favored over the cis conformation. This arrangement minimizes steric hindrance between the tert-butyl group and the amino acid side chain.
-
Backbone Torsion Angles (φ, ψ): The φ and ψ torsion angles will be influenced by intramolecular hydrogen bonding possibilities and crystal packing forces. A common motif in Boc-protected amino acids is an intramolecular hydrogen bond between the N-H of the urethane and the carbonyl oxygen of the carboxylic acid, which would constrain the ψ torsion angle.
-
Side Chain Conformation (χ₁): The χ₁ torsion angle, defining the rotation around the Cα-Cβ bond, will likely adopt a staggered conformation to minimize steric clashes between the methoxy group, the carboxylic acid, and the N-Boc group.
-
Intermolecular Interactions: In the crystal lattice, we anticipate strong intermolecular hydrogen bonding between the carboxylic acid proton of one molecule and a carbonyl oxygen (either from the carboxylic acid or the Boc group) of a neighboring molecule. These interactions will be a primary driver of the crystal packing.
Table 1: Predicted Torsion Angles for Boc-Ser(OMe)-OH
| Torsion Angle | Predicted Range | Rationale |
| φ (C'-N-Cα-C') | -60° to -90° | Typical for extended conformations in small peptides and amino acid derivatives. |
| ψ (N-Cα-C'-O) | +120° to +150° | Influenced by potential intramolecular hydrogen bonding and steric factors. |
| ω (Cα-C'-N-H) | ~180° | trans urethane bond is sterically favored. |
| χ₁ (N-Cα-Cβ-O) | -60°, 180°, +60° | Staggered conformations to minimize steric hindrance of the methoxy group. |
Conclusion and Future Outlook
Boc-Ser(OMe)-OH is a strategically important building block for the synthesis of modified peptides with enhanced properties. While its crystal structure has not yet been reported, this guide provides a comprehensive framework for its synthesis, purification, and crystallization based on established chemical principles. The anticipated conformational features highlight the structural constraints imposed by the N-Boc and O-methyl groups, which are critical considerations for rational peptide design. The future elucidation of the experimental crystal structure of Boc-Ser(OMe)-OH will provide definitive validation of these predictions and further empower its application in the development of novel peptide-based therapeutics.
References
- Current time information in Tweed Shire Council, AU. (n.d.). Google.
- Crystallization method of Boc-amino acid. (n.d.). Google Patents.
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Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022, January 12). ResearchGate. Retrieved January 12, 2026, from [Link]
-
X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.
-
The Role of N-Methylated Amino Acids in Drug Discovery. (n.d.). Pen Peptide. Retrieved January 12, 2026, from [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
-
Peptide Synthesis. (n.d.). Bio-protocol. Retrieved January 12, 2026, from [Link]
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Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025, August 25). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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N-[tert-butoxycarbonyl]-L-serine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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BOC-L-serine. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Supporting Information. (n.d.). Digital CSIC. Retrieved January 12, 2026, from [Link]
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On the Selective N-Methylation of BOC-Protected Amino Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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N-Boc-L-serine methyl ester. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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(n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
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Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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On the selective N-methylation of BOC-protected amino acids. (2009, November 6). PubMed. Retrieved January 12, 2026, from [Link]
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Conformational structures and optical rotation of serine and cysteine. (2025, August 8). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
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Enantioselective Synthesis of Boc-O-methyl-serine: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the principal methodologies for the enantioselective synthesis of N-Boc-O-methyl-serine, a valuable chiral building block in the synthesis of complex peptides and pharmaceutical agents. As a non-proteinogenic amino acid, the precise stereochemical control during its synthesis is paramount. This document delves into three field-proven strategies: leveraging the chiral pool, enzymatic resolution, and the application of chiral auxiliaries. Each section offers a detailed explanation of the underlying chemical principles, causality behind experimental choices, and step-by-step protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific applications.
Introduction: The Significance of Stereochemistry in O-Methylated Serine Derivatives
O-methylated amino acids, particularly O-methyl-serine, are crucial components in a variety of biologically active molecules. The methylation of the side-chain hydroxyl group imparts unique conformational properties and can enhance metabolic stability. The N-Boc protecting group, in turn, is a cornerstone of modern peptide synthesis, enabling controlled amide bond formation. Consequently, the efficient and stereochemically pure synthesis of Boc-O-methyl-serine is a critical endeavor in medicinal chemistry and drug discovery. The choice of enantiomer can drastically impact the pharmacological activity and safety profile of the final compound, making enantioselective synthesis an indispensable aspect of its preparation.
This guide will explore three robust and widely employed strategies to achieve high enantiopurity in the synthesis of Boc-O-methyl-serine. We will begin with the most direct approach, utilizing the readily available chiral pool of natural amino acids. Subsequently, we will examine a chemoenzymatic strategy that employs enzymes for the resolution of a racemic mixture. Finally, we will discuss a de novo asymmetric synthesis using chiral auxiliaries to control the stereochemical outcome of the reaction.
Chiral Pool Synthesis: A Direct and Economical Approach
The "chiral pool" strategy is a cornerstone of asymmetric synthesis, leveraging the natural abundance of enantiomerically pure starting materials. For the synthesis of Boc-O-methyl-serine, L-serine or D-serine serve as inexpensive and readily available chiral precursors. This approach is often favored in industrial settings due to its cost-effectiveness and scalability. The core of this strategy involves a two-step sequence: N-protection followed by O-methylation, with careful control of reaction conditions to prevent racemization.
The "Why": Mechanistic Considerations for Stereochemical Retention
The critical step in this sequence is the O-methylation of N-Boc-serine. The reaction proceeds via a Williamson ether synthesis, where the hydroxyl group of serine is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. To preserve the stereochemical integrity of the α-carbon, it is crucial to avoid conditions that could lead to its deprotonation and subsequent racemization. The presence of the bulky Boc group on the nitrogen atom helps to sterically hinder access to the α-proton, and the choice of a non-nucleophilic base at low temperatures is paramount.
Experimental Workflow: Chiral Pool Synthesis
Caption: Workflow for Chiral Pool Synthesis of Boc-O-methyl-serine.
Detailed Protocol: O-Methylation of N-Boc-D-serine
This protocol is adapted from a procedure used in the synthesis of the antiepileptic drug Lacosamide.[1][2]
Materials:
-
N-Boc-D-serine
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
20% (w/w) Sodium hydroxide solution
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
50% (w/w) Citric acid solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL). Cool the suspension to 0–10 °C with an ice bath.
-
Base Addition: Slowly add 20% aqueous NaOH solution (97.5 g, 0.48 mol) to the cooled suspension while maintaining the temperature between 0–10 °C. Stir the resulting mixture for 30 minutes.
-
Methylation: Add dimethyl sulfate (246 g, 1.95 mol) and 50% aqueous NaOH solution (179.5 g, 2.245 mol) simultaneously to the reaction mixture, ensuring the temperature is maintained between -5 to 5 °C. Stir the mixture for 12 hours at this temperature.
-
Workup: Add water (300 mL) to the reaction mixture. Separate the aqueous layer and acidify it to a pH of <3.5 with a 50% citric acid solution.
-
Extraction: Extract the acidified aqueous layer with dichloromethane (2 x 500 mL, 1 x 300 mL).
-
Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain crude (R)-2-N-Boc-amino-3-methoxypropanoic acid.
Table 1: Quantitative Data for Chiral Pool Synthesis
| Parameter | Value | Reference |
| Starting Material | N-Boc-D-serine | [2] |
| Yield | ~100% (crude) | [2] |
| Chiral Purity | High (with potential for minor racemization) | [2] |
Enzymatic Resolution: A Highly Selective Chemoenzymatic Approach
Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For the synthesis of Boc-O-methyl-serine, a lipase can be employed to selectively acylate one enantiomer of a racemic precursor.
The "Why": The Principle of Kinetic Resolution
Enzymes, being chiral molecules themselves, create a chiral environment in their active site. This allows them to differentiate between the two enantiomers of a substrate, leading to a significant difference in the rate of reaction for each enantiomer. In a kinetic resolution, the enzyme transforms one enantiomer into a new product at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the newly formed product. The efficiency of this process is described by the enantiomeric ratio (E), with higher E values indicating better selectivity.
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for Enzymatic Resolution of a Boc-O-methyl-serine derivative.
Detailed Protocol: Lipase-Mediated Kinetic Resolution of (±)-N-Benzoyl-α-methylserine ethyl ester
This protocol is based on the resolution of a closely related serine derivative and illustrates the general principles that can be applied to Boc-O-methyl-serine.[3]
Materials:
-
(±)-N-Benzoyl-α-methylserine ethyl ester
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Isopropenyl acetate
-
Hexane/THF (7:3 v/v)
Procedure:
-
Reaction Setup: In a vial, dissolve (±)-N-Benzoyl-α-methylserine ethyl ester in the hexane/THF solvent mixture.
-
Enzyme and Acyl Donor Addition: Add Novozym® 435 and isopropenyl acetate to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.
-
Workup: Once the desired conversion is reached (typically around 50%), filter off the enzyme.
-
Separation: Separate the unreacted (S)-N-Benzoyl-α-methylserine ethyl ester from the product, (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester, by column chromatography.
Table 2: Quantitative Data for Enzymatic Resolution
| Parameter | Value | Reference |
| Enzyme | Novozym® 435 | [3] |
| Acyl Donor | Isopropenyl Acetate | [3] |
| Enantioselectivity (E) | 35 | [3] |
| Enantiomeric Excess (ee) of unreacted substrate | 94% | [3] |
| Enantiomeric Excess (ee) of product | 82% | [3] |
Asymmetric Synthesis via Chiral Auxiliaries: A De Novo Approach
The use of chiral auxiliaries is a powerful and versatile strategy for asymmetric synthesis.[4] A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries that are highly effective in controlling the stereochemistry of enolate alkylations.[5]
The "Why": Diastereoselective Control
By attaching a chiral auxiliary to a glycine derivative, a chiral enolate can be generated. The bulky substituents on the chiral auxiliary effectively block one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in a highly diastereoselective reaction. After the alkylation, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched α-amino acid.
Experimental Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis of Boc-O-methyl-serine.
Representative Protocol: Diastereoselective Alkylation of a Chiral Glycine Enolate
This protocol is a representative example of how a chiral glycine enolate can be alkylated to produce an α-amino acid derivative with high stereoselectivity.[6][7][8]
Materials:
-
Chiral glycine enolate precursor (e.g., derived from (S)-4-benzyl-2-oxazolidinone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., a methoxymethyl halide)
Procedure:
-
Enolate Formation: Dissolve the chiral glycine enolate precursor in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add n-butyllithium to generate the enolate.
-
Alkylation: Add the electrophile (e.g., methoxymethyl chloride or bromide) to the enolate solution at -78 °C. Stir the reaction mixture for several hours at this temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the diastereomeric product by column chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary using standard methods (e.g., hydrolysis with lithium hydroxide) to afford the desired enantiomerically enriched amino acid.
Table 3: Representative Data for Chiral Auxiliary Approach
| Parameter | Value | Reference |
| Chiral Auxiliary | Evans' Oxazolidinone | [5][6] |
| Diastereomeric Excess (de) | >95% | [7] |
| Overall Yield | Good to Excellent | [6] |
Comparative Analysis and Conclusion
The choice of synthetic strategy for enantioselective Boc-O-methyl-serine synthesis depends on several factors, including the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.
-
Chiral Pool Synthesis is often the most straightforward and economical approach, particularly for large-scale production. However, it relies on the availability of the correct enantiomer of serine and requires careful optimization to minimize racemization.
-
Enzymatic Resolution offers excellent enantioselectivity and is a greener alternative to many chemical methods. The main drawback is that the theoretical maximum yield is 50% for a kinetic resolution, although dynamic kinetic resolution processes can overcome this limitation.
-
Asymmetric Synthesis with Chiral Auxiliaries provides a highly versatile and predictable method for controlling stereochemistry. While it may involve more synthetic steps and more expensive reagents, it offers excellent stereocontrol and is well-suited for the synthesis of novel analogs.
References
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Gurunadham, G., & Madhusudhan Raju, R. (n.d.). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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- Garner, P., & Park, J. M. (1993). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. doi:10.15227/orgsyn.070.0018
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WO Patent WO/2011/092559. (2011). PROCESS FOR THE SYNTHESIS OF LACOSAMIDE. WIPO Patentscope. Retrieved from [Link]
- EP Patent EP3144295A1. (2017). Process for the preparation of lacosamide. Google Patents.
- Koźniewski, B., & Kamińska, J. E. (2011). Resolution of α-methylserine derivatives via lipase mediated acetylation. Biotechnology and Food Science, 75(1), 3-14.
- Li, G., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7438-7443. doi:10.1021/acsomega.9b00511
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
- Zhang, X., et al. (2020). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 18(3), 485-489. doi:10.1039/C9OB02488A
-
Lokey Lab. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. Retrieved from [Link]
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Request PDF. (n.d.). Enantioselective synthesis of ( L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary. ResearchGate. Retrieved from [Link]
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Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Dellaria, J. F., Jr., & Santarsiero, B. D. (1988). Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acid derivatives. Tetrahedron Letters, 29(47), 6079-6082. doi:10.1016/S0040-4039(00)82269-8
- Myers, A. G., et al. (1994). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 116(21), 9361-9362. doi:10.1021/ja00100a001
- Jiang, H., et al. (2016). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Chemistry – A European Journal, 22(35), 12344-12348. doi:10.1002/chem.201602693
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]
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Request PDF. (n.d.). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. Retrieved from [Link]
- Padwa, A. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
- CN Patent CN105949074A. (2016). Synthesis method of O-methyl-D-serine. Google Patents.
- de la Torre, M. C., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2947. doi:10.3390/molecules23112947
- Kumar, P., et al. (2016). Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells. Nucleic Acids Research, 44(12), 5539-5549. doi:10.1093/nar/gkw496
- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(2). doi:10.4172/2161-0401.1000142
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Request PDF. (n.d.). Synthesis of β3 -Amino Acid Derivatives via the Regioselective Carbozincation of Ynamides and Subsequent Asymmetric Hydrogenation. ResearchGate. Retrieved from [Link]
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- Wang, Y., et al. (2024). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society, 146(18), 12345-12353. doi:10.1021/jacs.4c02035
- Palmer, M. J., et al. (1999). Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones. Journal of the Chemical Society, Perkin Transactions 1, (9), 1277-1284. doi:10.1039/A900696H
- Li, T., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(15), 5738-5788. doi:10.1039/C8CS00186B
- Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. doi:10.1039/P19850002039
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starting materials for 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid synthesis
An In-Depth Technical Guide to the Synthesis of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
Introduction
This compound, commonly known in the scientific community as Boc-Ser(Me)-OH or N-α-Boc-O-methyl-L-serine, is a crucial non-canonical amino acid derivative. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a methoxy-etherified side chain, makes it a valuable building block in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. The O-methyl group provides steric bulk and eliminates a hydrogen bond donor, which can be instrumental in modulating the conformation and bioactivity of peptides and peptidomimetics. This guide provides a detailed exploration of the primary synthetic routes to Boc-Ser(Me)-OH, focusing on the underlying chemical principles and offering practical, field-proven protocols for researchers and drug development professionals.
The Preeminent Starting Material: L-Serine
The most common and economically viable starting material for the synthesis of Boc-Ser(Me)-OH is the naturally occurring amino acid, L-serine. Its inherent chirality and functionalized side chain provide a direct and efficient pathway to the target molecule. The synthesis primarily involves two key transformations: protection of the α-amino group and methylation of the side-chain hydroxyl group. The order and specific methodologies for these steps can vary, leading to slightly different synthetic strategies.
Core Synthetic Strategy: Protection and Methylation
The synthesis of Boc-Ser(Me)-OH from L-serine generally follows a logical progression of protecting the reactive functional groups and then installing the desired methoxy group. The two primary functional groups of L-serine that require consideration are the α-amino group and the carboxylic acid. The hydroxyl group is the site of the key methylation reaction.
A critical decision in the synthesis is the order of operations. The most direct route involves first protecting the amino group of L-serine with a Boc group, followed by the methylation of the hydroxyl side chain. An alternative approach involves first esterifying the carboxylic acid, which can sometimes lead to cleaner reactions and easier purification of intermediates.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway from the principal starting material, L-serine, to the final product, this compound.
The Strategic Synthesis of Boc-O-methyl-L-serine: A Technical Guide for Advanced Chemical Research
Introduction: The Significance of O-Methyl-L-serine in Modern Drug Development
In the landscape of peptide synthesis and drug discovery, the strategic manipulation of amino acid building blocks is paramount. O-methylated amino acids, particularly O-methyl-L-serine, represent a critical class of non-canonical amino acids. Their incorporation into peptide backbones can impart crucial pharmacological properties, including enhanced metabolic stability by blocking sites of O-glycosylation or phosphorylation, and improved conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of amino functionalities under a wide range of conditions while being readily removable under mild acidic treatment.[1]
This guide provides an in-depth technical methodology for the N-terminal Boc protection of O-methyl-L-serine, creating the valuable building block N-Boc-O-methyl-L-serine. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical aspects of process control, validation, and troubleshooting from an industrial and research perspective.
Strategic Approach: Direct Protection of the Amino Functionality
The synthesis of N-Boc-O-methyl-L-serine is most efficiently achieved through the direct N-protection of the O-methyl-L-serine starting material. This approach is favored over multi-step pathways (e.g., protecting L-serine and then methylating the hydroxyl group) as it is more atom-economical and avoids potential side reactions associated with the serine hydroxyl group.
The core of this transformation is the reaction of the primary amine of O-methyl-L-serine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is typically performed under Schotten-Baumann conditions—a biphasic system involving an aqueous alkaline solution and an organic solvent—which facilitates the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Boc anhydride.[2]
Reaction Mechanism: A Stepwise View
The Boc protection of an amino acid is a classic nucleophilic acyl substitution reaction. Understanding the mechanism is key to optimizing conditions and troubleshooting potential issues.
-
Activation of the Nucleophile : In a basic aqueous medium, the amino group of O-methyl-L-serine is in equilibrium with its deprotonated, more nucleophilic form. The carboxylate group remains deprotonated and soluble in the aqueous phase.
-
Nucleophilic Attack : The lone pair of the nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Intermediate Collapse : A tetrahedral intermediate is formed, which rapidly collapses, eliminating the stable tert-butyl carbonate as a leaving group.[3]
-
Final Product Formation : The resulting N-Boc derivative is initially deprotonated. A proton transfer, typically from water, yields the final neutral product. The unstable tert-butyl carbonate byproduct decomposes into carbon dioxide and tert-butanol. The evolution of CO₂ gas is a characteristic sign of reaction progress.[3]
Experimental Protocol: Synthesis of N-Boc-O-methyl-L-serine
This protocol is adapted from established methods for the Boc protection of amino acids and is specifically tailored for O-methyl-L-serine. It is designed to be a self-validating system, with clear in-process checks and characterization endpoints.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| O-methyl-L-serine | 119.12 | 2.0 g | 17 mmol | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 0.68 g | 17 mmol | Base (for 1N solution) |
| Di-tert-butyl dicarbonate | 218.25 | 4.03 g | 18.5 mmol | Protecting Agent (1.1 eq) |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Organic Solvent |
| Deionized Water | 18.02 | 35 mL | - | Aqueous Solvent |
| Citric Acid (10% aq.) | 192.12 | As needed | - | For acidification |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | Extraction Solvent |
| Saturated Brine | - | ~50 mL | - | For washing |
| Anhydrous MgSO₄ / Na₂SO₄ | - | As needed | - | Drying Agent |
Step-by-Step Methodology
-
Dissolution & Basification : In a round-bottom flask, dissolve 2.0 g (17 mmol) of O-methyl-L-serine in 35 mL of a 1N sodium hydroxide solution. To this, add 35 mL of tetrahydrofuran (THF). The use of a biphasic THF/water system is crucial; THF solubilizes the (Boc)₂O, while the aqueous base deprotonates the amino acid, making it an effective nucleophile.
-
Cooling : Immerse the flask in an ice-water bath and cool the solution to 0°C with vigorous stirring. Cooling is essential to control the initial exotherm of the reaction and to minimize the hydrolysis of the Boc anhydride.
-
Addition of (Boc)₂O : Slowly add a solution of 4.03 g (18.5 mmol, 1.1 equivalents) of di-tert-butyl dicarbonate in 15 mL of THF to the reaction mixture. A slight excess of the protecting agent ensures complete consumption of the starting amino acid.
-
Reaction Progression : Allow the reaction to slowly warm to room temperature and stir overnight. The extended reaction time ensures the reaction proceeds to completion.
-
Work-up : Concentrate the mixture by rotary evaporation to remove the THF. Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 4-5 with a 10% aqueous citric acid solution. Acidification protonates the carboxylate, making the product less water-soluble and extractable into an organic solvent. Using a mild acid like citric acid is preferable to strong mineral acids to prevent any premature cleavage of the newly installed Boc group.
-
Extraction : Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL). The product will move into the organic phase.
-
Washing and Drying : Combine the organic extracts and wash with saturated brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : The resulting crude product, typically an oil or waxy solid, can be purified by crystallization. A common solvent system is dissolution in a minimal amount of hot ethyl acetate followed by the slow addition of hexanes until turbidity is observed, then cooling to induce crystallization.[1]
Expected Yield : >95%.
Product Validation and Characterization
A successful synthesis is confirmed by rigorous analytical validation. The identity and purity of the synthesized N-Boc-O-methyl-L-serine must be confirmed.
| Parameter | Expected Value |
| Appearance | White to off-white solid or powder[4] |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.24 g/mol |
| Melting Point | ~126 °C[4] |
| Optical Rotation [α]25D | +5.0 to +7.0° (c=1 in methanol)[4] |
| Mass Spectrometry (ESI-MS) | m/z: 220.1 [M+H]⁺, 242.1 [M+Na]⁺ |
-
¹H NMR (Expected, CDCl₃, 400 MHz):
-
δ ~5.3 ppm (d, 1H): NH proton of the carbamate.
-
δ ~4.4 ppm (m, 1H): α-proton (CH).
-
δ ~3.8-3.6 ppm (m, 2H): β-protons (CH₂).
-
δ ~3.4 ppm (s, 3H): Methoxy protons (OCH₃).
-
δ ~1.45 ppm (s, 9H): tert-butyl protons (C(CH₃)₃).
-
δ ~9-11 ppm (br s, 1H): Carboxylic acid proton (COOH), may be broad or exchange with D₂O.
-
-
¹³C NMR (Expected, CDCl₃, 100 MHz):
-
δ ~174 ppm: Carboxylic acid carbonyl (COOH).
-
δ ~156 ppm: Carbamate carbonyl (N-COO-tBu).
-
δ ~80 ppm: Quaternary carbon of the t-butyl group (C(CH₃)₃).
-
δ ~72 ppm: β-carbon (CH₂).
-
δ ~59 ppm: Methoxy carbon (OCH₃).
-
δ ~55 ppm: α-carbon (CH).
-
δ ~28 ppm: Methyl carbons of the t-butyl group (C(CH₃)₃).
-
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Incomplete Reaction (Starting material remains by TLC) | 1. Insufficient base. 2. Hydrolysis of (Boc)₂O. 3. Insufficient reaction time. | 1. Ensure pH of the aqueous layer is >9 before and during addition. 2. Add (Boc)₂O solution slowly at 0°C. Ensure (Boc)₂O is of high quality. 3. Extend reaction time to 24 hours. |
| Low Yield | 1. Product remains in the aqueous layer during extraction. 2. Premature deprotection of the Boc group. | 1. Ensure acidification is correctly carried out to pH 4-5. Perform more extractions (e.g., 5x). 2. Avoid using strong mineral acids (HCl, H₂SO₄) for acidification. Use 10% citric acid or KHSO₄. |
| Formation of Di-Boc Side Product (N,N-(Boc)₂) | Use of aprotic solvents with a non-nucleophilic base (e.g., DMAP) can sometimes promote this. | The described aqueous Schotten-Baumann conditions largely prevent this side reaction. If issues persist, avoid excess (Boc)₂O. |
| Product is an Oil and Fails to Crystallize | Presence of residual solvents (THF, t-BuOH) or other impurities. | Ensure complete removal of solvents under high vacuum. Try co-evaporation with a solvent like toluene. If it persists, purification by flash column chromatography on silica gel may be necessary. |
Conclusion: A Foundational Building Block for Innovation
The Boc protection of O-methyl-L-serine is a straightforward yet critical transformation that provides a versatile building block for peptide synthesis and medicinal chemistry. By understanding the underlying mechanism and adhering to a robust, well-controlled protocol, researchers can reliably produce high-purity N-Boc-O-methyl-L-serine. The key to success lies in careful control of pH, temperature, and the subsequent work-up and purification steps. This guide provides the necessary framework for both academic and industrial scientists to confidently execute this methodology, enabling the continued development of novel peptide-based therapeutics.
References
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Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses, 70, 18. doi:10.15227/orgsyn.070.0018. [Link]
-
iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 215. doi:10.15227/orgsyn.072.0215. [Link]
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PubChemLite. (n.d.). (2s)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. Retrieved from [Link]
- CNIPA. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic Acid. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]
-
Grehn, L., & Ragnarsson, U. (2005). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- CNIPA. (2012). Crystallization method for L-serine in stable crystal form. CN102584613B.
-
Grehn, L., & Ragnarsson, U. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Differential Protection Strategy for Functional Groups of Serine. Application to Boc-Ser(Bzl)-OH Synthesis. Retrieved from [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14963. [Link]
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The Strategic Incorporation of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Unnatural amino acids (UAAs) have emerged as indispensable tools in this quest, offering a means to transcend the limitations of the canonical 20 proteinogenic amino acids.[1] By introducing unique side chains and backbone modifications, UAAs provide medicinal chemists with a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides and small molecules.[1][2] This technical guide focuses on a specific and highly valuable UAA, 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, also known as N-Boc-O-methylserine. We will explore its synthesis, physicochemical properties, and, most importantly, its potential applications in the design and development of next-generation therapeutics.
Physicochemical Properties and Structural Features
This compound is a derivative of the amino acid serine, where the hydroxyl group of the side chain is methylated, and the amino group is protected by a tert-butoxycarbonyl (Boc) group.
| Property | Value |
| Molecular Formula | C9H17NO5 |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 856417-65-7 |
| Synonyms | Boc-O-methyl-DL-serine, N-Boc-O-methylserine |
The key structural features that dictate the utility of this molecule in medicinal chemistry are:
-
The O-methyl group: This modification eliminates the hydrogen-bonding capability of the serine side chain, which can have profound effects on the conformation and metabolic stability of a peptide. It also increases the lipophilicity of the amino acid residue.
-
The Boc protecting group: This acid-labile protecting group allows for the selective incorporation of the O-methylserine moiety into a growing peptide chain during solid-phase or solution-phase synthesis.[3]
Synthesis of this compound
The synthesis of this compound is a critical step in its application. A common and efficient method involves a two-step process starting from D-serine, which is particularly relevant for the synthesis of chiral drug intermediates.[4]
Detailed Experimental Protocol: Synthesis of N-Boc-O-methyl-D-serine[4]
Materials:
-
D-Serine
-
Boc Anhydride (Di-tert-butyl dicarbonate)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate (DMS)
-
Water
-
Diisopropyl ether
-
Citric Acid
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnels
Procedure:
-
N-Boc Protection:
-
In a suitable round-bottom flask, dissolve D-serine in an aqueous solution of sodium hydroxide at room temperature (20-25°C).
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add Boc anhydride to the reaction mixture while maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for approximately 16 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of D-serine.
-
-
O-Methylation:
-
Cool the reaction mixture to 0-5°C.
-
Simultaneously, add an aqueous solution of sodium hydroxide and dimethyl sulfate through separate addition funnels, ensuring the temperature remains below 5°C.
-
Maintain the reaction at this temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract the aqueous layer with diisopropyl ether to remove any unreacted dimethyl sulfate.
-
Neutralize the aqueous layer with citric acid to a pH of less than 3.5.
-
Extract the product into diisopropyl ether.
-
Distill off the solvent under reduced pressure to obtain this compound as an oil.
-
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in several areas of medicinal chemistry.
Enhancing Metabolic Stability of Peptides
A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation.[5] The O-methylation of the serine side chain can sterically hinder the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide.[6]
Modulating Peptide Conformation
The hydroxyl group of serine can participate in intramolecular hydrogen bonding, influencing the secondary structure of peptides. By replacing it with a non-hydrogen-bonding methoxy group, the conformational landscape of the peptide can be significantly altered. Studies on the closely related α-methylserine have shown that such modifications can promote the formation of folded structures like β-turns.[7][8] This conformational constraint can be advantageous for locking a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.
Improving Oral Bioavailability
The increased lipophilicity imparted by the O-methyl group can enhance the ability of a peptide to cross biological membranes, a critical factor for improving oral bioavailability.[9] N-methylation has been shown to be a successful strategy for increasing the oral bioavailability of peptides, and it is plausible that O-methylation could have a similar beneficial effect.[9]
Case Study: A Key Intermediate in the Synthesis of Lacosamide
A prominent example of the application of a derivative of our topic compound is in the synthesis of the FDA-approved anti-epileptic drug, Lacosamide.[10] (R)-O-methyl-D-serine, which is obtained by the deprotection of (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, is a key chiral building block in several synthetic routes to Lacosamide.[4]
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Navigating the Challenges of Sterically Hindered Residues: Coupling Protocols for Boc-O-methyl-serine in SPPS
Introduction: The Significance and Challenge of Incorporating Boc-Ser(OMe)-OH
O-methylated amino acids, such as O-methyl-serine (Ser(OMe)), are valuable building blocks in medicinal chemistry and drug development. The methyl ether group can enhance the metabolic stability of peptides by protecting the hydroxyl group from enzymatic degradation and can also modulate the peptide's conformation and binding affinity. In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) protecting group strategy remains a robust and widely used method, particularly for large-scale synthesis.[][2]
However, the incorporation of Boc-O-methyl-serine (Boc-Ser(OMe)-OH) presents a significant synthetic challenge. The methyl group on the side-chain oxygen, combined with the bulky Boc group on the alpha-amino group, creates considerable steric hindrance. This hindrance can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to slow and incomplete coupling reactions.[3][4] Inefficient coupling results in the formation of deletion sequences (n-1), which are difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective coupling protocols to overcome the challenges associated with Boc-Ser(OMe)-OH in Boc-SPPS.
Understanding the Core Challenge: Steric Hindrance and Aggregation
The primary obstacle in coupling Boc-Ser(OMe)-OH is the steric bulk around the alpha-carbon. This is a common issue with other hindered amino acids like Aib (α-aminoisobutyric acid) and N-methylated amino acids.[3] The decreased reactivity necessitates more potent activation methods and potentially longer reaction times to drive the coupling to completion.
Furthermore, peptide sequences prone to aggregation can exacerbate coupling difficulties. Aggregation, the self-association of peptide chains on the resin through hydrogen bonding, can physically block the N-terminus, preventing access for the incoming activated amino acid.[5][6][7] While Serine itself can contribute to hydrogen bonding, the methylation of the side-chain hydroxyl group in Ser(OMe) might mitigate this specific interaction, but the overall hydrophobicity of the growing peptide can still lead to aggregation issues.
Recommended Coupling Protocols for Boc-Ser(OMe)-OH
To achieve high coupling efficiency with Boc-Ser(OMe)-OH, it is crucial to select an appropriate coupling reagent and optimize the reaction conditions. Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like HOBt may prove insufficient.[4] More potent activating reagents, particularly uronium/aminium or phosphonium salts, are highly recommended.
Protocol 1: High-Efficiency Coupling using HBTU/DIPEA
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used uronium salt that efficiently activates carboxyl groups to form a highly reactive OBt-ester intermediate.[8][9] This method is particularly effective for sterically hindered couplings.
Experimental Workflow:
Figure 2. Simplified activation of a Boc-amino acid.
Protocol 3: The Phosphonium Salt Approach - PyBOP
Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives, especially when guanidinylation of the N-terminus by excess uronium salt is a concern. [10]Phosphonium reagents do not react with the free amine, allowing them to be used in excess to drive difficult reactions to completion. [10] Step-by-Step Methodology:
-
Resin Preparation: Use the deprotected and neutralized peptide-resin.
-
Activation Mixture: Dissolve Boc-Ser(OMe)-OH (3-5 eq.) and PyBOP (3-5 eq.) in DMF.
-
Activation: Add DIPEA (6-10 eq.) and pre-activate for 5-10 minutes.
-
Coupling: Transfer the activated mixture to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring and Washing: Confirm completion with a Kaiser test and wash the resin.
Comparative Analysis of Coupling Reagents
| Reagent | Reagent Type | Relative Reactivity | Cost | Key Advantages | Potential Issues |
| HBTU | Uronium/Aminium | High | Moderate | Widely used, efficient for many hindered couplings. [8][11] | Can cause guanidinylation if used in large excess. [12]Known allergen. [11] |
| HATU | Uronium/Aminium | Very High | High | More reactive than HBTU, excellent for difficult sequences. [12] | More expensive. Potential for guanidinylation. |
| PyBOP | Phosphonium | High | High | No risk of N-terminal capping (guanidinylation). [10] | By-products can be more difficult to wash away. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | Cost-effective, low racemization potential. [11][13] | Slower reaction rates compared to onium salts. [11] |
Best Practices and Troubleshooting
-
Double Coupling: If a Kaiser test is positive after the initial coupling time, a second coupling should be performed using freshly prepared activated amino acid. * Solvent Choice: DMF is the standard solvent. In cases of severe on-resin aggregation, using N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures. [6]* Temperature: For extremely difficult couplings, increasing the reaction temperature to 40-50°C can enhance the reaction rate. Microwave-assisted SPPS is also a powerful technique for driving hindered couplings to completion. [3][6][14]* Resin Choice: Using a low-substitution resin or a resin with good swelling properties like a PEG-based resin (e.g., NovaPEG) can improve reaction kinetics by making the peptide chains more accessible. * Monitoring is Key: Never assume a coupling is complete based on time alone. Always perform a qualitative test like the Kaiser or TNBS test to ensure the absence of free amines before proceeding to the next cycle. [5]
Conclusion
The successful incorporation of the sterically hindered amino acid Boc-O-methyl-serine in Boc-SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The use of potent uronium/aminium salts like HBTU and HATU, or phosphonium salts like PyBOP, is highly recommended over standard carbodiimide methods. By employing extended coupling times, monitoring reaction completion, and considering advanced strategies like double coupling or elevated temperatures, researchers can effectively overcome the synthetic challenges posed by this valuable building block, ensuring high-purity synthesis of modified peptides for downstream applications.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Albericio, F. et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Bednarek, M. A. et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Katritzky, A. R. et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
LifeTein®. Basic Peptides synthesis introduction. [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. [Link]
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- 6. peptide.com [peptide.com]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 12. peptide.com [peptide.com]
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- 14. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for the Incorporation of O-methyl-serine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of O-methyl-serine in Peptide Therapeutics
Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and low toxicity. However, their clinical utility is often hampered by rapid proteolytic degradation and conformational flexibility, which can lead to poor pharmacokinetic profiles.[1] A key strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids. O-methyl-serine (Ser(Me)), a derivative of serine with a methylated side-chain hydroxyl group, has emerged as a valuable tool in peptide drug design. This modification can sterically shield adjacent peptide bonds from enzymatic cleavage, thereby enhancing metabolic stability.[2] Furthermore, the methylation can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving receptor affinity and selectivity.[1]
This comprehensive guide provides an in-depth exploration of the methodologies for incorporating O-methyl-serine into bioactive peptides. We will delve into the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), discuss enzymatic ligation as an alternative, and provide detailed protocols for the synthesis and subsequent analytical characterization.
I. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) of O-methyl-serine Containing Peptides
The most established and versatile method for synthesizing peptides containing O-methyl-serine is the Fmoc (9-fluorenylmethoxycarbonyl) based Solid-Phase Peptide Synthesis (SPPS).[3] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]
A. The Cornerstone: Fmoc-O-methyl-L-serine Building Block
The successful incorporation of O-methyl-serine begins with the high-quality Fmoc-L-Ser(Me)-OH building block. This derivative features the base-labile Fmoc group protecting the α-amine and the methyl ether on the side chain, which is stable to the acidic conditions typically used for final cleavage from the resin.[5]
B. Key Considerations for Efficient SPPS
The incorporation of O-methyl-serine can present challenges due to the steric hindrance imparted by the methyl group, which may affect coupling efficiency. The following considerations are crucial for a successful synthesis:
-
Choice of Resin: The selection of the solid support depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used, while a Wang or 2-chlorotrityl chloride resin is suitable for a C-terminal carboxylic acid.[6]
-
Coupling Reagents: To overcome the potential for sterically hindered couplings, the use of potent activating agents is recommended. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with a tertiary amine base like N,N-diisopropylethylamine (DIPEA), are highly effective.[5][7] The addition of an additive like hydroxybenzotriazole (HOBt) can help to suppress racemization.[8]
-
Solvent Selection: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for both the resin and the protected amino acids.[9]
-
Monitoring of Reactions: It is essential to monitor the completion of both the Fmoc deprotection and the coupling steps. The Kaiser (ninhydrin) test is a reliable colorimetric method for detecting free primary amines on the resin.[10]
C. Workflow for SPPS of an O-methyl-serine Containing Peptide
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of an O-methyl-serine-containing peptide.
D. Detailed Protocol for Manual SPPS of a Peptide Containing O-methyl-serine
This protocol outlines the manual synthesis of a model peptide containing an O-methyl-serine residue on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (loading ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-L-Ser(Me)-OH)
-
HATU
-
DIPEA
-
Piperidine
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid Phase Peptide Synthesis vessel with a sintered glass frit
-
Shaker
Protocol:
-
Resin Swelling:
-
Weigh 200 mg of Rink Amide resin into the synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-L-Ser(Me)-OH:
-
In a separate vial, dissolve Fmoc-L-Ser(Me)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.[2]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A yellow to brown color indicates a complete coupling. If the test is blue, the coupling is incomplete and should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with an additional 1-2 mL of the cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the purified peptide by mass spectrometry and analytical RP-HPLC.
-
Further structural characterization can be performed using NMR spectroscopy.
-
II. Enzymatic Ligation: A Chemo-selective Alternative
Enzymatic ligation offers a highly specific and mild alternative to chemical synthesis for the assembly of peptide fragments.[11] This approach can be particularly advantageous for the synthesis of long peptides or proteins and for the incorporation of sensitive modifications.
A. Subtilisin-Derived Ligases
Engineered serine proteases, such as subtiligase, have shown great promise in catalyzing the formation of peptide bonds.[12] Subtilisin is mutated to replace the catalytic serine with a cysteine, which significantly favors the ligation reaction over hydrolysis.[13][14]
B. Potential for O-methyl-serine Incorporation
While specific protocols for the enzymatic ligation of peptides containing O-methyl-serine are not yet widely established, the broad substrate tolerance of some engineered ligases suggests its feasibility. The strategy would involve the synthesis of two peptide fragments, one with a C-terminal ester (the acyl donor) and the other with an N-terminal O-methyl-serine (the acyl acceptor). The ligase would then catalyze the formation of a native peptide bond between the two fragments.
C. General Workflow for Enzymatic Ligation
Caption: Conceptual workflow for the enzymatic ligation of a peptide containing O-methyl-serine.
III. Analytical Characterization of O-methyl-serine Peptides
Rigorous analytical characterization is imperative to confirm the successful incorporation of O-methyl-serine and to assess the purity of the final peptide product.
A. Mass Spectrometry (MS)
Mass spectrometry is the primary tool for verifying the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used for sequence verification. Peptides containing O-methyl-serine will exhibit a characteristic mass increase of 14 Da compared to their native serine-containing counterparts. During fragmentation, the O-methyl group may be lost as methanol (32 Da), providing a diagnostic marker for its presence.[1]
Table 1: Expected Mass Shifts for O-methyl-serine Incorporation
| Modification | Mass Change (Da) |
| O-methylation of Serine | +14.01565 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide. For O-methyl-serine containing peptides, specific NMR signals are expected:
-
¹H NMR: A characteristic singlet for the methyl protons (-OCH₃) is expected to appear in the upfield region of the spectrum, typically between 3.2 and 3.5 ppm.[15] The exact chemical shift will be dependent on the local chemical environment within the peptide.
-
¹³C NMR: The methyl carbon of the O-methyl group will give a distinct resonance, typically in the range of 50-60 ppm.[16]
NMR can also be used to study the conformational effects of O-methyl-serine incorporation by analyzing nuclear Overhauser effects (NOEs) and coupling constants.[17][18]
Table 2: Typical ¹H NMR Chemical Shifts for O-methyl-serine Residues in a Peptide
| Proton | Typical Chemical Shift (ppm) |
| -OCH₃ | 3.2 - 3.5 |
| α-CH | 4.2 - 4.7 |
| β-CH₂ | 3.6 - 4.0 |
IV. Functional Implications and Applications
The incorporation of O-methyl-serine can have profound effects on the biological properties of a peptide.
A. Enhanced Proteolytic Stability
The methyl group on the serine side chain can act as a steric shield, hindering the access of proteases to the adjacent peptide bonds. This can significantly increase the half-life of the peptide in biological fluids, a critical attribute for therapeutic applications.[19][20][21]
B. Conformational Control
The steric bulk of the O-methyl group can restrict the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure.[1] This can be advantageous in locking the peptide into its bioactive conformation, which can lead to increased binding affinity for its target receptor.[17][18]
C. Case Study Insights
While direct case studies on O-methyl-serine are emerging, studies on N-methylated peptides have demonstrated significant improvements in oral bioavailability and in vivo half-life.[2] These findings provide a strong rationale for exploring O-methylation as a strategy to enhance the therapeutic potential of bioactive peptides.
V. Conclusion
The incorporation of O-methyl-serine into bioactive peptides is a powerful strategy for enhancing their therapeutic properties. Through well-established Fmoc-based solid-phase peptide synthesis protocols, researchers can efficiently synthesize these modified peptides. The resulting analogs often exhibit increased proteolytic stability and more defined conformations, leading to improved pharmacokinetic and pharmacodynamic profiles. With rigorous analytical characterization, the successful synthesis of O-methyl-serine containing peptides can be confidently confirmed, paving the way for the development of next-generation peptide therapeutics.
References
-
Fernández-Tejada, A., et al. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry. Available at: [Link]
-
Fernández-Tejada, A., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed. Available at: [Link]
-
Recent Advances in Chemoenzymatic Peptide Syntheses. (n.d.). PMC - PubMed Central - NIH. Available at: [Link]
-
Jackson, D. Y., et al. (1991). Engineering subtilisin and its substrates for efficient ligation of peptide bonds in aqueous solution. PubMed. Available at: [Link]
-
Chang, T. K., et al. (2019). Subtiligase-Catalyzed Peptide Ligation. Chemical Reviews. Available at: [Link]
-
Subtiligase-Catalyzed Peptide Ligation. (n.d.). ResearchGate. Available at: [Link]
-
Lyons, B., et al. (2013). The effect of methylation of Ser on truncation and racemisation in two peptides. ResearchGate. Available at: [Link]
-
Subtiligase-Catalyzed Peptide Ligation. (2019). Squarespace. Available at: [Link]
-
Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. (n.d.). Frontiers. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Available at: [Link]
-
Al-Ghamdi, K., et al. (2019). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Available at: [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PubMed Central. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]
-
Erikson, R. L., & Eckstein, J. W. (1984). Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. PMC - NIH. Available at: [Link]
-
Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. (n.d.). Figshare. Available at: [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Available at: [Link]
-
Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). RSC Publishing. Available at: [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. PMC - PubMed Central. Available at: [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). PubMed. Available at: [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide. (1992). PubMed. Available at: [Link]
-
1 H and 13 C Chemical Shifts of Assigned Amino Acids a. (n.d.). ResearchGate. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Available at: [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. mesalabs.com [mesalabs.com]
- 8. rsc.org [rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 15. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols: A Researcher's Guide to the Deprotection of Boc-O-methyl-serine in Peptide Synthesis
Introduction: The Strategic Role of Serine Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence with high fidelity. The tert-butyloxycarbonyl (Boc) group has long been a cornerstone for the temporary protection of the α-amino group, particularly in the robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] The hydroxyl-containing amino acid, serine, presents a unique challenge due to the nucleophilic nature of its side-chain hydroxyl group, which can lead to undesirable side reactions if left unprotected.
While the benzyl ether (Bzl) is the conventional choice for serine side-chain protection in Boc-SPPS, offering stability to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc removal and lability during the final strong acid cleavage (e.g., HF), the exploration of alternative protecting groups is a continuous effort in the field.[2] This guide focuses on the use and deprotection of Nα-Boc-O-methyl-serine (Boc-Ser(OMe)-OH), a derivative that offers a "permanent" protection of the serine hydroxyl group. We will delve into the chemical principles, experimental protocols for Nα-Boc deprotection, and the critical considerations for employing the O-methyl group in various peptide synthesis workflows.
The Chemistry of Boc Deprotection: An Acid-Labile Guardian
The efficacy of the Boc group lies in its stability to a wide range of reaction conditions and its facile removal under acidic conditions.[] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with a scavenger in a non-polar solvent like dichloromethane (DCM).[4][5]
The mechanism of TFA-mediated Boc deprotection proceeds through a few key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.
-
Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.
The Critical Role of Scavengers
The generation of the highly reactive tert-butyl cation is the primary source of side reactions during Boc deprotection.[1] This electrophile can attack nucleophilic amino acid side chains, particularly tryptophan, methionine, cysteine, and tyrosine.[6] To prevent these unwanted modifications, scavengers are added to the deprotection cocktail to trap the tert-butyl cations.[6] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.
Orthogonality and the O-Methyl Group in Serine Protection
The concept of orthogonal protection is fundamental to modern peptide synthesis.[1] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. In the context of Boc-SPPS, the Nα-Boc group is removed at each cycle, while the side-chain protecting groups and the resin linker remain intact until the final cleavage step.
The O-methyl group on the serine side chain is generally stable to the acidic conditions used for Boc deprotection (e.g., TFA in DCM). However, its stability is not absolute and can be influenced by the duration and repetition of acid exposure. While the benzyl ether used in traditional Boc-SPPS is cleaved by very strong acids like HF, the O-methyl group is significantly more robust and would not be cleaved under these conditions. This makes Boc-Ser(OMe)-OH a suitable building block when a permanently protected serine residue is desired in the final peptide.
Key Considerations for Using Boc-Ser(OMe)-OH:
-
Stability in Iterative SPPS: For the synthesis of long peptides requiring numerous cycles of Boc deprotection, the cumulative exposure to TFA could potentially lead to some loss of the O-methyl group. Researchers should perform control experiments to quantify the stability of the O-methyl group under their specific synthesis conditions.
-
Final Product Requirement: The O-methyl group is considered a permanent modification. If the final peptide requires a free hydroxyl group on the serine residue, then Boc-Ser(OMe)-OH is not the appropriate building block. In such cases, a more labile protecting group like the benzyl ether (in Boc-SPPS) or a tert-butyl ether (in Fmoc-SPPS) should be used.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Nα-Boc Deprotection of a Peptide Containing O-Methyl-Serine (Solid Phase)
This protocol describes the removal of the N-terminal Boc group from a peptide-resin containing an O-methyl-serine residue.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavenger (e.g., Triisopropylsilane - TIS)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the synthesis vessel.
-
Pre-wash: Drain the DCM and wash the resin twice with DCM.
-
Deprotection Cocktail Preparation: Prepare the deprotection cocktail. A common mixture is 25-50% TFA in DCM (v/v) with 2.5% TIS as a scavenger.
-
Deprotection:
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture for 2-3 minutes and drain.
-
Add a fresh portion of the deprotection cocktail and agitate for 20-30 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5-7 times) to remove residual TFA and scavengers.
-
Neutralization:
-
Wash the resin twice with DMF.
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Drain the neutralization solution.
-
-
Final Washes: Wash the resin thoroughly with DMF (5-7 times) to remove excess DIEA. The peptide-resin is now ready for the next coupling step.
Workflow for Nα-Boc Deprotection on Solid Phase
Caption: Workflow for a single Nα-Boc deprotection cycle.
Protocol 2: Nα-Boc Deprotection of Boc-Ser(OMe)-OH in Solution Phase
This protocol is suitable for solution-phase synthesis or for the deprotection of the free amino acid derivative.
Materials:
-
Boc-Ser(OMe)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve Boc-Ser(OMe)-OH (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Addition of TFA: Cool the flask to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected H-Ser(OMe)-OH.
Troubleshooting and Data Interpretation
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time or use a higher concentration of TFA. For solid-phase synthesis, ensure proper resin swelling. |
| Presence of Side Products (Alkylation) | Inefficient scavenging of tert-butyl cations. | Increase the concentration of the scavenger (e.g., TIS) in the deprotection cocktail.[6] |
| Loss of O-Methyl Group | Prolonged or repeated exposure to strong acidic conditions. | For long peptides in SPPS, consider using Boc-Ser(Bzl)-OH if a free hydroxyl is needed in the final product. If a permanent methyl ether is required, perform a stability study to quantify the loss per cycle. |
| Trifluoroacetylation of N-terminus | A known side reaction with TFA. | If this becomes a significant issue, consider using HCl in an organic solvent (e.g., 4M HCl in dioxane) for deprotection.[][6] |
Conclusion
The deprotection of Nα-Boc-O-methyl-serine follows the general principles of acid-catalyzed cleavage of the Boc group. The O-methyl ether on the serine side chain offers a permanent protection strategy, which can be advantageous for specific applications where the hydroxyl functionality needs to be masked in the final peptide. While the O-methyl group is generally stable to the conditions of Nα-Boc deprotection, researchers should be mindful of its potential lability during the synthesis of long peptides that require numerous deprotection cycles. The protocols and considerations outlined in this guide provide a framework for the successful use of Boc-Ser(OMe)-OH in peptide synthesis, empowering researchers to make informed decisions for their specific synthetic strategies.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Enzymology, 289, 67-83.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
Sources
Application Note: 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic Acid as a Strategic Building Block for Unnatural Amino Acid Synthesis
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides and other molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and novel mechanisms of action.[1][2][3] This guide details the utility of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as Boc-O-methylserine (Boc-Ser(OMe)-OH), a versatile and strategically protected building block. We provide in-depth protocols for its application in peptide synthesis, discuss the chemical principles guiding its use, and contextualize its role in contemporary drug discovery programs.
Introduction: The Strategic Value of O-Methylserine
In the landscape of peptide-based drug development, overcoming limitations such as poor metabolic stability and undesirable pharmacokinetic profiles is paramount. The introduction of non-proteinogenic or "unnatural" amino acids is a proven strategy to address these challenges.[3] Boc-Ser(OMe)-OH emerges as a particularly valuable reagent in this context. It is a derivative of serine where the alpha-amino group is protected by an acid-labile tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl is protected as a stable methyl ether.
This dual-protection scheme offers two significant advantages:
-
Prevention of Side Reactions: The free hydroxyl group of serine can undergo undesirable side reactions during peptide coupling, such as O-acylation. The methyl ether cap effectively prevents this, ensuring the reaction proceeds with high fidelity at the intended carboxyl group.
-
Orthogonal Stability: The methyl ether is robust and stable under the acidic conditions required to remove the N-terminal Boc group, a critical feature for controlled, stepwise peptide synthesis.[4][5]
This building block is frequently employed in the synthesis of complex molecules, including inhibitors of D-serine transporters for neurological disorders and other bioactive peptides.[6][7]
Physicochemical Properties and Structural Analysis
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Synonyms | Boc-O-methyl-DL-serine, N-(tert-butoxycarbonyl)-O-methylserine | [8] |
| CAS Number | 51293-47-1 (for L-isomer) | [9] |
| Molecular Formula | C₉H₁₇NO₅ | [8][9] |
| Molecular Weight | 219.23 g/mol | [8][9] |
| Appearance | White powder or colorless liquid | [10][11] |
| Key Functional Groups | Carboxylic Acid, Boc-protected Amine, Methyl Ether |
Diagram 1: Chemical Structure of Boc-O-methyl-L-serine
Caption: Structure of Boc-O-methyl-L-serine highlighting key functional groups.
Core Application: Peptide Coupling Protocol
The primary application of Boc-Ser(OMe)-OH is as a precursor in peptide synthesis. The following protocol details a standard procedure for coupling it to an amino acid ester, a fundamental step in constructing a peptide chain.
Causality Behind Experimental Choices
-
Coupling Reagent (HBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that rapidly converts the carboxylic acid of Boc-Ser(OMe)-OH into an activated ester. This intermediate is highly reactive towards the amine nucleophile, driving the reaction to completion quickly and minimizing potential side reactions, including racemization.[12]
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic, sterically hindered base. Its role is twofold: it deprotonates the ammonium salt of the incoming amino acid ester to generate the free amine required for the coupling reaction, and it neutralizes the acid byproduct formed during the activation step. Its bulky nature prevents it from competing as a nucleophile.[13]
-
Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants (protected amino acids, coupling reagents, and the growing peptide chain), facilitating the reaction.
Protocol: Synthesis of Boc-L-Ser(OMe)-Gly-OMe
Materials:
-
Boc-L-Ser(OMe)-OH (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1M HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates (silica gel) and appropriate mobile phase (e.g., 50% EtOAc in hexanes)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Ser(OMe)-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at 0 °C (ice bath). This pre-activation step forms the reactive HOBt ester.
-
Amine Component Preparation: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine.
-
Coupling Reaction: Add the solution of free H-Gly-OMe to the pre-activated Boc-L-Ser(OMe)-OH solution. Add the remaining DIPEA (1.4 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC, checking for the consumption of the limiting starting material (Boc-L-Ser(OMe)-OH).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, coupling byproducts, and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes). Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Diagram 2: Experimental Workflow for Peptide Coupling
Caption: Step-by-step workflow for the synthesis of a dipeptide using Boc-Ser(OMe)-OH.
Downstream Processing: N-Terminal Boc Deprotection
Following successful coupling, the N-terminal Boc group must be removed to allow for further chain elongation. The acid-lability of the Boc group makes this a straightforward process.[][15]
Mechanism and Rationale
The Boc deprotection proceeds via an acid-catalyzed elimination mechanism.[16] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the loss of the stable tert-butyl cation (which is then quenched to isobutene) and carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide. TFA is highly effective and volatile, making it easy to remove after the reaction.[17]
Protocol: Boc Deprotection of Boc-L-Ser(OMe)-Gly-OMe
Materials:
-
Boc-L-Ser(OMe)-Gly-OMe (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the protected dipeptide in DCM in a round-bottom flask.
-
Acid Treatment: Cool the solution to 0 °C and add a solution of 20-50% TFA in DCM.[][17]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting product is the TFA salt of the deprotected dipeptide. It can be used directly in the next coupling step after neutralization in situ with a base like DIPEA, or it can be isolated. To isolate the free amine, dissolve the residue in a minimal amount of water, carefully neutralize with saturated NaHCO₃, and extract the product with an organic solvent like ethyl acetate.
Diagram 3: Boc Deprotection Pathway
Caption: The chemical pathway for the acid-catalyzed removal of the Boc protecting group.
Strategic Considerations and Orthogonality
The choice of protecting groups is a critical decision in multi-step synthesis. The combination of an N-terminal Boc group and a side-chain methyl ether in Boc-Ser(OMe)-OH is an excellent example of an orthogonal protection strategy.[5][18]
-
N-Terminal (Temporary): The Boc group is removed with strong acid (TFA).
-
Side-Chain (Permanent/Stable): The methyl ether is stable to TFA. It requires much harsher conditions (e.g., strong Lewis acids like BBr₃) for cleavage, which are not encountered during standard peptide synthesis.
This orthogonality ensures that the side chain remains protected while the N-terminus is manipulated for chain extension, preventing unwanted branching and ensuring a single, desired product.
Diagram 4: Decision Framework for Serine Protecting Groups
Caption: Logic for selecting an appropriate serine building block in peptide synthesis.
Conclusion
This compound is more than a mere reagent; it is a strategic tool for the rational design of novel peptides and peptidomimetics. Its robust side-chain protection, combined with the well-established and versatile Boc chemistry for the N-terminus, provides a reliable and high-fidelity route for incorporating O-methylserine into complex molecular architectures. The protocols and principles outlined in this guide empower researchers to leverage this building block effectively, paving the way for the discovery of next-generation therapeutics with tailored properties and enhanced performance.
References
- Exploring the Chemical Synthesis Applications of DL-O-Methylserine (CAS 19794-53-7). Google Cloud.
- The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. Google Cloud.
- Boc-L-serine methyl ester - Chem-Impex. Chem-Impex International.
- Fmoc-O-methyl-L-serine - Chem-Impex. Chem-Impex International.
- O-Methylserine | Research Chemical. Benchchem.
- Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health (NIH).
- Boc-L-serine methyl ester - TheTruthLabs.com. TheTruthLabs.com.
- DL-O-Methylserine (CAS 19794-53-7): A Cornerstone for Visual Health Therapies. Google Cloud.
- Boc-D-Serine Methyl Ester: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..
- BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
- Amine Protection / Deprotection. Fisher Scientific.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- Synthetic route to amino- and carboxyl-substituted unnatural amino acids. ResearchGate.
- Creating Unnatural Amino Acids. BOC Sciences via YouTube.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. PubChem.
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Coupling Reagents. ResearchGate.
- Boc-O-methyl-L-Serine | CAS 51293-47-1. Santa Cruz Biotechnology.
- N-BOC-DL-serine methyl ester. MedchemExpress.com.
- Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC.
- Novabiochem® Coupling reagents. Merck.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | Amino Acid. MedchemExpress.com.
- dl-o-methylserine | CAS#:19794-53-7. Chemsrc.
- Supporting information. The Royal Society of Chemistry.
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid. ChemScene.
- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. youtube.com [youtube.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | C9H17NO5 | CID 21901692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. youtube.com [youtube.com]
- 17. chempep.com [chempep.com]
- 18. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Note: A Robust Protocol for Peptide Library Synthesis Using Boc-Ser(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Serine Protection in Peptide Library Synthesis
Peptide libraries are indispensable tools in drug discovery, enabling the high-throughput screening of millions of discrete peptide sequences to identify novel therapeutic leads, map protein-protein interactions, and define enzyme substrate specificities. The "split-and-mix" (also known as "one-bead-one-compound") synthesis method stands as a cornerstone of combinatorial chemistry, allowing for the exponential generation of unique peptide sequences on solid-phase supports.[1][2]
Serine, with its nucleophilic hydroxyl side chain, presents a significant challenge during solid-phase peptide synthesis (SPPS). Unprotected serine residues can lead to deleterious side reactions, including O-acylation during coupling steps and β-elimination (dehydration) under certain conditions, particularly with repeated base exposure.[3] These reactions compromise the purity and integrity of the final peptides, complicating the interpretation of screening data.
This application note details a robust protocol for the synthesis of peptide libraries using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, with a specific focus on the strategic use of Boc-Ser(OMe)-OH . The O-methyl ether protection of the serine side chain offers a stable and reliable method to prevent these side reactions. Unlike benzyl ethers, the methyl ether is exceptionally stable to the moderately acidic conditions used for repetitive Nα-Boc group removal (e.g., trifluoroacetic acid in dichloromethane) and requires strong acidolysis (e.g., HF or TFMSA) for final cleavage, ensuring its integrity throughout the entire chain elongation process.[4][5]
Principle of the Method: Boc-SPPS and the Advantage of O-Methyl Serine
This protocol is founded on the principles of Boc-based solid-phase peptide synthesis. The peptide chain is assembled stepwise on an insoluble resin support. Each cycle of amino acid addition consists of three primary steps:
-
Nα-Boc Deprotection: Removal of the temporary Boc protecting group from the N-terminal amine using a moderate acid, typically Trifluoroacetic Acid (TFA).[5][6]
-
Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine using a hindered base like N,N-diisopropylethylamine (DIEA).[4]
-
Coupling: Formation of a new peptide bond by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[5]
The choice of Boc-Ser(OMe)-OH is critical for maintaining sequence fidelity. The methyl ether protecting group on the serine side chain is orthogonal to the Nα-Boc group's lability. It effectively shields the hydroxyl group, preventing:
-
O-acylation: Ester formation by reaction with activated carboxyl groups of incoming amino acids.
-
β-elimination: A base-catalyzed dehydration to dehydroalanine, which is particularly problematic in Fmoc-SPPS strategies that use piperidine for deprotection.[3][7]
The O-methyl group is cleaved simultaneously with benzyl-based side-chain protecting groups and the peptide-resin linkage during the final, strong acid cleavage step.[4]
Materials and Reagents
| Category | Item | Notes / Recommended Grade |
| Resins | Merrifield Resin or MBHA Resin | For peptide acids or amides, respectively. Substitution level: 0.5-1.0 mmol/g. |
| Amino Acids | Nα-Boc Protected Amino Acids | Including Boc-Ser(OMe)-OH and other side-chain protected derivatives (e.g., Boc-Arg(Tos)-OH, Boc-Lys(2-Cl-Z)-OH). |
| Solvents | Dichloromethane (DCM) | Peptide synthesis grade, anhydrous. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous. | |
| Isopropanol (IPA) | Reagent grade. | |
| Methanol (MeOH) | Reagent grade. | |
| Diethyl Ether | Anhydrous, for precipitation. | |
| Reagents | Trifluoroacetic Acid (TFA) | Reagent grade, >99%. (Corrosive) |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade. (Corrosive, Volatile) | |
| Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt | Coupling agents. HBTU/HOBt is often preferred to minimize side reactions. | |
| Hydrogen Fluoride (HF) or TFMSA | For final cleavage. (Extremely Hazardous - requires specialized apparatus) | |
| Scavengers (e.g., Anisole, p-Cresol, Thioanisole) | For use in the final cleavage cocktail. | |
| Equipment | Solid-Phase Peptide Synthesis Vessels | Glass reaction vessels with fritted discs. |
| Mechanical Shaker or Rocker | For agitation of resin. | |
| Filtration Apparatus | ||
| HF Cleavage Apparatus | Mandatory for HF use. | |
| Lyophilizer (Freeze-dryer) | For peptide isolation. | |
| High-Performance Liquid Chromatography (HPLC) | For purification and analysis. |
Experimental Protocols
General Peptide Synthesis Cycle
The following steps outline a single cycle of amino acid addition. This cycle is repeated for each amino acid in the sequence.
-
Resin Swelling:
-
Place the appropriate amount of resin in a reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[5]
-
Drain the solvent by filtration.
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5% DIEA in DCM and agitate for 5 minutes.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling (HBTU/HOBt Example):
-
In a separate vessel, dissolve 3 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Ser(OMe)-OH) and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to initiate activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (beads remain colorless/yellow) indicates complete coupling.[8]
-
If the test is positive, extend the coupling time or perform a second coupling.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Split-and-Mix Library Synthesis Workflow
The split-and-mix method is used to generate a "one-bead-one-compound" library where each resin bead carries a single, unique peptide sequence.[2][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Resolution of Racemic 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic Acid
Abstract
Enantiomerically pure α-amino acids are critical chiral building blocks in modern drug discovery and development. This guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as N-Boc-O-methyl-serine. Traditional chemical resolution methods can be arduous and environmentally taxing, while asymmetric synthesis routes may be complex and costly.[1] Enzymatic resolution, by contrast, offers a highly efficient, selective, and green alternative, operating under mild physiological conditions.[2][3] This document details the rationale, experimental protocols, and analytical validation for a lipase-catalyzed hydrolysis of the corresponding racemic methyl ester, enabling the separation of the L-acid from the D-ester with high enantiomeric purity.
Introduction and Scientific Principle
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the production of enantiopure compounds is a cornerstone of pharmaceutical synthesis. N-Boc-O-methyl-serine is a valuable protected amino acid derivative used in the synthesis of complex peptides and pharmacologically active molecules. The enzymatic kinetic resolution (EKR) process leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers of a racemic substrate.[2][4]
In this application, we focus on the hydrolysis of a racemic methyl ester of N-Boc-O-methyl-serine. A lipase, such as the robust and versatile Candida antarctica Lipase B (CAL-B), will preferentially catalyze the hydrolysis of one enantiomer (typically the L-form for natural amino acid derivatives) into the corresponding carboxylic acid.[5][6][7] The other enantiomer (the D-form) remains largely unreacted as an ester.
The key advantage of this method lies in the differing physicochemical properties of the product (a carboxylic acid) and the remaining substrate (an ester). This difference allows for their straightforward separation using standard chemical work-up procedures, such as acid-base extraction. The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer, making it a highly efficient process for accessing both chiral forms of the molecule.[2]
Diagram 1: General Workflow
Caption: Workflow for enzymatic resolution of N-Boc-O-methyl-serine.
Materials and Instrumentation
Reagents and Consumables
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B), e.g., Novozym® 435
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Sodium Phosphate Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄) for buffer preparation
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and 1M solution
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
-
Trifluoroacetic acid (TFA), for HPLC mobile phase
Instrumentation
-
Magnetic stirrer with heating plate
-
Thermostatically controlled incubator shaker
-
pH meter
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral HPLC column (e.g., Chiralpak® series)
Experimental Protocols
Protocol 1: Synthesis of Racemic N-Boc-O-methyl-serine Methyl Ester
Rationale: The enzyme acts on an ester substrate. Therefore, the commercially available racemic acid must first be converted into its corresponding methyl ester. The following protocol uses methyl iodide, a common and effective methylating agent for carboxylic acids protected with the Boc group.[8]
-
Dissolution: Dissolve 10.0 g of racemic N-Boc-O-methyl-serine in 100 mL of anhydrous Dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath. Add 7.5 g of anhydrous potassium carbonate (K₂CO₃) portion-wise while stirring. Allow the suspension to stir for 20 minutes at 0°C.
-
Methylation: Add 3.5 mL of methyl iodide (CH₃I) dropwise to the suspension. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is fully consumed.
-
Work-up: Filter the mixture to remove the inorganic salts. Partition the filtrate between 200 mL of ethyl acetate and 200 mL of water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 100 mL of brine, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the racemic methyl ester as an oil. Verify the structure using ¹H NMR. The product can be used in the next step without further purification.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Rationale: This core protocol uses immobilized CAL-B for the enantioselective hydrolysis. Immobilized enzymes are preferred for their ease of recovery and reuse. The reaction is run in a buffered aqueous system to maintain the optimal pH for enzymatic activity. The reaction is stopped at approximately 50% conversion to maximize both the yield and the enantiomeric excess (ee) of the product and the remaining substrate.
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.5.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, suspend 5.0 g of the racemic N-Boc-O-methyl-serine methyl ester (from Protocol 1) in 100 mL of the pH 7.5 phosphate buffer.
-
Enzyme Addition: Add 500 mg of immobilized CAL-B (Novozym® 435) to the suspension.
-
Incubation: Place the flask in an incubator shaker set to 35°C and 150 rpm.
-
pH Control: Monitor the pH of the reaction. As the hydrolysis proceeds, the formation of the carboxylic acid will lower the pH. Maintain the pH at 7.5 by the controlled addition of 0.5 M NaOH solution. The rate of base consumption is an indicator of reaction progress.
-
Reaction Monitoring by Chiral HPLC:
-
At timed intervals (e.g., 1, 2, 4, 8, 24 hours), pause the stirring and withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding 900 µL of acetonitrile or ethanol.
-
Centrifuge the sample to pellet the enzyme and any particulates.
-
Analyze the supernatant using the chiral HPLC method (see Section 4) to determine the conversion and the enantiomeric excess of both the ester and the acid.
-
-
Termination: Stop the reaction when the conversion reaches 45-50%. This is typically achieved within 24-48 hours. Recover the immobilized enzyme by simple filtration. The enzyme can be washed with buffer and stored for reuse.
Diagram 2: Reaction Scheme
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Large-Scale Synthesis of Boc-O-methyl-L-serine
Introduction: The Significance of Boc-O-methyl-L-serine in Modern Drug Development
N-tert-butoxycarbonyl-O-methyl-L-serine (Boc-O-methyl-L-serine) is a pivotal protected amino acid derivative extensively utilized in the synthesis of complex peptides and pharmaceutical agents. The strategic methylation of the serine hydroxyl group prevents unwanted side reactions and modulates the physicochemical properties of the final molecule, such as lipophilicity and conformational rigidity. This modification is crucial in the design of peptide-based therapeutics, including enzyme inhibitors and receptor ligands, where precise structural control is paramount for biological activity.
The growing demand for sophisticated peptide drugs necessitates robust and scalable synthetic routes to their constituent building blocks. This guide provides a comprehensive overview of the large-scale synthesis of Boc-O-methyl-L-serine, addressing key considerations for process optimization, safety, and product quality. We will delve into the established synthetic pathways, offering detailed, field-proven protocols and explaining the rationale behind critical experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Strategic Considerations for Large-Scale Synthesis
The industrial production of Boc-O-methyl-L-serine involves a multi-step process that begins with the readily available amino acid, L-serine. The key transformations are the protection of the amino group with the tert-butoxycarbonyl (Boc) group and the subsequent methylation of the side-chain hydroxyl group. The choice of reagents and reaction conditions for each step is critical for ensuring high yield, purity, and scalability.
Diagram: Overall Synthetic Workflow
Caption: Synthetic workflow for Boc-O-methyl-L-serine.
Part 1: Large-Scale Synthesis of the Key Intermediate: Boc-L-Serine
The synthesis of Boc-L-serine is a well-established process, and for large-scale production, efficiency and cost-effectiveness are paramount. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for Boc protection.
Protocol 1: Scalable N-Boc Protection of L-Serine
This protocol is adapted from established industrial practices for the efficient production of Boc-L-serine[1].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| L-Serine | 105.09 | 10.0 | 95.16 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.0 | 190.45 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 22.8 | 104.47 |
| Water | 18.02 | 100 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hydrochloric Acid (HCl), 37% | 36.46 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolution: To a suitable reaction vessel, add 100 L of water and 16.0 kg of sodium bicarbonate. Stir until the solid is fully dissolved. Add 10.0 kg of L-serine and continue stirring until a clear solution is obtained.
-
Boc-Protection: Cool the reaction mixture to 10-15 °C. Slowly add 22.8 kg of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over 2-3 hours, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the L-serine is consumed.
-
Work-up: Once the reaction is complete, extract the aqueous layer with ethyl acetate (2 x 20 L) to remove any unreacted (Boc)₂O and other organic impurities.
-
Acidification: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A white precipitate of Boc-L-serine will form.
-
Extraction: Extract the product into ethyl acetate (3 x 30 L).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 20 L) and then with brine (1 x 20 L). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Boc-L-serine as a white solid. The product can be further purified by crystallization from a suitable solvent system like ethyl acetate/hexane if required.
Part 2: O-Methylation of Boc-L-Serine: A Comparative Analysis of Large-Scale Methodologies
The O-methylation of the serine hydroxyl group is the most critical step in the synthesis. Several methods exist, each with its own advantages and disadvantages, particularly concerning scalability, safety, and cost.
Method A: The Classical Approach - Sodium Hydride and Methyl Iodide
This method is widely used in laboratory-scale synthesis due to its high reactivity. However, its application on a large scale presents significant safety challenges.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of the serine side chain, forming a sodium alkoxide intermediate.
-
Methylating Agent: Methyl iodide (MeI) is a highly reactive methylating agent that readily undergoes an Sₙ2 reaction with the alkoxide.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent the reaction of NaH with protic solvents and to dissolve the reactants.
Safety and Scalability Concerns:
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water and other protic solvents, releasing hydrogen gas, which is explosive. Handling large quantities of NaH requires specialized equipment and stringent safety protocols.
-
Methyl Iodide: MeI is a toxic and carcinogenic substance that should be handled with extreme care in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control, especially on a large scale, to prevent runaway reactions.
-
Work-up: The quenching of excess NaH must be performed with extreme caution.
Method B: The Industrially Preferred Approach - Phase-Transfer Catalysis (PTC)
For large-scale industrial synthesis, a safer and more environmentally friendly approach is highly desirable. Phase-transfer catalysis (PTC) offers a compelling alternative to the use of hazardous reagents like sodium hydride.
Causality Behind Experimental Choices:
-
Base: Aqueous sodium hydroxide (NaOH) is used as the base. It is significantly safer and less expensive than sodium hydride.
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.
-
Methylating Agent: Methyl iodide or the less volatile and less expensive dimethyl sulfate can be used as the methylating agent.
-
Solvent System: A biphasic system of an organic solvent (e.g., toluene or dichloromethane) and water is employed.
Advantages for Large-Scale Synthesis:
-
Enhanced Safety: Avoids the use of highly flammable and reactive sodium hydride.
-
Cost-Effectiveness: Utilizes inexpensive and readily available reagents like sodium hydroxide.
-
Milder Reaction Conditions: The reaction can often be carried out at or near room temperature.
-
Simplified Work-up: The work-up procedure is generally simpler and safer.
Diagram: Comparison of O-Methylation Strategies
Sources
Application Note & Protocol: High-Resolution Purification of Peptides Containing O-Methyl-Serine by Reversed-Phase HPLC
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.
Abstract
The incorporation of non-canonical amino acids, such as O-methyl-serine [Ser(Me)], into peptide sequences is a critical strategy in modern drug discovery to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] However, these modifications introduce unique challenges in downstream purification. This document provides a comprehensive guide to the purification of peptides containing O-methyl-serine using reversed-phase high-performance liquid chromatography (RP-HPLC). We will explore the fundamental principles governing the separation, offer a detailed, step-by-step protocol for method development and execution, and provide expert insights into overcoming common purification hurdles.
Introduction: The Significance and Challenge of O-Methyl-Serine
O-methyl-serine is a serine derivative where the hydroxyl hydrogen is replaced by a methyl group.[3] This seemingly subtle modification can have profound effects on a peptide's biological activity and physical properties.[1] From a purification standpoint, the O-methyl group alters the hydrophobicity of the serine residue, which in turn affects the peptide's retention characteristics in RP-HPLC. The primary challenge lies in achieving baseline separation of the target Ser(Me)-containing peptide from closely related impurities, such as deletion sequences, incompletely deprotected peptides, or diastereomers that may have similar hydrophobic profiles.[4][5]
Foundational Principles of RP-HPLC for Modified Peptide Purification
Reversed-phase HPLC is the cornerstone technique for peptide purification, separating molecules based on their hydrophobicity.[6][7] A non-polar stationary phase (typically C18-modified silica) interacts with the hydrophobic regions of the peptides, while a polar mobile phase is used for elution.[4][6]
The Impact of O-Methylation on Peptide Hydrophobicity
The replacement of the polar hydroxyl group in serine with a less polar O-methyl ether linkage increases the local hydrophobicity of that residue. This change will generally lead to a longer retention time on an RP-HPLC column compared to its unmodified serine counterpart. Understanding and predicting this shift is fundamental to developing an effective purification gradient. The overall impact on the peptide's retention is a sum of the hydrophobic contributions of all its constituent amino acids.[8][9][10]
The Critical Role of the Mobile Phase
The mobile phase in peptide RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), most commonly acetonitrile.[11] Ion-pairing agents, such as trifluoroacetic acid (TFA), are added to both solvents to improve peak shape and resolution.[12][13]
-
Solvent A: HPLC-grade water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.
TFA serves two key purposes: it acidifies the mobile phase to ensure consistent protonation of acidic and basic residues, and its trifluoroacetate anion pairs with positively charged sites on the peptide, masking their charge and enhancing hydrophobic interactions with the stationary phase.[13]
HPLC Method Development Workflow
A systematic approach to method development is crucial for achieving high-purity fractions. The following workflow provides a logical progression from initial analysis to a refined preparative method.
Figure 1: Logical workflow for HPLC method development for Ser(Me) peptides.
Detailed Protocols
Protocol 1: Analytical RP-HPLC for Crude Peptide Analysis
This protocol is designed to assess the purity of the crude synthetic peptide and to determine the approximate retention time of the target Ser(Me)-containing peptide.
Materials:
-
Crude Ser(Me)-containing peptide, lyophilized
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[14]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Solvent A. If solubility is an issue, a minimal amount of acetonitrile or DMSO can be used, but the primary solvent should be aqueous to ensure proper binding to the column.
-
HPLC System Setup:
-
Injection and Gradient Elution:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 65% Solvent B over 30 minutes. This broad gradient is effective for initial screening.[11]
-
-
Data Analysis:
Protocol 2: Preparative RP-HPLC for Purification
This protocol outlines the scale-up from the analytical method to a preparative run for isolating the pure peptide.
Materials:
-
Crude Ser(Me)-containing peptide
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size)[18]
Procedure:
-
Gradient Optimization: Based on the analytical run, create a shallower gradient centered around the elution time of the target peptide. For example, if the peptide eluted at 40% Solvent B in the analytical run, a preparative gradient might run from 30% to 50% Solvent B over 40 minutes. This increases the separation between the target peptide and closely eluting impurities.[11][19]
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of Solvent A (or a solvent mixture with low organic content) to create a concentrated solution. The amount to be loaded will depend on the column size and the results of a loading study.
-
Preparative HPLC Setup:
-
Equilibrate the preparative C18 column with the starting conditions of your optimized gradient. The flow rate will be significantly higher than the analytical run (e.g., 18-20 mL/min for a 21.2 mm ID column).[18]
-
Set up the fraction collector to collect fractions of a specific volume (e.g., 5-10 mL) throughout the elution of the target peak.
-
-
Injection and Purification:
-
Inject the concentrated sample onto the column.
-
Run the optimized shallow gradient.
-
-
Fraction Analysis:
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 4.1) to determine the purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Final Steps:
-
Lyophilize (freeze-dry) the pooled fractions to remove the solvents and obtain the purified peptide as a fluffy white powder.
-
Key Experimental Parameters and Considerations
| Parameter | Recommendation | Rationale and Expert Insights |
| Column Chemistry | C18 or C8 silica-based columns.[14] | C18 is the standard for most peptides due to its high hydrophobicity and resolving power. For very hydrophobic Ser(Me)-peptides, a C8 or C4 column might provide better peak shape and recovery.[20] |
| Pore Size | 100 Å to 300 Å.[12][20] | For peptides under 3,000 Da, 100-130 Å is generally sufficient. For larger peptides, a wider pore size (300 Å) is necessary to allow the molecule to access the bonded phase within the pores, preventing size-exclusion effects.[20][21] |
| Mobile Phase pH | Typically pH 2-3 with 0.1% TFA. | Low pH ensures consistent protonation of the peptide, leading to reproducible retention times. While alternative pH conditions can alter selectivity, TFA is a robust starting point for most peptide purifications. |
| Gradient Slope | Shallow gradient (e.g., 0.5-1% B/min).[11] | A shallow gradient increases the resolution between closely eluting species, which is critical for separating the target peptide from synthesis-related impurities.[19] |
| Detection | UV at 210-220 nm.[14][15] | This wavelength range detects the peptide bond and is therefore universal for all peptides, regardless of their amino acid composition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with free silanols on the silica support.- Peptide aggregation. | - Ensure sufficient ion-pairing agent (0.1% TFA) is used.[20]- Increase column temperature (e.g., to 40-60°C) to disrupt secondary structures and improve solubility.[13] |
| Poor Resolution | - Gradient is too steep.- Inappropriate column chemistry. | - Decrease the gradient slope around the elution point of the target peptide.- Screen different stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity.[11] |
| Low Recovery | - Irreversible adsorption of a hydrophobic peptide.- Peptide precipitation on the column. | - Use a less hydrophobic column (e.g., C4).- Increase the organic content of the mobile phase or increase the column temperature. |
| Unexpected Peaks | - Synthesis side-products.- Sample degradation.- System contamination. | - Use LC-MS to identify the mass of the impurities.- Run a blank gradient to check for system contamination.[22]- Ensure fresh, high-purity solvents and TFA are used. |
Conclusion
The successful purification of peptides containing O-methyl-serine by RP-HPLC is readily achievable with a systematic and well-informed approach. By understanding the influence of the O-methyl group on hydrophobicity and by carefully optimizing column selection, mobile phase composition, and gradient conditions, researchers can consistently obtain highly pure modified peptides. The protocols and troubleshooting guide provided herein serve as a robust framework for developing and implementing effective purification strategies, ultimately accelerating research and drug development efforts.
References
- HPLC Analysis and Purification of Peptides - PMC - PubMed Central. (n.d.).
- Detection of Peptides Using HPLC - Mtoz Biolabs. (n.d.).
- HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.).
- HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.).
- RP-HPLC: Reversed-Phase Chromatography - Peptide Port. (n.d.).
- Chromatography and Detection Methods for Peptide Purification - Gilson. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. (2023).
- Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments. (n.d.).
- Optimizing a mobile phase gradient for peptide purification using flash column chromatography | Biotage. (2023).
- HPLC and UHPLC Column Selection Guide | Merck Millipore. (n.d.).
- Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
- HPLC of Peptides and Proteins. (n.d.).
- Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique - Ignited Minds Journals. (n.d.).
- How to improve peptide purification by altering the mobile phase pH | Biotage. (2023).
- RP-HPLC Peptide Purity Analysis - Creative Proteomics. (n.d.).
- The Role of N-Fmoc-N-Methyl-O-tert-butyl-L-serine in Modern Peptide Synthesis. (n.d.).
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - MDPI. (n.d.).
- A Guide to HPLC Column Selection - Amerigo Scientific. (n.d.).
- Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules - MAC-MOD Analytical. (n.d.).
- Peptide Isolation – Method Development Considerations - Waters Corporation. (n.d.).
- Which is the best Preparative HPLC column for peptide purification? - ResearchGate. (2016).
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera. (2024).
- Moving beyond preparative reverse phase HPLC for peptide purification - tks. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides - Benchchem. (n.d.).
- HPLC Analysis and Purification of Peptides - ResearchGate. (2025).
- What are the common challenges faced in peptide purification using chromatography? (2025).
- O-Methylserine | C4H9NO3 | CID 88250 - PubChem - NIH. (n.d.).
- The Crucial Role of Amino Acid Derivatives in Modern Peptide Synthesis. (n.d.).
- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis | Journal of the American Chemical Society. (2025).
- Selected publications (peptide HPLC) - Krokhin Lab. (n.d.).
- Synthesis of N-protected N-methyl serine and threonine | Request PDF - ResearchGate. (2025).
- Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity - PMC - NIH. (n.d.).
- Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides | Request PDF - ResearchGate. (2025).
- Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography - MDPI. (n.d.).
- Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed. (2009).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. quora.com [quora.com]
- 6. RP-HPLC: Reversed-Phase Chromatography - Peptide Port [peptideport.com]
- 7. gilson.com [gilson.com]
- 8. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. renyi.hu [renyi.hu]
- 17. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 19. biotage.com [biotage.com]
- 20. hplc.eu [hplc.eu]
- 21. mac-mod.com [mac-mod.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic Acid in Contemporary Drug Design
For: Researchers, scientists, and drug development professionals.
Scientific Foreword: The Rationale for Non-Canonical Amino Acids in Peptide Drug Discovery
The therapeutic landscape is increasingly populated by peptide-based drugs, which offer a unique combination of high target specificity and potent biological activity, occupying a valuable niche between small molecules and large biologics.[1] However, native peptides often suffer from significant pharmacological liabilities, including susceptibility to proteolytic degradation and poor membrane permeability, which limit their clinical utility.[2][3] A primary strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs), which can profoundly alter a peptide's physicochemical and biological properties.[1]
This guide focuses on a specific and highly strategic UAA: 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid , commonly known in the field as Boc-O-methyl-L-serine (Boc-Ser(OMe)-OH) . This derivative of serine, featuring a methyl ether on the side chain, serves as a powerful tool for medicinal chemists to rationally design more robust and effective peptide therapeutics.
The core motivations for incorporating an O-methylated serine residue are twofold:
-
Enhanced Metabolic Stability: The hydroxyl group of serine is a potential site for metabolic modification (e.g., phosphorylation or glycosylation) and can be involved in recognition by certain proteases. By "capping" this hydroxyl group with a chemically stable methyl ether, the peptide's susceptibility to enzymatic degradation is significantly reduced, thereby increasing its in vivo half-life.[2]
-
Modulation of Physicochemical Properties and Conformation: The replacement of a polar hydroxyl group with a more lipophilic methyl ether alters the local hydrogen bonding capacity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group can only function as a hydrogen bond acceptor. This subtle change can have profound effects on the peptide's conformational preferences, potentially locking it into a more bioactive conformation or improving its ability to cross cellular membranes.[4]
A prime example of the application of such modified amino acids is in the development of analogues of potent natural products, such as the dolastatins . These antimitotic agents, originally isolated from a sea hare, are powerful inhibitors of tubulin polymerization.[5][6] Synthetic analogues, including those incorporating modified amino acids like O-methyl serine, are being explored to enhance their therapeutic index, providing a compelling case study for the principles outlined in this guide.[7]
Core Applications and Strategic Considerations
The primary application of Boc-Ser(OMe)-OH is as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). Its use is particularly indicated when a project's goals include one or more of the following:
-
Improving peptide half-life: For peptides intended for systemic administration, blocking potential metabolic hotspots is critical.
-
Fine-tuning receptor affinity: Altering the hydrogen bonding network at the ligand-receptor interface can enhance binding specificity and affinity.
-
Structure-Activity Relationship (SAR) studies: Systematically replacing serine with O-methyl serine in a peptide sequence allows researchers to probe the importance of the side-chain hydroxyl group for biological activity.
The following diagram illustrates the strategic advantages conferred by the O-methyl serine modification.
Caption: Strategic Impact of Serine O-Methylation in Peptide Design.
Case Study: Dolastatin Analogues as Tubulin Polymerization Inhibitors
The dolastatins are a class of potent antimitotic peptides that exert their cytotoxic effects by disrupting microtubule dynamics.[5][6] They bind to the vinca domain on tubulin, inhibiting polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6][8] Synthetic analogues of dolastatins, such as cemadotin, have been developed to improve upon the natural product's therapeutic profile.[7] The incorporation of non-canonical amino acids, including O-methylated residues, is a key strategy in these synthetic efforts to enhance potency and metabolic stability.
| Compound | Target/Mechanism | Cell Line (Example) | IC50 (nM) | Reference |
| Dolastatin 10 | Tubulin Polymerization Inhibitor | MDA-MB-231 (Breast) | ~5 nM | [5] |
| Dolastatin 15 | Tubulin Polymerization Inhibitor | L1210 (Leukemia) | ~3 nM | [7] |
| Monomethyl Auristatin F (MMAF) | Tubulin Polymerization Inhibitor | MDA-MB-231 (Breast) | >100 nM | [5] |
| Synthetic Dolastatin Analogue | Tubulin Polymerization Inhibitor | Various | 0.0013 - 10 nM | [9] |
The diagram below illustrates the mechanism of action of dolastatin analogues.
Caption: Iterative Cycle for Boc-SPPS Incorporation of Boc-Ser(OMe)-OH.
Protocol: Single Coupling Cycle for Boc-Ser(OMe)-OH
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
Boc-Ser(OMe)-OH (0.2 mmol, 2.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.2 mmol, 2.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (0.4 mmol, 4.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Boc group from the previous amino acid has been removed using a solution of 50% Trifluoroacetic Acid (TFA) in DCM. [10]A standard procedure is a 1-2 minute pre-wash followed by a 20-30 minute reaction.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF (2x, 5 min each).
-
Wash the resin again with DMF (3x) and DCM (3x) to remove excess base.
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the washed and neutralized resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Self-Validation: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. [11]A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (beads turn blue/purple), the coupling should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally Methanol (2x) to shrink the resin for the next cycle or for drying.
-
Protocol: Cleavage and Deprotection
This protocol is for cleaving the completed peptide from a standard acid-labile resin (e.g., PAM resin) and removing side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) (Use appropriate safety equipment and procedures for these hazardous reagents)
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
-
Centrifuge and lyophilizer
Procedure:
-
Preparation:
-
Dry the peptide-resin completely under high vacuum.
-
Place the dry resin in a specialized, HF-resistant reaction vessel.
-
Add appropriate scavengers (e.g., anisole, 1 mL per gram of resin) to quench reactive carbocations generated during cleavage.
-
-
Cleavage Reaction:
-
Carefully condense anhydrous HF into the vessel at -78°C (dry ice/acetone bath). Use approximately 10 mL of HF per gram of resin.
-
Allow the reaction to stir at 0°C (ice bath) for 1-2 hours.
-
Caution: HF is extremely corrosive and toxic. This step must be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment.
-
-
Peptide Precipitation:
-
After the reaction time, remove the HF by evaporation under a stream of nitrogen.
-
Wash the remaining resin/peptide mixture with a small amount of cold diethyl ether to remove the scavengers.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Repeat the ether wash and centrifugation steps two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol: Purification and Analysis
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Chromatography:
-
Inject the dissolved peptide onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at 215 nm or 280 nm. [13]3. Fraction Collection: Collect the fractions corresponding to the major peak, which should be the desired product.
-
Analysis and Characterization:
-
Analytical HPLC: Analyze the purified fractions on an analytical C18 column to confirm purity (>95% is often required for biological assays). [13][14]2. Mass Spectrometry: Determine the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that the correct product was synthesized. [13][15]The observed mass should match the calculated mass of the peptide containing the O-methyl-serine residue.
References
Sources
- 1. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Glycopeptide Mimetics Using Boc-O-methyl-serine
Abstract
Glycosylation is a critical post-translational modification that dictates the structure and function of many proteins involved in physiological and pathological processes.[1][2] The synthesis of homogenous glycopeptides for research and therapeutic development, however, is notoriously challenging. Glycopeptide mimetics offer a powerful alternative by replacing the complex glycan moiety with a simpler, more stable group that mimics its structural or electronic properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of glycopeptide mimetics using N-α-t-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH), a stable analogue of O-glycosylated serine. We will explore the rationale for its use, the synthesis of the key building block, its incorporation into peptide sequences via Boc-chemistry solid-phase peptide synthesis (SPPS), and methods for purification and characterization.
Introduction: The Rationale for O-methyl-serine as a Glycosyl Mimetic
Glycans play pivotal roles in biological systems, mediating processes from cell-cell recognition and immune responses to pathogen binding.[1][3] Consequently, glycopeptides are valuable tools for developing vaccines, diagnostics, and therapeutics.[1] However, the inherent heterogeneity of natural glycosylation and the synthetic complexity of attaching carbohydrates to peptides pose significant hurdles.
Glycopeptide mimetics circumvent these issues by replacing the labile glycosidic linkage with a more robust covalent bond. The O-methyl group on serine serves as a minimalist mimic of an O-linked monosaccharide, such as N-acetylgalactosamine (GalNAc). While it lacks the specific hydrogen-bonding capabilities of a sugar, the methyl group can effectively mimic the steric bulk and conformational constraints imposed by a glycan on the peptide backbone.[2][4] Studies comparing serine and threonine glycosylation have shown that the presence of a β-methyl group (in threonine) drastically alters the orientation of the carbohydrate, highlighting the significant conformational impact of such small structural changes.[2][4] Using O-methyl-serine provides a stable, synthetically accessible tool to probe these conformational effects and generate novel bioactive peptides.[5]
Workflow Overview
The synthesis of a glycopeptide mimetic using Boc-Ser(Me)-OH is a multi-stage process. It begins with the preparation of the specialized amino acid building block, followed by its sequential incorporation into a peptide chain on a solid support, and concludes with cleavage, purification, and analytical verification.
Sources
- 1. Glycopeptides and -Mimetics to Detect, Monitor and Inhibit Bacterial and Viral Infections: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation [frontiersin.org]
- 3. Glycopeptide Libraries for Drug Discovery - Creative Peptides [creative-peptides.com]
- 4. Serine versus threonine glycosylation: the methyl group causes a drastic alteration on the carbohydrate orientation and on the surrounding water shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycopeptide Drugs: A Pharmacological Dimension Between “Small Molecules” and “Biologics” - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-Ser(OMe)-OH in Combinatorial Chemistry Libraries: A Guide for Advanced Synthesis
Introduction: The Strategic Incorporation of O-Methylated Serine in Drug Discovery
In the landscape of modern drug discovery, combinatorial chemistry remains a cornerstone for the rapid generation and screening of vast molecular libraries to identify novel therapeutic leads.[1][2][] The strategic incorporation of unnatural amino acids into these libraries is a powerful approach to imbue peptides and peptidomimetics with enhanced pharmacological properties, such as increased metabolic stability, improved cell permeability, and constrained conformations for better target affinity.
This guide focuses on the application of N-α-Boc-O-methyl-L-serine (Boc-Ser(OMe)-OH) , a non-proteinogenic building block designed to introduce a permanent O-methyl modification into a peptide sequence. Unlike side-chain protecting groups like benzyl (Bzl) or tert-butyl (tBu) ethers, which are removed during final cleavage, the methyl ether of Boc-Ser(OMe)-OH is intended to be a stable, integral part of the final library compounds.[][4] The presence of the O-methyl group can sterically shield adjacent peptide bonds from enzymatic degradation and increase the lipophilicity of the molecule, potentially enhancing its oral bioavailability and membrane penetration.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols for solid-phase synthesis using the Boc/Bzl strategy, and critical considerations for the successful construction of combinatorial libraries featuring O-methylated serine residues.
Core Directive: Rationale for Using Boc-Ser(OMe)-OH
The selection of Boc-Ser(OMe)-OH as a building block in a combinatorial library is driven by a clear medicinal chemistry objective: to explore the structure-activity relationship (SAR) of O-methylation at a specific serine position.
Causality Behind Experimental Choices:
-
Permanent Modification vs. Protection: The methyl group in Ser(OMe) is a stable ether, not a temporary protecting group. Standard Boc-SPPS side-chain protecting groups for serine, such as the benzyl ether (Bzl), are designed for removal during the final, harsh acid cleavage step (e.g., with anhydrous Hydrogen Fluoride - HF).[6] The methyl ether, being more robust, is expected to remain intact under these conditions, thus becoming a permanent feature of the library compounds. This allows for the direct assessment of the methyl group's impact on biological activity.
-
Enhanced Proteolytic Stability: N-methylation and side-chain modifications are known strategies to increase resistance to proteases. The O-methyl group can sterically hinder the approach of peptidases that would otherwise cleave the peptide backbone at or near the serine residue.
-
Modulation of Physicochemical Properties: Methylation increases the hydrophobicity of the serine side chain. This modification can influence the peptide's overall solubility, aggregation propensity, and ability to cross biological membranes—key factors in determining pharmacokinetic profiles.[5]
-
Conformational Constraint: The introduction of a methyl group can subtly alter the local conformation of the peptide backbone, which may lead to a more favorable or selective binding interaction with a biological target.
The logical workflow for utilizing Boc-Ser(OMe)-OH is therefore not one of protection and deprotection, but of strategic incorporation and retention.
Application Notes: Key Synthetic Considerations
The successful incorporation of Boc-Ser(OMe)-OH into a peptide library using Boc solid-phase peptide synthesis (SPPS) requires careful attention to the coupling reaction and verification of the final product's integrity.
Coupling Strategy
Boc-Ser(OMe)-OH is not significantly more sterically hindered than other common Boc-amino acids. Therefore, standard coupling reagents used in Boc-SPPS are generally effective.
-
Recommended Reagents: Aminium/uronium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended for their high efficiency and rapid reaction times.[7][8] These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA), generate highly reactive HOBt or HOAt esters in situ, which readily acylate the free N-terminal amine of the growing peptide chain on the solid support.
-
Alternative Reagents: The carbodiimide-based method using DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a cost-effective alternative, though coupling times may be longer.[4]
Potential Side Reactions & Mitigation
While Boc-Ser(OMe)-OH is generally stable, the conditions of Boc-SPPS can promote certain side reactions.
-
Racemization: As with any amino acid coupling, there is a risk of epimerization, particularly with the highly activating uronium/aminium reagents.[4]
-
Mitigation: Minimize the pre-activation time. The activated amino acid should be added to the resin immediately after the addition of the base (DIEA). Avoid excessive amounts of base.
-
-
Stability to Repetitive Acidolysis: The Boc protecting group is removed at each cycle with a moderately strong acid, typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6] The methyl ether bond of the serine side chain is stable to these conditions.
-
Stability during Final Cleavage: The final step in Boc-SPPS involves cleavage from the resin and removal of all side-chain protecting groups with a very strong acid, most commonly anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) .[9][10] While specific literature on the HF stability of the Ser(OMe) moiety is sparse, simple alkyl ethers are generally stable to these conditions. However, this is a critical parameter that should be verified.
-
Validation: It is imperative to perform a test cleavage on a simple peptide containing the Ser(OMe) residue and analyze the product thoroughly by mass spectrometry to confirm that the methyl group remains intact and that no acid-catalyzed side reactions have occurred.
-
Characterization of O-Methylated Peptides
Unambiguous characterization of the final library compounds is essential to confirm the successful incorporation of the O-methylated serine.
-
Mass Spectrometry (MS): This is the primary tool for verification. The incorporation of Ser(OMe) instead of Ser will result in a mass increase of 14.02 Da (CH₂) for each modified residue.
-
Tandem MS (MS/MS): For sequence verification, MS/MS fragmentation is crucial. The fragmentation pattern of a peptide containing Ser(OMe) will differ from its non-methylated counterpart. The +14 Da mass shift will be localized to the fragment ions (b- or y-ions) that contain the modified residue, confirming its position in the sequence.[11]
Experimental Protocols
The following protocols are based on standard, well-established procedures for manual Boc-SPPS. They are designed for a 0.1 mmol synthesis scale and can be adapted for automated synthesizers.
Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-Ser(OMe)-OH
This protocol describes a single cycle of deprotection and coupling.
Materials:
-
Peptide-resin from the previous cycle (N-terminally Boc-protected)
-
Boc-Ser(OMe)-OH
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
HBTU
-
Isopropanol (IPA)
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes. Drain the solvent.
-
Boc Deprotection: a. Add 50% TFA in DCM (v/v) to the resin (approx. 10 mL/g of resin). b. Agitate for 2 minutes and drain. c. Add a fresh portion of 50% TFA in DCM. d. Agitate for 20 minutes. e. Drain the acid solution and wash the resin with DCM (3x), followed by IPA (1x), and then DCM (3x).
-
Neutralization: a. Add 10% DIEA in DCM (v/v) to the resin. b. Agitate for 2 minutes and drain. c. Repeat the neutralization step. d. Wash the resin with DCM (3x) and then DMF (3x).
-
Coupling of Boc-Ser(OMe)-OH: a. In a separate vial, dissolve Boc-Ser(OMe)-OH (0.3 mmol, 3 eq.) and HBTU (0.3 mmol, 3 eq.) in a minimal amount of DMF (approx. 2 mL). b. Add DIEA (0.6 mmol, 6 eq.) to the activation mixture and agitate for 1 minute. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: a. Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. b. If the test is positive, the coupling step can be repeated ("double coupling"). c. Once coupling is complete, drain the reaction solution. d. Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. nbinno.com [nbinno.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of O-Methylated Peptide Natural Products
Abstract
O-methylation of hydroxyl-containing amino acid residues (Serine, Threonine, Threonine) is a critical post-translational modification found in numerous peptide natural products, conferring enhanced metabolic stability, improved membrane permeability, and constrained conformations often essential for biological activity. The synthesis of these modified peptides, however, presents significant regioselectivity and stability challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of O-methylated peptides. We dissect the core challenges, compare primary synthetic methodologies—the pre-formed building block approach versus post-synthetic on-resin modification—and provide detailed, field-proven protocols for synthesis, purification, and analytical characterization.
Introduction: The Significance of O-Methylation in Peptide Chemistry
Nature leverages O-methylation as a subtle yet powerful tool to fine-tune the properties of peptide natural products. This modification, catalyzed in nature by S-adenosylmethionine (SAM)-dependent methyltransferases within Non-Ribosomal Peptide Synthetase (NRPS) assembly lines, fundamentally alters the physicochemical properties of the parent peptide[1].
The primary benefits of introducing an O-methyl ether to Serine, Threonine, or Tyrosine residues include:
-
Enhanced Metabolic Stability: The methyl group sterically shields the peptide backbone and masks a potential hydrogen-bond donor, reducing susceptibility to proteolytic degradation[2].
-
Increased Lipophilicity & Permeability: By replacing a polar hydroxyl group with a nonpolar methyl ether, the overall lipophilicity of the peptide increases. This is a key strategy for improving passive diffusion across cellular membranes, a major hurdle in peptide drug development[2][3].
-
Conformational Rigidity: The introduction of a methyl group restricts the rotational freedom around the Cα-Cβ bond, locking the side chain into a more defined conformation. This can lead to enhanced binding affinity and receptor selectivity[2].
Despite these advantages, the chemical synthesis of O-methylated peptides is non-trivial. The primary obstacle is achieving selective methylation of the target hydroxyl group in the presence of other, often more nucleophilic, sites within the peptide, particularly the backbone amide and side-chain amines.
Core Synthetic Strategies: A Comparative Analysis
Two principal methodologies dominate the synthesis of O-methylated peptides: the Building Block Approach and the Post-Synthetic (On-Resin) Modification Approach . The choice between them is a critical decision based on the specific peptide sequence, the scale of synthesis, and the desired purity.
The Building Block Approach
This is the most robust and widely used strategy. It involves the synthesis of an O-methylated amino acid derivative, which is then incorporated into the peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols.
-
Causality & Rationale: By pre-installing the modification on the monomer, the issue of selectivity during peptide elongation is completely circumvented. This leads to cleaner crude products, simpler purification, and unambiguous characterization. It is the gold standard for ensuring the final product's integrity.
-
Trustworthiness: This method provides the highest confidence in the location of the modification. Each coupling step can be monitored, ensuring the correct, modified building block is incorporated at the desired position.
Post-Synthetic (On-Resin) Modification
This strategy involves synthesizing the entire peptide sequence on the solid support first, followed by a chemical step to selectively methylate the target hydroxyl group(s) before cleavage from the resin.
-
Causality & Rationale: This approach is attractive for generating libraries of peptides where the effect of methylation at various positions is being explored. It avoids the need to synthesize a unique building block for each desired methylation site. However, it introduces significant challenges in achieving perfect selectivity, as backbone amides and other nucleophilic side chains can compete in the methylation reaction[4].
-
Trustworthiness: This method requires rigorous optimization and stringent analytical validation. Incomplete methylation can lead to a mixture of methylated and unmethylated peptides, while non-specific methylation can produce a variety of unintended side products.
The workflow for these two competing strategies is visualized below.
Figure 1: High-level comparison of the two primary synthetic workflows for O-methylated peptides.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating quality control checks where appropriate. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of Fmoc-L-Ser(Me)-OH Building Block
This protocol details the synthesis of the O-methylated serine building block, a prerequisite for the most reliable synthetic strategy.
Rationale: A multi-step solution-phase synthesis is used to protect the amine, methylate the hydroxyl group, and then install the final Fmoc protecting group for SPPS compatibility.
Materials:
-
H-L-Ser-OtBu·HCl (L-Serine tert-butyl ester hydrochloride)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Sodium Bicarbonate (NaHCO₃) solution, Brine, Sodium Sulfate (Na₂SO₄)
Procedure:
-
Boc Protection of Amine:
-
Dissolve H-L-Ser-OtBu·HCl in DCM. Add triethylamine (TEA) to neutralize the HCl.
-
Cool the solution to 0°C. Add (Boc)₂O and stir overnight at room temperature.
-
Perform an aqueous workup with NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield Boc-L-Ser-OtBu.
-
QC Check: Confirm product formation via TLC or LC-MS.
-
-
O-Methylation (Williamson Ether Synthesis):
-
Dissolve Boc-L-Ser-OtBu in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool to 0°C. Carefully add NaH portion-wise. Allow the mixture to stir for 30 minutes.
-
Add MeI dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
QC Check: Monitor reaction progress by TLC. The product spot should be less polar than the starting material.
-
Quench the reaction carefully by adding saturated ammonium chloride solution. Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Boc-L-Ser(Me)-OtBu.
-
-
Deprotection of Boc and OtBu:
-
Dissolve the purified product in a solution of 95:5 TFA:H₂O.
-
Stir for 2-4 hours at room temperature.
-
Remove TFA in vacuo. Co-evaporate with toluene several times to remove residual acid, yielding crude H-L-Ser(Me)-OH as a TFA salt.
-
-
Fmoc Protection:
-
Dissolve the crude H-L-Ser(Me)-OH in a 10% Na₂CO₃ solution/Dioxane mixture.
-
Cool to 0°C and add Fmoc-Cl. Stir vigorously overnight.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to yield the final product: Fmoc-L-Ser(Me)-OH .
-
Final QC: Confirm identity and purity (>98%) via ¹H NMR, LC-MS, and melting point.
-
Protocol 2: On-Resin O-Methylation of Tyrosine via Mitsunobu Reaction
This protocol is an example of a post-synthetic modification. It is most effective for the phenolic hydroxyl of Tyrosine, which is more acidic and sterically accessible than the aliphatic hydroxyls of Serine or Threonine.
Rationale: The Mitsunobu reaction activates the hydroxyl group with an azodicarboxylate and a phosphine, allowing for nucleophilic attack by an alcohol (in this case, methanol is used as the reagent). This method avoids the use of strong bases that can cause side reactions.[5]
Materials:
-
Peptide-on-resin containing a Tyr residue (with all other nucleophilic side chains, e.g., Lys, Orn, Cys, protected).
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Solvents for washing: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the peptide-bound resin in anhydrous THF in a peptide synthesis vessel for 30 minutes.
-
Drain the solvent.
-
-
Mitsunobu Reaction:
-
Prepare a solution of PPh₃ (5 eq.) and anhydrous MeOH (10 eq.) in anhydrous THF.
-
Add this solution to the swollen resin.
-
Slowly add a solution of DIAD (5 eq.) in THF to the vessel.
-
Safety Note: Azodicarboxylates are hazardous. Handle with care in a fume hood.
-
Agitate the resin mixture at room temperature for 10 minutes. The reaction is typically rapid[6].
-
QC Check: A small sample of resin can be cleaved and analyzed by LC-MS to check for conversion.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively to remove Mitsunobu byproducts:
-
THF (3x)
-
DMF (3x)
-
DCM (3x)
-
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Proceed with standard global deprotection and cleavage protocols (e.g., using a TFA cocktail).
-
Figure 2: Workflow for on-resin O-methylation of a Tyrosine residue.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the success of the synthesis, verifying the identity, purity, and precise location of the O-methylation.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the crude and final peptide.
-
Method: Reversed-phase HPLC (RP-HPLC) using a C18 column is standard. A water/acetonitrile gradient containing 0.1% TFA is typically employed. O-methylated peptides are more hydrophobic and will generally have a longer retention time than their non-methylated counterparts.
-
Protocol:
-
Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Inject onto a C18 column.
-
Run a linear gradient (e.g., 5% to 95% Acetonitrile over 30 minutes).
-
Monitor absorbance at 214 nm and 280 nm.
-
Purity should be >95% for most research applications.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the correct molecular weight and to aid in sequence verification.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. A successful O-methylation will result in a mass increase of 14.01565 Da (CH₂) per methylation site compared to the unmodified peptide.
-
Tandem MS (MS/MS): Fragmentation analysis is crucial for localizing the modification. O-methylation on a Ser, Thr, or Tyr residue will shift the mass of the corresponding b- or y-ions containing that residue by +14 Da.
| Technique | Purpose | Key Observation |
| RP-HPLC | Purity Assessment | Increased retention time vs. unmodified peptide. |
| LC-MS | Identity Confirmation | Molecular Weight (MW) + 14.02 Da per methylation. |
| MS/MS | Site Localization | Mass shift of +14.02 Da on b/y fragment ions. |
| ¹H NMR | Structural Proof | Characteristic singlet for O-CH ₃ protons at ~3.3-3.8 ppm. |
| Table 1: Summary of analytical techniques for characterizing O-methylated peptides. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous structural confirmation.
-
Method: While complex for large peptides, ¹H NMR is invaluable.
-
Key Signal: The most diagnostic signal is a sharp singlet in the proton NMR spectrum corresponding to the three protons of the O-CH₃ group. This signal typically appears between 3.3 and 3.8 ppm .[7] 2D NMR experiments like TOCSY and NOESY can confirm its location and effect on local peptide conformation.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Methylation | 1. Insufficient reagent equivalents. 2. Steric hindrance around the hydroxyl group. 3. Poor resin swelling or reagent penetration. | 1. Increase equivalents of methylating agent and base/activator. 2. Increase reaction time and/or temperature. Consider microwave-assisted synthesis. 3. Ensure adequate resin swelling in an appropriate anhydrous solvent before reaction. |
| Side Reaction (N-Methylation) | 1. Use of a strong, nucleophilic base (on-resin). 2. Incomplete Nα-Fmoc protection. | 1. For on-resin methods, use non-nucleophilic hindered bases or switch to a base-free method like the Mitsunobu reaction. 2. Ensure Fmoc protection is quantitative before proceeding with on-resin modification. |
| Racemization | 1. Harsh basic conditions during methylation. 2. Side reactions during building block synthesis. | 1. Use milder bases (e.g., DIPEA vs. DBU) and lower temperatures. 2. Carefully monitor stereochemical purity of the building block using chiral chromatography. |
| Low Yield after Purification | 1. Poor coupling efficiency of the bulky O-methylated building block. 2. Adsorption of hydrophobic peptide to columns/vials. | 1. Use a stronger coupling reagent (e.g., HATU, COMU) and double-couple if necessary. 2. Use low-adsorption labware and consider adding a small amount of formic acid or isopropanol to HPLC mobile phases. |
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Available from: [Link]
-
Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 25(14), 3405-3439. Available from: [Link]
-
Jensen, K. J., Shelton, P. T., & Pedersen, S. L. (2013). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 523, 339-357. Available from: [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Boija, R., & Jensen, K. J. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141-149. Available from: [Link]
-
Naoum, J. N., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available from: [Link]
-
Blaskovich, M. A. T. (2005). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology. Available from: [Link]
-
Bofill, J. M., et al. (2022). Complex peptide natural products: Biosynthetic principles, challenges and opportunities for pathway engineering. Natural Product Reports, 39(3), 571-610. Available from: [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Available from: [Link]
-
Di Gioia, M. L., et al. (2008). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 73(10), 3797-3803. Available from: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
Sources
- 1. Complex peptide natural products: Biosynthetic principles, challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Racemization of N-Boc-O-methyl-L-serine During Carboxyl Activation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for a common challenge in peptide synthesis: the racemization of N-(tert-butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(OMe)-OH) during the activation of its carboxylic acid group for peptide coupling. Maintaining the stereochemical integrity of amino acid precursors is paramount, as racemization can lead to diastereomeric peptide impurities that are difficult to separate and can significantly impact biological activity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with Boc-Ser(OMe)-OH?
A1: Racemization is the conversion of a pure enantiomer (in this case, the L-form of the amino acid) into a mixture containing both L and D forms.[1] This loss of stereochemical purity is a significant issue in peptide synthesis because it results in diastereomeric peptides. These isomers can have different biological activities and are often challenging to purify, compromising the final product's efficacy and safety.[1]
Q2: What is the primary mechanism of racemization during the activation of Boc-Ser(OMe)-OH?
A2: The most prevalent mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The alpha-proton of this intermediate is acidic and can be readily removed by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either side of the planar intermediate, resulting in a mixture of L and D isomers.[1][2] A less common pathway is the direct abstraction of the alpha-proton from the activated carboxylic acid by a base, leading to an enolate intermediate.[2][3]
Q3: Are certain amino acids more prone to racemization?
A3: Yes, amino acids like histidine and cysteine are particularly susceptible to racemization.[1][4] Serine derivatives, such as Boc-Ser(OMe)-OH, can also be prone to this side reaction, especially under suboptimal activation and coupling conditions.[1][5]
Troubleshooting Guide: Racemization of Boc-Ser(OMe)-OH
This section provides a structured approach to diagnosing and resolving issues with racemization during the activation and coupling of Boc-Ser(OMe)-OH.
Problem: Detection of the D-isomer of Ser(OMe) in the final peptide.
Possible Cause 1: Inappropriate Choice of Coupling Reagent
The selection of the coupling reagent is a critical factor in controlling racemization.[1] Some reagents are inherently more likely to promote the formation of the problematic oxazolone intermediate.
-
High-Risk Reagents: Carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][6]
-
Rationale: These reagents form a highly reactive O-acylisourea intermediate that can rapidly cyclize to the oxazolone.
-
Solution:
-
Utilize Aminium/Uronium or Phosphonium Salt Reagents: Reagents like HBTU, HATU, and PyBOP are generally more efficient and lead to less racemization.[1][6][7] HATU, in particular, is often favored for its rapid activation and reduced epimerization rates compared to HBTU.[8]
-
Incorporate Racemization-Suppressing Additives: When using carbodiimides, it is essential to include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9][10] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization.[8][9] HOAt is often considered more effective than HOBt in suppressing racemization.[8]
-
Possible Cause 2: Inappropriate Base and/or Base Concentration
The choice and amount of base used during the coupling step can significantly influence the rate of racemization. Strong bases can directly abstract the acidic α-proton of the activated amino acid intermediate.[2][10]
-
High-Risk Bases: Strong, sterically unhindered bases like triethylamine (TEA) can accelerate racemization.
-
Rationale: The basicity and steric hindrance of the base play a crucial role. Less sterically hindered and stronger bases are more effective at abstracting the α-proton.[9]
-
Solution:
-
Choose Weaker, Sterically Hindered Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic and less hindered options like N,N-diisopropylethylamine (DIEA) or TEA.[9][10]
-
Use the Minimum Necessary Amount of Base: Typically, one equivalent of a tertiary amine is sufficient when using an amino acid salt. For carbodiimide-mediated couplings where the amino component is not a salt, additional base may not be required, which helps minimize racemization.[10]
-
Possible Cause 3: Elevated Coupling Temperature
Higher reaction temperatures can increase the rate of racemization.[10]
-
Solution:
-
Maintain Low Temperatures: Perform coupling reactions at room temperature or below (e.g., 0 °C).
-
Microwave-Assisted Synthesis: If using microwave-assisted peptide synthesis, consider lowering the coupling temperature. For some sensitive amino acids, reducing the temperature from 80°C to 50°C has been shown to limit racemization.[11]
-
Possible Cause 4: Prolonged Activation Time
Extended exposure of the carboxylic acid to the activating agent before the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization.[10]
-
Solution:
-
Minimize Pre-activation Time: Add the amine component to the reaction mixture as soon as possible after the activation of the carboxylic acid. In many protocols, the amino acid, coupling reagent, and amine component can be mixed together without a pre-activation step.
-
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-Ser(OMe)-OH using HATU
This protocol is designed to minimize racemization during the coupling of Boc-Ser(OMe)-OH.
Materials:
-
Boc-Ser(OMe)-OH
-
Amino-functionalized resin or peptide-resin
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin-bound amine is Fmoc-protected, deprotect using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and then DCM.
-
Coupling:
-
Dissolve Boc-Ser(OMe)-OH (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
In a separate vial, dissolve HATU (2.9 equivalents) in DMF.
-
Add the Boc-Ser(OMe)-OH solution and NMM (6 equivalents) to the reaction vessel containing the resin.
-
Immediately add the HATU solution to the reaction vessel.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Confirmation of Coupling: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a method to determine the extent of racemization.
Materials:
-
Peptide sample
-
6N HCl in H₂O
-
Chiral HPLC column (e.g., a column with a cyclodextrin-based stationary phase)
-
HPLC system with UV detector
-
Standards of L-Ser(OMe) and D-Ser(OMe)
Procedure:
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
-
Sample Preparation:
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Re-dissolve the amino acid residue in the mobile phase.
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto the chiral HPLC column.
-
Use an isocratic mobile phase (e.g., a mixture of aqueous buffer and organic solvent like acetonitrile or methanol) suitable for the specific column.
-
Monitor the elution of the enantiomers using a UV detector.
-
-
Quantification:
-
Identify the peaks corresponding to L-Ser(OMe) and D-Ser(OMe) by comparing their retention times with the standards.
-
Calculate the percentage of the D-isomer by integrating the peak areas.
-
Table 1: Comparison of Analytical Methods for Racemization Detection
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[12] | Differential migration of charged enantiomers in an electric field, often with a chiral selector.[12] | Distinguishing enantiomers through the use of chiral derivatizing or solvating agents that induce chemical shift differences.[12] |
| Sensitivity | Good, with detection limits often in the low ng/mL range.[12] | Excellent, with detection limits as low as 0.05% of the major enantiomer.[12] | Generally lower sensitivity compared to HPLC and CE, requiring higher sample concentrations.[12] |
| Resolution | High, capable of baseline separation of many enantiomers.[12] | Very high, often exceeding that of HPLC.[12] | Variable, dependent on the chiral agent used and the specific enantiomers. |
| Sample Prep | May require derivatization after hydrolysis. | Can often analyze the intact peptide, avoiding hydrolysis-induced racemization.[12] | May require chiral derivatizing or solvating agents. |
Visualizing the Racemization Mechanism
The following diagram illustrates the two primary pathways for racemization during the activation of an N-protected amino acid.
Caption: Primary mechanisms of racemization during amino acid activation.
Experimental Workflow for Troubleshooting
The following workflow provides a systematic approach to identifying and mitigating racemization.
Caption: Systematic workflow for troubleshooting racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Goodman, M., & Glaser, J. (1970). Racemization in peptide synthesis. In Peptides (pp. 267-335). Academic Press.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Angewandte Chemie International Edition in English, 23(11), 906-907.
- Yan, W., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry, 403(1-2), 65-73.
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
- Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Determination of the optical purity of amino acids in proteins using gas chromatography. Liebigs Annalen der Chemie, 1981(3), 354-365.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]
- Gaus, K., et al. (1994). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Chen, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Origins of Life and Evolution of Biospheres, 53(3-4), 21.
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. Molecules, 18(7), 8017-8037.
- Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 43(2), 89-100.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One, 9(5), e97191.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Boc-O-Methyl-Serine Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-Boc-O-methyl-serine (Boc-Ser(Me)-OH). Low yields in this procedure are a common but surmountable issue. This document provides in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven laboratory experience to help you optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before and during the synthesis of Boc-O-methyl-serine.
Q1: What is the most common reason for low yields when synthesizing Boc-Ser(Me)-OH from Boc-Ser-OH?
A1: The most prevalent issue is the unintended reaction at the free carboxylic acid. The carboxylic acid proton is significantly more acidic than the side-chain hydroxyl proton. When a base is added, it will preferentially deprotonate the carboxyl group, forming a carboxylate. This nucleophilic carboxylate can then react with the methylating agent (e.g., methyl iodide) to form the methyl ester, Boc-Ser-OMe, instead of the desired O-methyl ether.[1] This side reaction consumes both your starting material and reagents, leading to substantially lower yields of the target molecule.
Q2: Which starting material is recommended for the O-methylation step?
A2: To circumvent the issue described in A1, it is highly recommended to start with a carboxyl-protected serine derivative, most commonly Boc-L-serine methyl ester (Boc-Ser-OMe) .[2][3] By protecting the carboxylic acid as an ester, the side-chain hydroxyl group becomes the only primary site for deprotonation and subsequent methylation. The methyl ester can be saponified in a final step after the O-methylation is complete.
Q3: What are the critical reaction conditions to control for a successful O-methylation?
A3: The success of the O-methylation, a variation of the Williamson ether synthesis, hinges on three key factors:
-
Choice of Base: A sufficiently strong base is required to fully deprotonate the primary alcohol of the serine side chain.[4]
-
Anhydrous Conditions: The use of strong bases like sodium hydride (NaH) necessitates strictly anhydrous solvents to prevent quenching of the base and ensure efficient alkoxide formation.
-
Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C) during the deprotonation step to control reactivity and then allowed to warm to room temperature for the methylation.[1]
Q4: Can the Boc protecting group be cleaved during the O-methylation reaction or workup?
A4: The Boc group is generally stable under the basic conditions of the O-methylation reaction itself.[5] However, it is highly sensitive to acid.[6][7] If the reaction workup involves a strong acidic wash to neutralize excess base or for extraction purposes, premature cleavage of the Boc group can occur, leading to product loss. A careful workup with mild or buffered acidic solutions (e.g., saturated NH₄Cl or cold, dilute KHSO₄) is crucial.[1]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.
Issue 1: Reaction is Stalled or Incomplete (Low Conversion of Starting Material)
If you observe a significant amount of unreacted starting material (e.g., Boc-Ser-OMe) by TLC or LC-MS analysis, consider the following causes and solutions.
-
Cause A: Inefficient Deprotonation of the Hydroxyl Group
-
Explanation: The pKa of a primary alcohol is high (around 16-18), requiring a strong base for complete deprotonation to the nucleophilic alkoxide. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient for this transformation, leading to a low concentration of the active nucleophile.[4]
-
Troubleshooting Steps:
-
Switch to a Stronger Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and effective choice. It irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.
-
Ensure Base Quality: NaH can be deactivated by moisture. Use fresh, unopened NaH or material that has been stored under inert gas. The mineral oil should be washed away with anhydrous hexane under an inert atmosphere before use for optimal reactivity.
-
Verify Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF or DMF). Any trace of water will quench the NaH. Flame-dry your glassware under vacuum and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Cause B: Poor Reagent Quality or Stoichiometry
-
Explanation: Degradation of the methylating agent or improper stoichiometry can lead to incomplete reactions.[8]
-
Troubleshooting Steps:
-
Check Methyl Iodide (MeI): MeI can degrade over time, turning yellow or brown due to the formation of I₂. Use freshly opened or distilled MeI.
-
Optimize Stoichiometry: While a slight excess of the base (e.g., 1.1-1.2 equivalents) is common, a larger excess of the methylating agent (e.g., 1.5-3.0 equivalents) is often required to ensure the reaction goes to completion.[1]
-
-
Logical Flow for Troubleshooting Incomplete Reactions
Caption: Competing reaction pathways for Boc-Serine.
Part 3: Validated Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis.
Protocol 1: O-Methylation of Boc-L-Serine Methyl Ester
This is the recommended route for synthesizing Boc-Ser(Me)-OMe, which can then be saponified to the final acid.
| Parameter | Value/Description |
| Starting Material | N-Boc-L-serine methyl ester (Boc-Ser-OMe) [2] |
| Base | Sodium Hydride (NaH), 60% dispersion in oil |
| Methylating Agent | Iodomethane (Methyl Iodide, MeI) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add N-Boc-L-serine methyl ester (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add NaH (1.2 eq., pre-washed with anhydrous hexane to remove mineral oil) portion-wise over 10-15 minutes. Stir the suspension at 0 °C for 30-45 minutes. Cessation of bubbling (H₂ evolution) indicates the formation of the alkoxide.
-
Methylation: To the cold suspension, add methyl iodide (2.0 eq.) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. [1]5. Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding a few drops of methanol to destroy any excess NaH, followed by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup & Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, Boc-Ser(Me)-OMe, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Saponification to Boc-L-Ser(Me)-OH
-
Setup: Dissolve the purified Boc-Ser(Me)-OMe (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C and add lithium hydroxide (LiOH·H₂O, 1.5 eq.). Stir at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Acidify the reaction mixture to pH 3-4 with cold 1 N HCl or 1 N KHSO₄.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, Boc-L-Ser(Me)-OH.
References
-
Chemistry LibreTexts. 9.14: Biological Methylating Reagents.[Link]
-
Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Org. Synth. 1990, 69, 70. [Link]
-
ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Chemistry Steps. Boc Protecting Group for Amines.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 3. Boc-Ser-OMe 95 2766-43-0 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Boc-Ser(OMe)-OH for Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-α-t-Boc-O-methyl-L-serine (Boc-Ser(OMe)-OH) during peptide synthesis. Poor solubility of this amino acid derivative can lead to incomplete reactions, low yields, and difficult purifications. This document provides an in-depth analysis of the underlying issues and offers a range of field-proven troubleshooting strategies and detailed protocols to ensure successful coupling reactions.
Understanding the Core Problem: Why is Boc-Ser(OMe)-OH Solubility an Issue?
The solubility of protected amino acids is a critical factor in the efficiency of peptide bond formation, particularly in solid-phase peptide synthesis (SPPS).[1][2] The bulky and hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group significantly reduces the aqueous solubility of amino acid derivatives.[1] While Boc-Ser(OMe)-OH is a powder and generally has better solubility in common organic solvents compared to its unprotected counterparts, issues can still arise, especially at the concentrations required for efficient coupling.
Several factors contribute to the solubility challenges observed with Boc-Ser(OMe)-OH and other protected amino acids:
-
Intrinsic Molecular Properties: The combination of the hydrophobic Boc group and the overall molecular structure can lead to poor solvation in standard peptide synthesis solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
-
Aggregation: Protected amino acids, and the growing peptide chains they are coupled to, can form intermolecular hydrogen bonds. This leads to aggregation and the formation of secondary structures, effectively causing the reactants to precipitate out of the solution and become unavailable for reaction.[3][4] Hydrophobic sequences are particularly prone to aggregation.[3][5]
-
Reaction Conditions: Factors such as solvent choice, temperature, and the concentration of reagents can all influence the solubility and aggregation state of the reactants.
Troubleshooting Logic Flow
The following diagram outlines a systematic approach to diagnosing and resolving solubility issues with Boc-Ser(OMe)-OH.
Caption: Troubleshooting workflow for Boc-Ser(OMe)-OH solubility.
Frequently Asked Questions (FAQs)
Q1: My Boc-Ser(OMe)-OH is not dissolving well in DMF. What is the first thing I should try?
A1: The first step is to ensure you are using a high-purity, anhydrous grade of DMF. Water content can significantly impact the solubility of protected amino acids. If the issue persists, consider using a co-solvent. A mixture of DMF and N-Methyl-2-pyrrolidone (NMP) or the addition of Dichloromethane (DCM) can improve solubility.[2][6] For particularly stubborn cases, solvent systems containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be very effective at dissolving sparingly-soluble protected peptides.[7]
Q2: Can I just sonicate the mixture to get the Boc-Ser(OMe)-OH to dissolve?
A2: Sonication can be a useful technique to aid dissolution. However, it should be used judiciously. Prolonged sonication can generate heat, which may lead to the degradation of reagents or promote side reactions. Use short bursts of sonication and consider cooling the vessel in an ice bath.
Q3: I observe precipitation after adding my coupling reagent. What is happening?
A3: Precipitation upon addition of the coupling reagent often indicates that the activated amino acid species is less soluble than the starting material, or that the reaction byproducts are insoluble. For instance, when using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[8] Switching to a coupling reagent with more soluble byproducts, such as Diisopropylcarbodiimide (DIC) or a uronium/phosphonium salt reagent, is a common solution.[8][9]
Q4: Will changing my coupling reagent help with the initial solubility of Boc-Ser(OMe)-OH?
A4: While the primary role of the coupling reagent is to activate the carboxylic acid, some reagents can influence the overall solubility of the reaction mixture. Phosphonium-based reagents like PyBOP are often more soluble in DMF than their uronium-based counterparts, which can allow for reactions to be run at higher effective concentrations. Furthermore, newer coupling reagents like COMU incorporate the Oxyma Pure additive, which can improve solubility characteristics compared to HOBt-based reagents.[9][10]
Q5: Are there any additives that can specifically improve solubility?
A5: Yes, certain additives can help. While coupling additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Oxyma Pure are primarily used to enhance reaction rates and suppress racemization, they can also influence the solubility of the activated species.[9][11] Additionally, the use of chaotropic salts like LiCl or KSCN can be effective in disrupting peptide aggregation, thereby improving the solvation of the growing peptide chain on the resin.[12]
Troubleshooting Guides & Protocols
Strategy 1: Optimization of the Solvent System
The choice of solvent is paramount for ensuring all reactants remain in solution.[6] While DMF is the most common solvent for SPPS, it is not always the optimal choice for every amino acid derivative.
Protocol 3.1.1: Using a DMF/NMP Co-solvent System
N-Methyl-2-pyrrolidone (NMP) has superior solvating properties for many protected amino acids and peptide chains compared to DMF.
-
Resin Swelling: Swell the resin in the appropriate solvent (e.g., DCM for polystyrene resins) for 20-30 minutes, then wash with DMF.[2]
-
Prepare Amino Acid Solution: In a separate vessel, dissolve Boc-Ser(OMe)-OH (3-5 equivalents) in a 1:1 mixture of DMF and NMP. Gentle warming (to ~30-40°C) can be applied if necessary, but avoid overheating.
-
Activation & Coupling: Add the coupling reagent and any additives to the amino acid solution and pre-activate for 1-5 minutes.
-
Reaction: Add the activated amino acid solution to the swollen resin and allow the coupling reaction to proceed for the recommended time.
| Solvent System | Key Advantage | Considerations |
| DMF | Standard, well-characterized | May have limited solvating power for some sequences. |
| NMP | Superior solvating properties | Higher viscosity, can be more difficult to wash away. |
| DCM/DMF (1:1) | Can improve solubility of some protected amino acids. | DCM has poorer swelling properties for some resins. |
| DMF with 1M LiCl | Disrupts secondary structures and aggregation. | May affect downstream purification; ensure it is thoroughly washed out. |
Strategy 2: Selection of Coupling Reagents and Additives
Modern coupling reagents offer significant advantages in terms of efficiency and can help overcome challenges posed by poorly soluble or sterically hindered amino acids.
The Causality Behind Reagent Choice
Carbodiimide reagents like DIC require an additive such as HOBt or, more preferably, Oxyma Pure to form a highly reactive O-acylisourea intermediate that is then converted to a more stable active ester.[13] This two-step activation minimizes side reactions. Uronium/phosphonium salt reagents like HBTU, HATU, and PyBOP work by forming these active esters in situ, often with higher efficiency.[8] Reagents that form HOAt or Oxyma esters (e.g., HATU, COMU) are generally more reactive than those that form HOBt esters (e.g., HBTU, PyBOP), which can be beneficial for difficult couplings.
Protocol 3.2.1: High-Efficiency Coupling with HATU/HOAt
This protocol is recommended for sterically hindered or aggregation-prone couplings where solubility is a concern.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes.
-
Reagent Solution Preparation: In a separate reaction vessel, dissolve Boc-Ser(OMe)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the reagent solution. Allow the mixture to pre-activate for 1-2 minutes. The solution should remain clear.
-
Coupling: Add the activated solution to the resin. Allow the reaction to proceed for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative test like the Kaiser test.[12] Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC, EDC | Cost-effective. | Requires additives (e.g., Oxyma); can have insoluble byproducts (DCC).[8] |
| Uronium Salts | HBTU, HCTU, HATU, COMU | High efficiency, fast reaction times. Byproducts are generally soluble.[9] | Can cause guanidinylation of the N-terminus if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, less prone to guanidinylation side reaction. Good solubility in DMF. | Byproducts can sometimes be difficult to remove in solution-phase synthesis. |
Strategy 3: Modifying Reaction Conditions
Simple modifications to the reaction parameters can often have a significant impact on overcoming solubility and aggregation issues.
-
Double Coupling: If a reaction is incomplete after the standard coupling time (as indicated by a positive Kaiser test), a straightforward approach is to simply repeat the coupling step with a fresh batch of activated amino acid.[12] This is often sufficient to drive the reaction to completion.
-
Increased Temperature: For difficult couplings, increasing the reaction temperature to 40-50°C can improve both solubility and reaction kinetics. However, this must be balanced against the increased risk of racemization, especially for sensitive amino acids.[6] Microwave-assisted peptide synthesis is an effective way to apply controlled heating and accelerate coupling reactions.[12]
-
Extended Reaction Time: Simply extending the coupling time from 1-2 hours to 4 hours or even overnight can help push a sluggish reaction to completion, provided the activated species is stable over that period.[12]
Summary and Key Takeaways
Resolving solubility issues with Boc-Ser(OMe)-OH requires a systematic and logical approach. By understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize their coupling reactions.
-
Start with the Basics: Ensure high-purity, anhydrous solvents are used.
-
Optimize the Solvent: If solubility is poor in DMF, transition to NMP or a co-solvent mixture.
-
Choose the Right Tools: For difficult couplings, employ high-efficiency phosphonium or uronium salt reagents like HATU or PyBOP in combination with additives like HOAt or Oxyma Pure.
-
Adjust the Conditions: Do not hesitate to use extended reaction times, elevated temperatures (with caution), or a double coupling strategy to ensure the reaction goes to completion.
By implementing these strategies, researchers can overcome the challenges associated with the solubility of Boc-Ser(OMe)-OH and achieve higher yields and purities in their peptide synthesis endeavors.
References
- Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). RSC Publishing.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
- Coupling Reagents. Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Boc-L-serine methyl ester | 2766-43-0. ChemicalBook.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Thieme.
- Peptide Design Tips for Solubility, Stability and Scale Up. Biosynth.
- Addressing solubility issues of protected peptides with HOTU. Benchchem.
- How to Optimize Peptide Synthesis? Synpeptide.
- Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Novabiochem® Coupling reagents. Merck.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe. Benchchem.
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection for O-Methyl-Serine Peptides
Welcome to the technical support center for peptide synthesis. This guide is dedicated to researchers, scientists, and drug development professionals who are working with peptides containing the non-canonical amino acid O-methyl-serine [Ser(OMe)]. Here, we will delve into the specific challenges that may arise during the tert-butoxycarbonyl (Boc) deprotection step and provide expert-driven troubleshooting strategies and frequently asked questions (FAQs) to ensure the integrity of your synthetic peptides.
Introduction: The Challenge of O-Methyl-Serine in Boc-SPPS
O-methyl-serine is a valuable residue for modifying peptide structure and function, enhancing stability, and exploring structure-activity relationships.[1] While the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS) is robust, the final deprotection and cleavage from the resin using strong acids like trifluoroacetic acid (TFA) can present unique challenges for peptides containing acid-sensitive functionalities.[2][] The ether linkage in O-methyl-serine, although generally more stable than a tert-butyl ether, is susceptible to cleavage under strong acidic conditions, a reaction that can lead to undesired side products and compromise the purity and yield of the target peptide.
This guide will provide a comprehensive overview of the potential side reactions, their mechanisms, and practical, field-proven protocols to optimize your Boc deprotection conditions for Ser(OMe)-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern for O-methyl-serine during TFA-mediated Boc deprotection?
A1: The primary concern is the acid-catalyzed cleavage of the methyl ether bond of the O-methyl-serine side chain.[2][4] This reaction, known as O-demethylation, results in the formation of a native serine residue and methanol. The newly exposed hydroxyl group of the serine can then be susceptible to further side reactions, such as trifluoroacetylation.
Q2: What is the mechanism of O-demethylation of O-methyl-serine in strong acid?
A2: The mechanism involves the protonation of the ether oxygen by a strong acid like TFA, which converts the methoxy group into a good leaving group (methanol). A nucleophile present in the cleavage cocktail (such as water or a scavenger) can then attack the methyl group in an SN2 reaction, leading to the cleavage of the C-O bond.[4][5]
Q3: Are standard Boc deprotection conditions (e.g., 50% TFA in DCM) sufficient to cause O-demethylation?
A3: While methyl ethers are more stable than tert-butyl ethers, they are not completely inert to strong acids. Standard Boc deprotection protocols using 50% TFA in dichloromethane (DCM) for N-terminal deprotection are generally mild enough to preserve the O-methyl group over short reaction times.[6] However, the final cleavage from the resin, which often employs higher concentrations of TFA (e.g., 95%) and longer reaction times, significantly increases the risk of O-demethylation.[2]
Q4: How can I detect if O-demethylation has occurred in my peptide?
A4: The most effective way to detect O-demethylation is through mass spectrometry (MS) analysis of the crude peptide. You should look for a mass corresponding to the peptide with a serine residue instead of an O-methyl-serine, which will have a mass difference of -14 Da (loss of a CH₂ group). High-performance liquid chromatography (HPLC) may also show a new, more polar peak corresponding to the demethylated peptide.
Q5: Besides O-demethylation, what other side reactions should I be aware of during the final cleavage step?
A5: The standard side reactions of Boc-SPPS should always be considered. The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[7] Therefore, the use of a scavenger cocktail is crucial to trap these carbocations and prevent side product formation.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for resolving them.
Issue 1: Mass Spectrometry data shows a significant peak at -14 Da from the expected mass.
-
Symptom: The primary product observed by MS corresponds to the peptide with Ser instead of Ser(OMe).
-
Cause: Acid-catalyzed O-demethylation of the serine side chain.
-
Solution Workflow:
A troubleshooting decision tree for O-demethylation.
-
Detailed Explanation and Protocols:
-
Reduce Acid Concentration and Time: For peptides sensitive to O-demethylation, the harshness of the final cleavage cocktail should be minimized. Instead of 95% TFA, consider starting with a lower concentration, such as 85-90% TFA, and reducing the cleavage time from the standard 2-3 hours to 1-1.5 hours. It is advisable to perform a small-scale test cleavage and monitor the reaction over time by HPLC to find the optimal conditions that ensure complete deprotection of other side-chain protecting groups while minimizing O-demethylation.
-
Control the Temperature: Acid-catalyzed reactions are often accelerated by heat. Ensure the cleavage is performed at room temperature. If O-demethylation is still a significant issue, performing the cleavage at 0°C in an ice bath can further reduce the rate of this side reaction.
-
Alternative Cleavage Methods: For extremely sensitive peptides, stronger acids with shorter reaction times, such as HF ("low-high" HF procedure) or TFMSA, might offer better selectivity, although these require specialized equipment and handling precautions. The "low-high" HF method, for instance, initially uses a low concentration of HF in DMS, which favors an SN2 mechanism for deprotection and can be milder towards some sensitive groups.
-
Issue 2: Incomplete Boc deprotection of the N-terminus or other side chains.
-
Symptom: MS data shows peaks corresponding to the mass of the desired peptide plus the mass of one or more Boc groups (+56 Da per Boc group relative to the fully deprotected amine).
-
Cause: The deprotection conditions were too mild to achieve complete removal of all Boc groups, possibly due to steric hindrance or peptide aggregation.
-
Solution:
-
Increase Reaction Time or TFA Concentration: If you have reduced the TFA concentration or reaction time to avoid O-demethylation, you may encounter incomplete deprotection of more sterically hindered Boc groups. A careful balance must be struck. A stepwise increase in reaction time (e.g., in 30-minute increments) or TFA concentration (e.g., in 5% increments) followed by MS analysis of a small aliquot can help identify the optimal conditions.
-
Improve Solvation: Peptide aggregation on the resin can hinder reagent access. Adding a small amount of a chaotropic agent or a different solvent like N-methylpyrrolidone (NMP) to the cleavage cocktail can sometimes improve solvation and deprotection efficiency.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is a starting point for peptides containing O-methyl-serine and other sensitive residues.
-
Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Prepare the cleavage cocktail (see Table 1 for recommended compositions). For a peptide with O-methyl-serine and tryptophan, "Reagent R" is a good starting point.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Stir or shake the suspension at room temperature for 1.5 - 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (1 mL) and then with DCM (2 x 1 mL).
-
Combine all filtrates and precipitate the peptide by adding cold diethyl ether (10-fold volume excess).
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and MS.
Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Name | Composition (v/v/w for solids) | Target Residues | Notes |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Trp, Met, Cys | A robust general-purpose cleavage cocktail. |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | General purpose | A common non-odorous cocktail. TIS is an excellent carbocation scavenger. |
| Low-TFA | TFA/DCM/TIS (50:47.5:2.5) | Highly acid-sensitive peptides | Milder conditions to minimize side reactions like O-demethylation. May require longer deprotection times. |
Mechanistic Overview and Logic
The optimization of Boc deprotection for O-methyl-serine containing peptides is a balancing act between ensuring complete removal of all acid-labile protecting groups and preserving the integrity of the acid-sensitive O-methyl ether linkage.
Workflow of Boc deprotection and the competing O-demethylation side reaction.
Understanding the kinetics of these competing reactions is key. The desired Boc deprotection is generally a fast reaction. The undesired O-demethylation is typically slower. By carefully controlling the reaction parameters—acid concentration, temperature, and time—we can favor the desired reaction pathway and achieve a high yield of the target peptide with minimal side products.
References
-
Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
Fujii, N., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 647-652. [Link]
-
Iannucci, I., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3125. [Link]
-
Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids. [Link]
-
ResearchGate. Trifluoroacetic acid (TFA). [Link]
-
ResearchGate. (2020). Preparation of methyl ester of L-serine. [Link]
-
Wikipedia. Trifluoroperacetic acid. [Link]
-
ResearchGate. (2015, February 4). Which is the stability of serine with OH protected with tBu, in basic conditions?[Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]
-
Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 1, 14. [Link]
-
Chem-Impex. Fmoc-O-methyl-L-serine. [Link]
Sources
Technical Support Center: Troubleshooting Peptide Sequencing with O-methyl-serine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-methyl-serine modified peptides. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the mass spectrometry-based sequencing of these molecules. Here, we move beyond simple protocols to explain the causality behind experimental observations and troubleshooting choices, ensuring a robust and self-validating approach to your research.
Part 1: Initial Data Interpretation & Common Issues
This section addresses the primary questions that arise when first analyzing mass spectrometry data of peptides potentially containing O-methyl-serine.
Q1: My peptide has an unexpected +14 Da mass shift. How can I confirm if this is O-methylation of serine?
An observed mass shift of +14.01565 Da (the mass of a methyl group, CH₂) relative to the unmodified peptide is a primary indicator of methylation. However, this modification can occur on several residues (Lys, Arg, Glu, Asp, etc.) or even be an artifact.[1][2] For serine, this corresponds to O-methylation.
The first step is to scrutinize the tandem mass spectrometry (MS/MS) data. The key diagnostic feature for O-methyl-serine is a characteristic neutral loss of methanol (CH₃OH) , which has a mass of 32.02621 Da , upon collision-induced dissociation (CID).[3]
Troubleshooting Steps:
-
Examine the MS/MS Spectrum: Look for a prominent fragment ion corresponding to [M+H - 32]⁺ (for a singly charged precursor) or a similar loss from fragment ions (e.g., y-ions or b-ions containing the modification). The presence of this specific neutral loss is strong evidence for O-methylation on a serine or threonine residue.
-
Check for Other Methylations: If the neutral loss of 32 Da is absent, consider other possibilities. N-methylation of the peptide backbone or methylation of other side chains does not typically produce this loss.[4]
-
High-Resolution Mass Spectrometry: Use a high-resolution instrument (like an Orbitrap or Q-TOF) to ensure the initial mass shift is accurately measured. This helps differentiate true methylation from other modifications with similar nominal masses.[5][6]
Q2: I see a significant neutral loss in my MS/MS spectrum, but I'm not sure if it's from O-methyl-serine. What are other common neutral losses I should be aware of?
Neutral losses are common in peptide fragmentation and are highly informative. Distinguishing the source is critical for correct identification. While O-methyl-serine characteristically loses methanol (32 Da), other modifications, particularly on serine and threonine, also exhibit prominent neutral losses.
Data Summary: Common Neutral Losses in CID
| Amino Acid/Modification | Neutral Loss Moiety | Mass (Da) | Typical Observation |
| O-methyl-serine (meS) | Methanol (CH₃OH) | 32.02621 | Diagnostic for O-methylation on Ser/Thr.[3] |
| Phosphoserine (pS) | Phosphoric Acid (H₃PO₄) | 97.97690 | Very common and often dominant, can suppress peptide backbone fragmentation.[7][8] |
| Serine (S) | Water (H₂O) | 18.01056 | Common, but usually less intense than from pS.[9] |
| Threonine (T) | Water (H₂O) | 18.01056 | Common.[10] |
| O-sulfo-serine (sS) | Sulfuric Acid Monoester (SO₃) | 79.95682 | Occurs as a side reaction during synthesis with certain arginine protecting groups.[11][12] |
Causality: These neutral losses occur via a beta-elimination reaction mechanism, which is facilitated by the presence of an electron-withdrawing group on the side-chain oxygen. The lability of the phosphate group on phosphoserine makes this loss particularly facile, often complicating site localization.[8][13]
Part 2: Ambiguous Site Localization & Isomer Differentiation
Correctly identifying the exact location of the modification and distinguishing it from isomers is a frequent and critical challenge.
Q3: The mass of my peptide corresponds to O-methyl-serine, but how do I differentiate it from its structural isomers, N-methyl-serine or serine methyl ester?
O-methyl-serine, N-methyl-serine, and serine methyl ester are constitutional isomers, meaning they share the same exact mass (C₄H₉NO₃, monoisotopic mass 119.0582 g/mol ).[3] Distinguishing them is impossible by MS1 alone and requires careful analysis of MS/MS fragmentation patterns.
Workflow for Isomer Differentiation
Key Fragmentation Differences:
-
O-methyl-serine: As discussed, shows a characteristic neutral loss of methanol (32 Da).[3]
-
N-methyl-serine: The methyl group is on the alpha-amino group. This modification will affect the masses of N-terminal fragment ions (b-ions). For example, the b₂ ion of a peptide starting with N-methyl-serine will be 14 Da heavier than if it started with serine. It will not show the 32 Da neutral loss.
-
Serine methyl ester: The methyl group is on the C-terminal carboxyl group. This modification will not be observable if the serine is internal to the peptide. If it is the C-terminal residue, it will affect the mass of the precursor ion but fragmentation may be less clear. Tandem mass spectrometry (MS/MS) is the principal technique for this purpose.[3]
Q4: My software assigned the O-methylation to a specific serine, but the localization score is low. How can I be certain of the modification site?
Low localization confidence is common when a peptide contains multiple potential modification sites (e.g., multiple serines or threonines) or when fragmentation is poor. This is especially true for labile modifications where the neutral loss peak dominates the spectrum, leaving few site-determining fragment ions.[8]
Strategies for Confident Site Localization:
-
Manual Spectral Validation: Do not rely solely on automated software. Manually inspect the MS/MS spectrum for "site-determining ions"—fragment ions (b or y type) that allow you to pinpoint the modification. For example, in the sequence A-S-G-S-I-K (where S is O-methyl-serine), a y₃ ion (S*-I-K) would carry the +14 Da modification, while a b₃ ion (A-S-G) would not. The presence of both would confirm the location at the second serine.[2]
-
Alternative Fragmentation Techniques: If CID/HCD spectra are ambiguous due to dominant neutral loss, use an alternative fragmentation method.[5][14]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that tends to preserve labile modifications. It cleaves the peptide backbone to produce c- and z-type ions, often leaving the O-methyl group intact and allowing for unambiguous localization.[1]
-
MS/MS/MS (MS³): This technique can resolve ambiguity. First, select the precursor ion (MS¹). Then, perform CID to generate the neutral loss product (MS²). Finally, select the [M+H - 32]⁺ ion and fragment it again (MS³). The resulting fragments will help sequence the peptide backbone, confirming the peptide's identity.[2]
-
Table: Comparison of Fragmentation Methods for Labile PTMs
| Method | Fragmentation Principle | Effect on O-methyl-serine | Best For |
| CID/HCD | Collisional activation | Often causes neutral loss of methanol, can obscure site-determining ions.[5] | Initial identification, stable PTMs. |
| ETD/ECD | Electron capture/transfer | Preserves the labile O-methyl group, producing c- and z-ions for localization.[1][5] | Localizing labile PTMs (phosphorylation, glycosylation, methylation). |
| MS/MS/MS | Multi-stage fragmentation | Can confirm peptide identity after neutral loss, resolving ambiguity.[2] | Verifying false positives and complex spectra. |
Part 3: Sample Preparation & Synthesis Artifacts
Issues in sequencing can often be traced back to problems that occurred before the sample was analyzed by mass spectrometry.
Q5: Could the O-methylation I'm observing be an artifact of my sample preparation?
Yes, artifactual methylation is a known issue. The most common source is the use of methanol during sample preparation, such as in solvent extraction or as part of the mobile phase for chromatography.[2] Methanol can methylate acidic residues (aspartic and glutamic acid) under acidic conditions. While less common for serine's hydroxyl group, it cannot be entirely ruled out.
Mitigation Strategies:
-
Avoid Methanol: Where possible, avoid methanol in sample handling and HPLC mobile phases if methylation is being studied.[2] Use acetonitrile as the organic solvent.
-
Use Isotopic Labeling: To definitively prove the methylation is biological and not an artifact, perform metabolic labeling experiments. Culture cells in media containing a heavy isotope-labeled methyl donor, like ¹³CD₃-S-adenosyl-methionine (SAM). A genuine biological methylation will show a mass shift of +18 Da (for ¹³CD₃) instead of +14 Da.[2]
-
Run Controls: Process a synthetic, unmodified version of your target peptide alongside your biological sample. If the synthetic peptide shows methylation after processing, you have confirmed an artifactual source.
Q6: I synthesized my O-methyl-serine peptide, but the purity is low and I see multiple peaks in the HPLC. What could have gone wrong?
Solid-phase peptide synthesis (SPPS) of modified peptides can be challenging.[4] The presence of N-methyl or O-methyl amino acids can lead to several side reactions.
Common Synthesis-Related Problems:
-
Incomplete Coupling: N-methylated amino acids, including the N-terminus of a growing chain adjacent to an O-methyl-serine, are sterically hindered, leading to lower coupling efficiencies.[4]
-
Diketopiperazine Formation: If the sequence at the N-terminus is prone to it (especially with Proline as the second residue), this side reaction can occur.[15]
-
Isomerization/Racemization: The O-methyl-serine residue itself can potentially undergo epimerization (L- to D-configuration) under harsh synthesis or cleavage conditions.[16] Diastereomers may be separable by reverse-phase HPLC, leading to multiple peaks.[16]
-
Side Reactions During Cleavage: The trifluoroacetic acid (TFA) cleavage cocktail used to remove the peptide from the resin can cause side reactions. For instance, if arginine is protected with Pmc or Mtr groups, their cleavage can release sulfonic acid species that react with serine or threonine, forming O-sulfo-serine (+80 Da), a potential misinterpretation.[12]
Protocol: Basic Quality Control for Synthetic Peptides
-
Dissolve and Prepare: Dissolve the purified synthetic peptide in 0.1% formic acid in water to a concentration of ~1 mg/mL.[16]
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a standard gradient of acetonitrile with 0.1% formic acid (e.g., 5% to 60% over 30 minutes).[16] Multiple peaks of the same mass may indicate the presence of isomers.
-
MS and MS/MS Acquisition: Acquire full scan MS data to confirm the precursor ion mass. Perform data-dependent MS/MS on the precursor to obtain a fragmentation spectrum.[16]
-
Data Analysis: Compare the experimental MS/MS spectrum to a predicted spectrum. Confirm the presence of the expected neutral loss of methanol and key b- and y-ions. Any deviation suggests a synthesis error or side product.
References
- An In-depth Technical Guide to the Isomerization of O-methylserine Residues in Peptide Chains. Benchchem.
- Distinguishing O-methylserine from its Isomers using Mass Spectrometry: A Comparative Guide. Benchchem.
- Identification of phosphoserine and phosphothreonine as cysteic acid and beta-methylcysteic acid residues in peptides by tandem mass spectrometric sequencing. PubMed.
- Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH.
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Publications.
- Consecutive neutral losses of H2O and C2H4O from N-Terminal Thr–Thr. (No specific source name available).
- Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. PMC - PubMed Central.
- MS/MS/MS reveals false positive identification of histone serine methylation. PMC - NIH.
- Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. PMC - PubMed Central.
- Identification of phosphoserine and phosphothreonine as cysteic acid and beta-methylcysteic acid residues in peptides by tandem mass spectrometric sequencing. ResearchGate.
- Identification of Protein Modifications by Mass Spectrometry. (No specific source name available).
- Investigation of neutral loss during collision induced dissociation of peptide ions. PMC - NIH.
- Phosphopeptide derivatization signatures to identify serine and threonine phosphorylated peptides by mass spectrometry. PubMed.
- Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. ResearchGate.
- Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology.
- Computational approaches to identify sites of phosphorylation. PMC - NIH.
- Sample Preparation for Multi‐Omics Analysis: Considerations and Guidance for Identifying the Ideal Workflow. OPUS at UTS.
- O-Sulfonation of Serine and Threonine. Stanford University.
- Common errors in mass spectrometry-based analysis of post-translational modifications. PMC - NIH.
- What could be the reason for unknown mass difference in peptide mass spectrometry? ResearchGate.
- Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. (No specific source name available).
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.
- How to Determine Peptide Sequences. Novor Cloud.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- How to handle L-Serine-13C degradation during sample preparation. Benchchem.
Sources
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of phosphoserine and phosphothreonine as cysteic acid and beta-methylcysteic acid residues in peptides by tandem mass spectrometric sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational approaches to identify sites of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. med.stanford.edu [med.stanford.edu]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: O-Methyl Group Stability in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the O-methyl group on amino acid side chains during solid-phase peptide synthesis (SPPS) and subsequent cleavage. Our goal is to equip you with the expertise to anticipate challenges, optimize your protocols, and ensure the integrity of your final peptide product.
Introduction: The O-Methyl Group in Peptide Synthesis
The O-methyl group serves as a permanent protecting group for the hydroxyl functionalities of tyrosine (Tyr), serine (Ser), and threonine (Thr) in Fmoc-based solid-phase peptide synthesis. Its primary advantage is its general stability to the basic conditions used for Fmoc deprotection, thus preventing unwanted side reactions at the hydroxyl group during chain assembly.[1][2] However, its stability during the final acidic cleavage from the resin requires careful consideration to prevent partial or complete demethylation. This guide will delve into the nuances of working with O-methylated amino acids to help you navigate potential pitfalls and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: Is the O-methyl group completely stable during Fmoc-SPPS?
A1: Yes, the O-methyl ether linkage is highly stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[3] This stability prevents side reactions such as O-acylation that can occur with unprotected hydroxyl groups.[1]
Q2: What is the primary concern regarding the stability of the O-methyl group?
A2: The main challenge is the potential for partial or complete cleavage of the methyl group during the final acidolytic deprotection and cleavage from the solid support, typically with trifluoroacetic acid (TFA). While generally stable, prolonged exposure to strong acidic conditions can lead to the formation of the corresponding unprotected amino acid as an impurity.[1]
Q3: Are O-methylated Tyrosine, Serine, and Threonine equally stable during TFA cleavage?
A3: O-methyl tyrosine (Tyr(Me)) exhibits the highest stability due to the nature of its aromatic ether linkage (anisole-type). O-methyl serine (Ser(Me)) and O-methyl threonine (Thr(Me)) have aliphatic ether linkages, which are generally more susceptible to acid cleavage. While direct quantitative comparative studies are not abundant in the literature, it is a well-accepted principle that aliphatic ethers are more labile than aryl ethers under acidic conditions.
Q4: What are the most common side reactions associated with O-methylated amino acids?
A4: Besides demethylation, other potential side reactions include:
-
For O-methylated Serine and Threonine:
-
N-O Acyl Shift: Under acidic conditions, an intramolecular acyl migration from the peptide bond nitrogen to the hydroxyl oxygen can occur if the O-methyl group is cleaved.[4]
-
Dehydration (β-elimination): Particularly for threonine, the presence of the β-hydroxyl group (if deprotected) can lead to the formation of a dehydroamino acid residue under basic or acidic conditions.[5]
-
-
General Side Reactions:
-
Racemization/Epimerization: While not directly caused by the O-methyl group, prolonged coupling times or the use of strong bases to overcome potential steric hindrance can increase the risk of epimerization at the α-carbon.[5]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with O-methylated amino acids.
Problem 1: Mass spectrometry of my purified peptide shows a peak corresponding to the desired mass minus 14 Da (or +18 Da for Tyr).
-
Possible Cause: This mass difference strongly suggests partial or complete demethylation of an O-methylated residue. For Tyr(Me), demethylation results in a mass change of -14 Da (loss of CH₂) and the addition of a proton to the oxygen, for a net change of -14 Da. For Ser(Me) and Thr(Me), the loss of the methyl group and addition of a proton results in a mass change of -14 Da.
-
Troubleshooting & Optimization:
-
Reduce Cleavage Time: Limit the exposure of the peptide to the TFA cleavage cocktail to the minimum time required for complete removal of other side-chain protecting groups and cleavage from the resin. Typically, 1.5 to 2 hours is sufficient for most peptides.[6]
-
Optimize Scavenger Composition: The presence of scavengers in the cleavage cocktail is crucial. For O-methylated residues, particularly Tyr(Me), using a scavenger like anisole can help protect the methyl ether by acting as a competitive substrate for electrophilic attack.
-
Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can reduce the rate of demethylation.
-
Problem 2: I'm observing low coupling efficiency when incorporating Fmoc-Ser(Me)-OH or Fmoc-Thr(Me)-OH.
-
Possible Cause: While not as significant as with some bulky non-natural amino acids, the O-methyl group can introduce some steric hindrance, potentially slowing down coupling kinetics.[5]
-
Troubleshooting & Optimization:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more potent phosphonium or aminium/uronium salt-based reagents such as HBTU, HATU, or PyBOP.[7]
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.
-
Increase Reagent Concentration and Time: Using a higher concentration of the amino acid and coupling reagents, along with extending the reaction time, can help drive the reaction forward.
-
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions.
-
Problem 3: My peptide containing Thr(Me) shows a mass loss of 18 Da in the mass spectrum.
-
Possible Cause: This mass loss corresponds to the elimination of water from the threonine side chain, a side reaction known as dehydration or β-elimination, leading to a dehydroamino acid residue.[5] This is more likely to occur if the O-methyl group is inadvertently cleaved, exposing the hydroxyl group.
-
Troubleshooting & Optimization:
-
Confirm O-methyl Stability: First, ensure that your cleavage conditions are not causing significant demethylation (see Problem 1).
-
Avoid Strong Bases: If the issue is suspected to occur during synthesis, avoid excessively strong bases or prolonged reaction times during coupling. Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[5]
-
Data Summary: Cleavage Cocktail Selection
The choice of cleavage cocktail is critical for preserving the O-methyl group. The following table provides a summary of common cleavage cocktails and their suitability for peptides containing O-methylated residues.
| Cleavage Cocktail | Composition (v/v) | Suitability for O-Methylated Peptides | Comments |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Good | A robust, general-purpose cocktail. The presence of multiple scavengers helps protect sensitive residues.[8] |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | Good | An "odorless" option that is effective for many sequences. TIPS is an excellent scavenger for carbocations.[8] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | Use with Caution | A common and effective cocktail, but the high concentration of TFA may increase the risk of demethylation with prolonged exposure.[6] |
| TFA/Anisole | TFA/Anisole (95:5) | Recommended for Tyr(Me) | Anisole is a particularly effective scavenger for protecting the anisole-type ether of Tyr(Me). |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide Containing O-Methylated Residues
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Preparation:
-
Wash the dried peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. For a peptide containing O-methylated residues, a recommended mixture is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
For peptides containing Tyr(Me), consider adding 5% v/v anisole as an additional scavenger.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently for 1.5-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
-
Visualizations
Decision Workflow for Cleavage Strategy
Caption: Decision workflow for selecting an appropriate cleavage strategy.
Mechanism of Acid-Catalyzed O-Demethylation
Caption: Simplified mechanism of acid-catalyzed O-demethylation.
References
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cem.de [cem.de]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides incorporating the modified amino acid, 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, hereafter referred to as Boc-Ala(OMe)-OH for brevity.
The unique structure of Boc-Ala(OMe)-OH introduces distinct challenges during peptide purification, primarily driven by the bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group. This guide is designed to help you navigate these complexities, optimize your purification workflows, and achieve high-purity peptide products.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of peptides containing Boc-Ala(OMe)-OH.
Issue 1: Poor Peptide Solubility
Question: My crude peptide containing Boc-Ala(OMe)-OH has very poor solubility in the standard aqueous mobile phase (e.g., 0.1% TFA in water) for RP-HPLC. How can I dissolve it for injection without causing precipitation on the column?
Answer: This is a classic and expected challenge. The Boc group significantly increases the hydrophobicity of the peptide, leading to low solubility in aqueous solutions and a high propensity for aggregation.[1] Attempting to force dissolution in a weak solvent can lead to the peptide crashing out of solution upon injection, causing column fouling and poor recovery.
A systematic approach to solubilization is critical. We recommend the following protocol, which prioritizes finding a suitable solvent system before committing to a preparative run.[2]
-
Start with the Strong Solvent: Begin by attempting to dissolve a small, trial sample of your peptide in the pure organic solvent that will be used in your mobile phase (e.g., acetonitrile, isopropanol, or n-propanol). The pure organic phase helps to wet the peptide and solvate its hydrophobic regions.[2]
-
Introduce the Modifier: Once the peptide is wetted or suspended in the organic solvent, add your concentrated acid modifier (e.g., neat TFA or acetic acid) to adjust the pH and protonate ionic residues.
-
Titrate with the Aqueous Phase: Finally, slowly add the aqueous component (e.g., ultrapure water) dropwise until the peptide fully dissolves.[2] This sequential process is often more effective than attempting to dissolve the peptide directly in a pre-mixed solution.
-
Test for Stability: Observe the solution for several minutes to ensure the peptide does not precipitate over time. If it remains clear, this composition can serve as a starting point for your sample loading conditions.
If solubility remains a challenge, consider using alternative solvents known to disrupt secondary structures and aggregation, such as trifluoroethanol (TFE) or using mixtures of acetonitrile with alcohols like isopropanol or n-propanol, which can enhance the solubility of large or hydrophobic peptides.[3][4]
Issue 2: Poor Chromatographic Performance (Peak Broadening, Tailing)
Question: My peptide elutes from the RP-HPLC column as a broad, tailing peak, resulting in poor resolution and purity. What factors contribute to this, and how can I improve the peak shape?
Answer: Poor peak shape is typically a symptom of on-column aggregation, slow desorption kinetics from the stationary phase, or secondary interactions with residual silanols on the silica-based column packing. The hydrophobicity of the Boc-group exacerbates these issues.
To address this, we recommend a multi-parameter optimization approach:
| Parameter | Recommended Action & Rationale |
| Temperature | Increase the column temperature (e.g., to 40-60°C). Elevated temperatures increase the solubility of hydrophobic peptides, reduce mobile phase viscosity, and improve mass transfer kinetics, leading to sharper peaks and often better resolution.[4] This is one of the most effective tools for improving the chromatography of difficult peptides. |
| Ion-Pairing Agent | While TFA is standard, its ion-pairing characteristics can sometimes be insufficient. Consider alternative ion-pairing agents like phosphoric acid or heptafluorobutyric acid (HFBA).[] HFBA, in particular, forms stronger ion pairs and can improve retention and peak shape for basic peptides, though it can be difficult to remove during lyophilization. |
| Mobile Phase pH | For peptides with ionizable side chains, adjusting the mobile phase pH can drastically alter selectivity and peak shape. Performing trial runs at a higher pH (e.g., using an ammonium acetate buffer at pH 6.5) on a pH-stable column (hybrid or polymeric) can provide an entirely different separation profile.[4][6] |
| Organic Solvent | Acetonitrile is the default choice, but it is not always optimal. Substituting or blending acetonitrile with n-propanol or isopropanol can disrupt peptide aggregation and improve peak symmetry.[4] |
Issue 3: Co-elution with Synthesis Impurities
Question: Despite optimizing my RP-HPLC method, I cannot resolve my target peptide from closely related impurities, such as deletion sequences. What is the next step?
Answer: This is a common limitation of relying on a single purification technique. Reversed-phase chromatography separates molecules based on hydrophobicity.[7] If an impurity has a very similar hydrophobicity to your target peptide, it will be difficult or impossible to resolve, regardless of gradient optimization.
In this scenario, the solution is to introduce a second, orthogonal purification step .[8][9] Orthogonality in separations means using a technique that separates molecules based on a different chemical principle.[6] For peptides, the most effective orthogonal technique to RP-HPLC is Ion-Exchange Chromatography (IEX) .
Caption: Decision workflow for implementing orthogonal purification.
IEX separates peptides based on their net charge at a given pH, a property that is often different even between peptides of similar hydrophobicity. By using IEX as a second step, you can effectively remove impurities that co-eluted during the initial RP-HPLC run.[9] Introducing a cation exchange (CIEX) step before the final RP-HPLC polishing step can significantly enhance the purity of the target peptide.[9]
Troubleshooting Guide: A Systematic Approach
When initial purification attempts are unsuccessful, a logical, stepwise approach is essential. Use the following decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for peptide purification.
References
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Retrieved from [Link]
-
Kuppad, S., et al. (2021). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed. Retrieved from [Link]
-
Orthogonal Peptides Ltd. (n.d.). Our Technologies. Retrieved from [Link]
-
Nest Group. (2009, June 12). Peptide Purification Overview. Retrieved from [Link]
-
Mant, C. T., et al. (2009). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PubMed Central. Retrieved from [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
- Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
-
ResearchGate. (n.d.). RP-HPLC chromatogram for the analysis of Dmaoc-protected peptide (6) and Boc-protected peptide (7). Retrieved from [Link]
Sources
how to prevent beta-elimination of O-methyl-serine residues
Welcome to the technical support resource for researchers working with O-methyl-serine (Ser(OMe)) residues. This guide provides in-depth technical information, troubleshooting advice, and best practices to prevent the unwanted beta-elimination of this modified amino acid during your experiments. As scientists, we understand that success lies not just in following steps, but in comprehending the underlying chemistry to make informed decisions.
Part 1: Understanding the Challenge: The Mechanism of Beta-Elimination
The primary stability issue encountered with O-methyl-serine, and other O-substituted serines like phosphoserine, is its susceptibility to base-catalyzed beta-elimination.[1][2] This reaction converts the serine residue into a highly reactive dehydroalanine (Dha) intermediate, leading to the irreversible loss of the methyl group and potentially other downstream side reactions.[3][4]
The Chemical Causality:
The reaction proceeds via an E2 (bimolecular elimination) or E1cB (unimolecular conjugate base elimination) mechanism.[5] The critical steps are:
-
Proton Abstraction: A base removes the acidic proton from the α-carbon of the serine residue.
-
Electron Rearrangement: The resulting electron pair shifts to form a double bond between the α- and β-carbons.
-
Leaving Group Departure: This electronic shift simultaneously expels the methoxy group (-OCH₃) from the β-carbon.
This process is significantly accelerated by two key factors:
-
Elevated pH (Excessive Alkalinity): The presence of a base is required to initiate the reaction by deprotonating the α-carbon.[1]
-
Elevated Temperature: Increased temperature provides the necessary energy to overcome the activation barrier of the reaction, accelerating its rate.[1] Studies on analogous serine derivatives show that this degradation can be significant even at temperatures just above 25°C in the presence of a strong base.[1][6]
Diagram: Mechanism of Beta-Elimination
The following diagram illustrates the base-catalyzed conversion of an O-methyl-serine residue to dehydroalanine.
Caption: Base-catalyzed beta-elimination of O-methyl-serine.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with O-methyl-serine containing peptides.
Q1: My mass spectrometry results show a mass loss of 32 Da from my peptide. What is the likely cause?
A1: A neutral loss of 32 Da (the mass of methanol, CH₃OH) is the classic signature of beta-elimination of an O-methyl-serine residue. Your Ser(OMe) has likely been converted to dehydroalanine (Dha). This can occur either during peptide synthesis (especially during Fmoc deprotection), final cleavage, or during sample handling and analysis if the peptide is exposed to basic conditions.
-
Troubleshooting Action: Re-examine your synthesis and purification conditions.
-
Fmoc Deprotection: Did you use standard 20% piperidine in DMF? For sensitive sequences, prolonged exposure or elevated temperatures during this step can be problematic.
-
Cleavage: While the final cleavage is acidic, subsequent workup steps (e.g., pH adjustment during purification) could introduce basic conditions.
-
Analysis: Ensure that any buffers used for LC-MS or other analytical techniques are not basic. The formation of Dha can sometimes be observed in the gas phase during CID-MS/MS analysis.[7]
-
Q2: How can I proactively prevent beta-elimination during solid-phase peptide synthesis (SPPS)?
A2: The most robust strategy is to use an appropriate orthogonal protecting group for the serine side-chain hydroxyl group throughout the synthesis. The O-methyl group is not a protecting group; it is a final modification. To prevent beta-elimination, you must protect the hydroxyl group of serine during chain assembly and then perform the methylation step either on-resin or post-synthesis.
However, if you are incorporating a pre-made Fmoc-Ser(OMe)-OH derivative, the key is to manage the base exposure during Nα-Fmoc group removal.
-
Core Strategy: The Fmoc/tBu Approach. The standard and most recommended strategy is to use Fmoc for Nα-protection and acid-labile groups for side-chain protection.[8] For serine, this means using Fmoc-Ser(tBu)-OH . The tert-butyl (tBu) ether is completely stable to the piperidine used for Fmoc removal but is cleanly cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[9]
-
Alternative Bases for Fmoc Deprotection: For particularly sensitive sequences where even piperidine causes issues, alternative, less nucleophilic bases can be considered. However, these often have slower deprotection kinetics. For phosphoserine, which is also prone to beta-elimination, bases like cyclohexylamine have been shown to suppress the side reaction.[10]
Q3: What are the ideal pH and temperature conditions for handling and storing my purified O-methyl-serine peptide?
A3:
-
pH: Maintain your peptide in slightly acidic to neutral conditions (pH 4-7). Avoid basic buffers (pH > 8) entirely. Lyophilize your peptide from a solution containing a volatile acidic component like 0.1% TFA or acetic acid to ensure the solid-state peptide is not in a basic microenvironment.
-
Temperature: Perform all manipulations at room temperature (below 25°C) or on ice whenever possible.[1] Avoid heating peptide solutions. For long-term storage, keep the peptide lyophilized at -20°C or -80°C.
Q4: Can my choice of cleavage cocktail affect the stability of the O-methyl-serine residue?
A4: The cleavage cocktail itself is strongly acidic (TFA-based) and will not cause beta-elimination. However, an incomplete cleavage or the generation of other side products can complicate purification and potentially expose the peptide to undesirable conditions during workup. Using a well-formulated cleavage cocktail is crucial for overall success.
-
Best Practice: A standard cleavage cocktail for most peptides is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) . TIS is a scavenger that effectively quenches the reactive carbocations generated from tBu and other protecting groups, preventing side reactions with residues like Tryptophan or Methionine.[11]
-
Avoid: Do not neutralize the cleavage mixture with a bulk base. It is better to precipitate the peptide in cold ether and then purify it using reverse-phase HPLC with acidic mobile phases (e.g., water/acetonitrile with 0.1% TFA).
Part 3: Protocols and Data
Protocol: Minimizing Beta-Elimination During Fmoc-SPPS
This protocol assumes the standard Fmoc/tBu orthogonal strategy.
-
Resin & Linker: Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments).
-
Amino Acid Incorporation:
-
For the serine residue that will be methylated, use Fmoc-Ser(tBu)-OH .[9]
-
Use standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma). Ensure coupling times are sufficient for complete reaction to avoid deletion sequences.
-
-
Fmoc Deprotection (Critical Step):
-
Use a solution of 20% piperidine in DMF.
-
Minimize contact time: Perform two deprotection steps of short duration (e.g., 1 min + 7 min) rather than a single long step.
-
Maintain room temperature: Do not use microwave heating for the deprotection step, as this significantly accelerates beta-elimination.[10]
-
Ensure thorough washing with DMF after deprotection to completely remove all residual piperidine before the next coupling step.
-
-
(Optional) On-Resin Methylation: If methylation is to be performed on the resin after chain assembly, the Ser(tBu) group must first be selectively deprotected. This requires a more complex orthogonal strategy (e.g., using a protecting group removable under conditions that do not affect other side chains or the linker), which is beyond the scope of this standard guide. The more common approach is post-synthetic methylation.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM to remove residual DMF.
-
Dry the resin under vacuum.
-
Prepare the cleavage cocktail: TFA/Water/TIS (95:2.5:2.5 v/v/v) . Use approximately 10 mL of cocktail per gram of resin.
-
Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a buffer suitable for RP-HPLC (e.g., 5-10% Acetonitrile in Water with 0.1% TFA).
-
Purify using a C18 column with a gradient of Acetonitrile (containing 0.1% TFA) against Water (containing 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Data Table: Comparison of Serine Side-Chain Protection Strategies
This table summarizes common protecting groups for serine in the context of Fmoc-SPPS and their suitability for preventing beta-elimination.
| Protecting Group | Structure | Deprotection Conditions | Stability to 20% Piperidine/DMF | Suitability for Preventing Beta-Elimination |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Strong Acid (e.g., 95% TFA)[9] | High | Excellent. This is the industry standard for preventing base-induced side reactions at serine residues during Fmoc-SPPS. |
| Trityl (Trt) | -O-C(Ph)₃ | Mild Acid (e.g., 1-5% TFA in DCM)[9] | High | Very Good. Trt is more acid-labile than tBu, which can be useful for synthesizing protected fragments, but offers similar high stability to base. |
| Benzyl (Bzl) | -O-CH₂-Ph | Strong Acid (HF) or Hydrogenolysis[9] | High | Good, but not ideal for standard Fmoc/TFA cleavage. Primarily used in Boc-SPPS. Not cleaved by standard TFA cocktails. |
| None (Unprotected) | -OH | N/A | Low | Poor. The free hydroxyl group's proton is acidic enough to facilitate beta-elimination under standard Fmoc deprotection conditions, especially with an O-methyl substituent. |
References
-
Voinov, V. G., & Laukens, K. (2013). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 24(9), 1337-1347. Available at: [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Available at: [Link]
-
Gopishetti, S., & Prabhu, K. R. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 16(48), 9475-9486. Available at: [Link]
-
Sun, J., et al. (2012). Formation of dehydroalanine from mimosine and cysteine: artifacts in GC-MS-based metabolomics. Metabolomics, 8(5), 803-807. Available at: [Link]
- Biron, E., & Kessler, H. (2005). Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. (Referenced in search results, full text may require subscription).
- Payne, R. J., et al. (2016). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Science, 7(5), 3233-3238. (Referenced in search results, full text may require subscription).
-
Li, J., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(34), 15599–15606. Available at: [Link]
-
Wierzbicka, M., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules, 27(8), 2588. Available at: [Link]
-
Kumar, K. S., & Brik, A. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 13(15), 4444-4448. Available at: [Link]
-
Chalker, J. M., et al. (2007). Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. Journal of the American Society for Mass Spectrometry, 18(9), 1584-1593. Available at: [Link]
-
Sureshbabu, V. V., & Hemantha, H. P. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 195-203. Available at: [Link]
-
Li, Y., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 27(19), 6524. Available at: [Link]
-
Kumar, K. S., & Brik, A. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Communications, 51(15), 3147-3150. Available at: [Link]
-
Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Methods in Molecular Biology, 528, 1-32. Available at: [Link]
-
Al-Jallad, T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. Available at: [Link]
- Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. (Referenced in search results, full text may require subscription).
-
Chen, Y. H., et al. (2004). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Rapid Communications in Mass Spectrometry, 18(1), 68-74. Available at: [Link]
-
EMD Millipore Corporation. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future Medicinal Chemistry, 4(12), 1527-1529. Available at: [Link]
- Perera, S., et al. (2008). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. The Journal of Organic Chemistry, 73(11), 4064-4070. (Referenced in search results, full text may require subscription).
-
Knight, Z. A., et al. (2001). Reaction of phosphorylated and O-glycosylated peptides by chemically targeted identification at ambient temperature. Analytical Biochemistry, 290(2), 347-357. Available at: [Link]
-
Asad, S., et al. (2018). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. Drug Discovery Today, 23(10), 1737-1744. Available at: [Link]
-
Meyer, B., et al. (2006). Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation. Journal of Cellular Biochemistry, 97(6), 1168-1179. Available at: [Link]
Sources
- 1. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]
- 4. Formation of dehydroalanine from mimosine and cysteine: artifacts in GC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of phosphorylated and O-glycosylated peptides by chemically targeted identification at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of Boc-O-methyl-serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of N-Boc-O-methyl-serine, a critical building block in peptide synthesis and medicinal chemistry. As a senior application scientist, my objective is to move beyond simple protocols and provide a framework for understanding the chemical principles that govern this transformation. This will empower you to troubleshoot effectively, optimize reaction conditions, and ensure the integrity of your final product. We will explore the causality behind reagent choices, reaction kinetics, and potential side reactions, grounding our discussion in established chemical literature.
Section 1: FAQs - Foundational Concepts in Boc-O-methyl-serine Synthesis
This section addresses fundamental questions regarding the synthetic strategy. A solid understanding of these principles is the first step toward process optimization.
Q1: What is the most reliable overall synthetic strategy for preparing Boc-O-methyl-serine?
The most common and reliable strategy involves a multi-step process that ensures chemoselectivity. Direct O-methylation of Boc-Ser-OH is problematic because the carboxylic acid is significantly more acidic than the side-chain hydroxyl group. Therefore, the carboxyl group must be protected first.
The general pathway is as follows:
-
N-Boc Protection: The amino group of L-serine is protected using di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
Carboxyl Protection: The carboxylic acid of N-Boc-L-serine is typically converted to an ester (e.g., methyl or benzyl ester) to prevent it from reacting in the subsequent methylation step.[2]
-
O-Methylation: The side-chain hydroxyl group of the fully protected serine derivative is then methylated. This is the critical step for optimization.
-
Deprotection: The carboxyl protecting group is selectively removed to yield the final Boc-O-methyl-L-serine product.
Q2: Why is an orthogonal protecting group strategy essential?
An orthogonal protecting group strategy is crucial for selectively modifying one functional group in the presence of others.[3][4] In this synthesis:
-
The Boc group is acid-labile.
-
A methyl or ethyl ester is base-labile (saponification).
-
A benzyl ester is removable via hydrogenolysis.
This orthogonality allows for the removal of the carboxyl-protecting group (e.g., methyl ester via saponification with LiOH) without affecting the acid-sensitive Boc group on the nitrogen or the newly formed O-methyl ether.[5] This selective deprotection is key to isolating the desired final product in high purity.
Q3: What are the standard reagents for the O-methylation step, and what is their function?
The O-methylation is typically a Williamson ether synthesis. The key components are:
-
Substrate: N-Boc-L-serine methyl (or benzyl) ester.
-
Base: To deprotonate the hydroxyl group, making it a nucleophilic alkoxide. Common choices include potassium carbonate (K₂CO₃)[1], cesium carbonate (Cs₂CO₃)[6], or, for faster reactions, stronger bases like sodium hydride (NaH). The choice of base is a critical parameter for optimizing reaction time.
-
Methylating Agent: An electrophile that delivers the methyl group. Methyl iodide (MeI) is the most common due to its high reactivity.[1] Other options include dimethyl sulfate (DMS) or methyl triflate.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction.[1][6]
Q4: How should the reaction progress and completion be monitored?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] A suitable solvent system (e.g., ethyl acetate/hexane) should be developed that clearly separates the starting material from the O-methylated product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. This prevents running the reaction for an unnecessarily long time, which can lead to the formation of degradation byproducts.
Section 2: Troubleshooting Guide - Optimizing Reaction Time & Yield
This section provides solutions to common problems encountered during the synthesis, with a focus on rationally adjusting parameters to decrease reaction time while maintaining product integrity.
Q: My O-methylation reaction is extremely slow or appears stalled. What are the primary causes and how can I accelerate it?
A: A slow reaction is typically due to insufficient nucleophilicity of the hydroxyl group or low reactivity of the electrophile.
-
Cause 1: Inadequate Base. The pKa of the serine hydroxyl group is ~16-17. A weak base like potassium carbonate (K₂CO₃) may not generate a sufficient concentration of the alkoxide for a rapid reaction at room temperature.
-
Solution 1a (Increase Temperature): Gently warming the reaction mixture (e.g., to 40-50°C) will significantly increase the rate. However, this may also increase the risk of side reactions. Monitor carefully by TLC.
-
Solution 1b (Stronger Base): Switching to a stronger base like sodium hydride (NaH) will quantitatively deprotonate the alcohol, leading to a much faster reaction, often completing in under an hour. Caution: NaH is highly reactive and must be handled with care under an inert atmosphere.
-
Solution 1c (Cesium Effect): Using cesium carbonate (Cs₂CO₃) can sometimes accelerate reactions even over K₂CO₃, due to the higher solubility of cesium salts and the increased nucleophilicity of the "naked" alkoxide.[6]
-
-
Cause 2: Moisture in the Reaction. Water can quench the alkoxide intermediate and react with strong bases.
-
Solution 2: Ensure all glassware is oven-dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (Nitrogen or Argon), especially when using highly reactive bases like NaH.
-
-
Cause 3: Insufficient Reagent Stoichiometry.
-
Solution 3: Ensure at least a slight excess of both the base (e.g., 1.1-1.2 equivalents) and the methylating agent (1.2-1.5 equivalents) are used to drive the reaction to completion.
-
Q: I'm observing significant side-product formation. What are these impurities and how can they be minimized?
A: Side products compromise yield and purity. Minimizing them is key to an efficient process.
-
Side Reaction 1: β-Elimination. Under strongly basic or high-temperature conditions, the serine derivative can undergo elimination to form the N-Boc-dehydroalanine derivative. This is a common pathway for serine.[7]
-
Prevention: Use the mildest conditions possible. It is often better to use a stronger base (like NaH) at a low temperature (0°C to RT) for a short period than to use a weaker base at a high temperature for a long period.
-
-
Side Reaction 2: Racemization. The α-proton can be abstracted under harsh basic conditions, leading to a loss of stereochemical integrity, which is critical for pharmaceutical applications.
-
Prevention: Avoid excessively strong bases or prolonged exposure to basic conditions. Low-temperature reactions are highly recommended. Check the optical rotation of the final product to ensure stereochemical purity.
-
-
Side Reaction 3: N-Methylation. While the Boc-protected nitrogen is not very nucleophilic, methylation can occur under forcing conditions, especially if the hydroxyl group reacts slowly.
-
Prevention: This is rare but can be avoided by using conditions that favor rapid O-methylation (e.g., a stronger base to ensure the alkoxide is the primary nucleophile present).
-
Q: My final yield is low after workup and purification. What are the common pitfalls?
A: Product loss can occur at several stages.
-
Workup Loss: The O-methylated product may have some water solubility. During the aqueous workup, excessive washing or using large volumes of water can lead to loss of product into the aqueous phase.
-
Solution: Minimize water washes and use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with the organic solvent to recover dissolved product.
-
-
Purification Loss: The product is often a thick oil or low-melting solid, which can be challenging to purify via column chromatography.
-
Solution: Use a high-quality silica gel and carefully select the eluent system based on TLC analysis to ensure good separation from impurities. Take care during solvent evaporation, as the product can be volatile under high vacuum and heat.
-
Section 3: Experimental Protocols
Here we provide two detailed protocols: a standard, reliable method and an optimized method for reduced reaction time. These protocols assume the starting material, N-Boc-L-serine methyl ester , has been prepared beforehand.[1][8]
| Parameter | Protocol 1: Standard Method | Protocol 2: Optimized (Rapid) Method | Causality / Rationale |
| Base | Potassium Carbonate (K₂CO₃), 1.5 eq. | Sodium Hydride (NaH), 60% disp., 1.2 eq. | NaH is a much stronger, non-nucleophilic base, leading to rapid and complete deprotonation of the alcohol. |
| Temperature | 0°C to Room Temperature | 0°C | The high reactivity of NaH allows the reaction to proceed quickly even at low temperatures, minimizing side reactions. |
| Reaction Time | 4 - 12 hours | 30 - 60 minutes | The quantitative formation of the highly nucleophilic alkoxide dramatically accelerates the Sₙ2 reaction. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | NaH reacts violently with water; an inert atmosphere is mandatory for safety and efficacy. |
Protocol 1: Standard Synthesis using K₂CO₃
-
Dissolve N-Boc-L-serine methyl ester (1.0 eq.) in anhydrous DMF.
-
Add finely ground potassium carbonate (1.5 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC every hour until the starting material is consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Optimized (Rapid) Synthesis using NaH
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of N-Boc-L-serine methyl ester (1.0 eq.) in anhydrous DMF dropwise. (Note: Hydrogen gas evolution will occur).
-
Stir the mixture at 0°C for 20 minutes to ensure complete deprotonation.
-
Add methyl iodide (1.2 eq.) dropwise at 0°C.
-
Stir at 0°C and monitor by TLC every 15 minutes. The reaction is often complete within 30-60 minutes.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
References
-
Garner, P., & Park, J. M. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. [Link]
-
Sureshbabu, V. V., & Venkataramanarao, R. (2004). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 116(4), 217-223. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
White, K. N., & Konopelski, J. P. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1225–1229. [Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tsijournals.com [tsijournals.com]
- 3. jocpr.com [jocpr.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 7. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
alternative protecting groups for O-methyl-serine in peptide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the use of O-methyl-serine in peptide synthesis. This guide is designed to provide in-depth, field-proven insights and troubleshooting assistance for common challenges encountered during the incorporation of this non-canonical amino acid into peptide sequences. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the nuances of working with O-methyl-serine, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Do I need to use a side-chain protecting group for O-methyl-serine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
This is the most common query we receive regarding O-methyl-serine. The straightforward answer is no, in most standard Fmoc-SPPS applications, the O-methyl group on the serine side chain does not require an additional protecting group.
The O-methyl group forms a methyl ether linkage. Ether linkages are generally stable under the standard conditions of Fmoc-SPPS. Specifically, the O-methyl group is resistant to:
-
Base-mediated Fmoc deprotection: The ether bond is stable to the repeated treatments with piperidine (typically 20% in DMF) used to remove the Nα-Fmoc protecting group at each cycle.[1][2][3]
-
Acid-mediated cleavage: The O-methyl group is also stable to the strong acidic conditions of the final cleavage from the resin, which is typically performed with a cocktail containing trifluoroacetic acid (TFA).[1]
The use of unprotected Fmoc-Ser(Me)-OH is a key aspect of a "minimal-protection" strategy, which can enhance the efficiency and atom economy of peptide synthesis.[4]
Troubleshooting Guide: Common Issues with O-Methyl-Serine in SPPS
While a dedicated protecting group for the O-methyl moiety is generally unnecessary, researchers may still encounter challenges during the synthesis of peptides containing O-methyl-serine. These issues often stem from the unique steric and electronic properties of this modified amino acid.
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test after the coupling step for Fmoc-Ser(Me)-OH.
-
Presence of deletion sequences (peptide lacking the O-methyl-serine residue) in the final product, as detected by mass spectrometry.
Root Cause Analysis:
The methyl group on the side chain of O-methyl-serine can introduce a moderate degree of steric hindrance, which may slow down the coupling reaction compared to standard amino acids. This can be particularly problematic when coupling to a sterically hindered N-terminus on the growing peptide chain.
Solutions & Protocols:
-
Extend Coupling Time: For the incorporation of Fmoc-Ser(Me)-OH, a simple first step is to increase the reaction time for the coupling step.
-
Double Coupling: If extending the time is insufficient, performing a second coupling of Fmoc-Ser(Me)-OH is a reliable method to ensure complete reaction.
-
Use of More Potent Coupling Reagents: While standard coupling reagents like HBTU/HATU are often sufficient, switching to a more potent activating agent can overcome steric hindrance.
| Coupling Reagent | Typical Equivalents (vs. Resin Capacity) | Notes |
| HBTU/HATU | 3.0 - 4.0 | Standard choice, may require longer coupling times or double coupling. |
| COMU | 3.0 - 4.0 | Generally shows higher coupling efficiency than HBTU/HATU.[5] |
Experimental Protocol: Double Coupling of Fmoc-Ser(Me)-OH
-
First Coupling:
-
Following the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate a solution of Fmoc-Ser(Me)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3x).
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of Fmoc-Ser(Me)-OH and coupling reagents.
-
After the second coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
Issue 2: Unexpected Side Products Detected by Mass Spectrometry
Symptoms:
-
Mass peaks in the crude product that do not correspond to the target peptide or simple deletion sequences.
-
Batches with inconsistent purity profiles.
Root Cause Analysis:
While the O-methyl group itself is stable, its presence can electronically influence the serine residue, and other reactive species generated during synthesis can lead to side reactions.
Potential Side Reactions and Mitigation Strategies:
-
O-Sulfonation: During the final TFA cleavage, the removal of sulfonyl-based protecting groups from arginine residues (like Pmc or Pbf) can generate reactive sulfonyl cations. These can potentially modify serine residues, leading to O-sulfonation.[6] Although the methyl ether is less nucleophilic than a free hydroxyl group, this remains a theoretical possibility, especially with prolonged cleavage times.
-
Alkylation from Resin Linker: For peptides synthesized on Wang or similar benzyl-type resins, the linker can be a source of reactive benzyl cations during TFA cleavage. These cations can alkylate sensitive residues.[9][10]
-
Mitigation: Use a scavenger cocktail containing triisopropylsilane (TIS) to effectively quench these carbocations.[11]
-
-
Racemization: Serine is known to be susceptible to racemization during activation and coupling.[12] The electron-donating nature of the O-methyl group could potentially influence the acidity of the α-proton, although this is not a commonly reported issue.
-
Mitigation: Avoid prolonged pre-activation times of the Fmoc-Ser(Me)-OH. Add the activated amino acid solution to the resin immediately after adding the base (e.g., DIPEA).
-
Decision Workflow for O-Methyl-Serine Incorporation
Caption: Workflow for troubleshooting the coupling of Fmoc-Ser(Me)-OH.
Alternative Protecting Groups: A Hypothetical Consideration
While we have established that the O-methyl group itself does not require protection, a researcher might want to perform a specific chemical modification on the O-methyl-serine side chain after its incorporation into the peptide but before final cleavage. In such a highly specialized scenario, an orthogonal protecting group strategy would be necessary. This is a theoretical application, as the stability of the O-methyl group makes such modifications challenging without affecting the ether linkage itself.
However, drawing from strategies for protecting the hydroxyl group of serine, we can propose a hypothetical set of orthogonal protecting groups that could be explored. The key would be a protecting group that can be removed under conditions that leave the Nα-Fmoc, other side-chain protecting groups (like tBu, Trt, Pbf), and the O-methyl group intact.
| Protecting Group | Introduction | Removal Conditions | Orthogonality Notes |
| Allyl (All) | Allyl chloroformate | Pd(PPh₃)₄ / PhSiH₃ | Orthogonal to Fmoc, Boc, tBu, Trt. The palladium catalyst could potentially interact with other residues. |
| Propargyloxycarbonyl (Poc) | Propargyl chloroformate | Tetrathiomolybdate | Stable to acidic and basic conditions used in standard SPPS.[13] |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) | A silyl ether could be a viable option for temporary protection, removable with fluoride ions.[10] |
Workflow for a Hypothetical Orthogonal Strategy
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing O-Methyl-Serine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing O-methyl-serine. This guide provides in-depth troubleshooting strategies and frequently asked questions to address specific issues you might encounter with peptide aggregation during your experiments. As Senior Application Scientists, we have synthesized technical accuracy with field-proven insights to help you navigate these challenges.
Understanding the Challenge: The Role of O-methyl-serine in Peptide Aggregation
O-methyl-serine, a derivative of L-serine with a methyl group replacing the hydrogen on the hydroxy side chain, is a non-proteinogenic amino acid incorporated into peptides to modulate their properties.[1] While it can enhance enzymatic stability and influence conformational properties, the introduction of the methyl group also increases the hydrophobicity of the residue compared to its parent amino acid, serine.[2] This increased hydrophobicity can, in some cases, contribute to a higher propensity for peptide aggregation.[3]
Peptide aggregation is a common hurdle in peptide synthesis and formulation, where individual peptide chains self-associate to form larger, often insoluble and non-functional structures.[3][4] This phenomenon is frequently driven by hydrophobic interactions and the formation of intermolecular β-sheets, stabilized by hydrogen bonds between peptide backbones.[3]
This guide will walk you through identifying, troubleshooting, and preventing aggregation issues specifically related to peptides containing O-methyl-serine.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve aggregation issues based on common experimental observations.
Symptom 1: Poor Solubility of Lyophilized Peptide
Question: My lyophilized peptide containing O-methyl-serine won't dissolve in my intended aqueous buffer. What should I do?
Answer:
Poor solubility is often the first indication of aggregation. The increased hydrophobicity from O-methyl-serine can reduce the peptide's affinity for aqueous solutions.[2][3] Here’s a systematic approach to improving solubility:
Step 1: Assess the Peptide's Physicochemical Properties. Before dissolving, analyze the entire peptide sequence to determine its overall charge and hydrophobicity.
-
Calculate the net charge at neutral pH: Assign a value of +1 for each basic residue (K, R, H, and the N-terminus) and -1 for each acidic residue (D, E, and the C-terminus).
-
High net charge (positive or negative): Peptides with a higher absolute net charge are generally more soluble in aqueous buffers.
-
Low net charge and high hydrophobicity: If your peptide has a net charge close to zero and contains several hydrophobic residues in addition to O-methyl-serine, you will likely need to employ organic solvents or denaturants.
Step 2: Implement a Stepwise Solubilization Protocol.
Detailed Protocol:
-
Start Small: Always test the solubility of a small amount of your peptide before attempting to dissolve the entire batch.
-
Choose the Right Initial Solvent:
-
For basic peptides (net positive charge): Start by dissolving the peptide in a small amount of 10-25% acetic acid, then slowly dilute with your aqueous buffer.
-
For acidic peptides (net negative charge): Use a small amount of 0.1M ammonium bicarbonate to dissolve the peptide, followed by slow dilution.
-
For neutral or very hydrophobic peptides: Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Crucially, ensure the peptide is fully dissolved in the organic solvent before adding any aqueous buffer. Then, add your buffer dropwise while vortexing.
-
-
Use Physical Disruption: Sonication can help break up small aggregates and facilitate dissolution.[5]
-
Consider Chaotropic Agents: If the above steps fail, consider using chaotropic agents like 6M Guanidine HCl or 8M Urea. These agents disrupt the hydrogen bond networks that hold aggregates together. Note that these will denature your peptide and must be compatible with your downstream application.
| Solvent/Additive | Mechanism of Action | Best For | Considerations |
| Dilute Acetic Acid | Protonates acidic residues, increasing net positive charge and repulsion. | Basic peptides | Can be easily lyophilized. |
| Ammonium Bicarbonate | Deprotonates basic residues, increasing net negative charge and repulsion. | Acidic peptides | Volatile and easily removed. |
| DMSO, DMF, Acetonitrile | Disrupts hydrophobic interactions. | Neutral/hydrophobic peptides | Must be compatible with the final assay; can be difficult to remove. |
| Guanidine HCl, Urea | Denaturants that disrupt hydrogen bonding and hydrophobic interactions. | Highly aggregated peptides | Will denature the peptide; may interfere with biological assays. |
Symptom 2: Gel Formation or Precipitation During Storage or Experiment
Question: My O-methyl-serine peptide is initially soluble, but it precipitates or forms a gel over time. How can I prevent this?
Answer:
This indicates that while the initial solubilization was successful, the peptide is not stable in that solution and is slowly aggregating. The kinetics of aggregation can vary widely, from minutes to days.[4]
1. Optimize Solution Conditions:
-
pH: The pH of the solution has a significant impact on the net charge of the peptide.[4] For many peptides, moving the pH away from the isoelectric point (pI) will increase the net charge and enhance solubility due to electrostatic repulsion between molecules.[4] Experiment with buffers at different pH values.
-
Ionic Strength: The effect of salt concentration can be complex. In some cases, increasing ionic strength can screen charges and promote aggregation. In others, it can help solubilize the peptide.[6] Try titrating the concentration of a salt like NaCl (e.g., from 50 mM to 500 mM) to find the optimal concentration.
-
Peptide Concentration: Aggregation is a concentration-dependent process.[4] The simplest way to avoid aggregation is often to work at the lowest feasible concentration for your experiment.
2. Incorporate Solubility-Enhancing Excipients:
-
Arginine and Glutamic Acid: Adding 50-100 mM of L-arginine and L-glutamic acid to your buffer can significantly enhance the solubility of some peptides. They are thought to work by binding to both charged and hydrophobic patches on the peptide surface, thereby preventing self-association.[6]
-
Non-ionic Detergents: Low concentrations (e.g., 0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help keep hydrophobic peptides in solution.
3. Control Physical Factors:
-
Temperature: Temperature can have a dual effect. Increasing temperature can increase solubility, but it can also accelerate aggregation kinetics for some peptides.[4][7] Store peptide solutions at 4°C or on ice during experiments unless otherwise indicated. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Agitation: Agitation or stirring can sometimes provide the energy needed to initiate aggregation, especially at air-water interfaces.[4] Handle solutions gently.
Frequently Asked Questions (FAQs)
Q1: Why is my O-methyl-serine peptide aggregating when the equivalent serine-containing peptide is not?
A1: The primary difference between serine and O-methyl-serine is the replacement of a polar hydroxyl (-OH) group with a more nonpolar methyl ether (-OCH₃) group.[1] This substitution increases the local hydrophobicity of that residue.[2] While a single substitution may not always cause aggregation, it can tip the balance in sequences that are already somewhat hydrophobic or have a low net charge, promoting self-association to minimize the exposure of these nonpolar regions to water.[3]
Q2: Can I use predictive algorithms to determine if my O-methyl-serine peptide will aggregate?
A2: Many aggregation prediction algorithms are available, and they are excellent tools for identifying potential "hot spots" for aggregation in standard peptide sequences.[4][8] However, it's important to note that most of these programs are trained on datasets containing only the 20 canonical amino acids. Currently, there are no widely available programs specifically designed to predict the effects of incorporating non-natural amino acids like O-methyl-serine.[8] Therefore, while these tools can provide a useful baseline, their predictions should be interpreted with caution, and empirical testing remains essential.
Q3: During solid-phase peptide synthesis (SPPS), I'm seeing incomplete coupling or deprotection steps for my O-methyl-serine containing peptide. Is this related to aggregation?
A3: Yes, this is a classic sign of on-resin aggregation. As the peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds, causing the resin beads to clump together.[5] This collapse of the resin matrix prevents reagents from accessing the reactive sites, leading to incomplete reactions and the formation of deletion sequences.[9] Strategies to combat this include:
-
Switching to a more effective solvent: Using N-methylpyrrolidone (NMP) or adding DMSO can help disrupt hydrogen bonds and improve resin swelling.[5]
-
Using chaotropic salts: Adding salts like LiCl to the coupling reaction can break up secondary structures.
-
Incorporating backbone protection: For very difficult sequences, using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on other residues in the sequence can physically prevent the formation of the hydrogen bonds that lead to aggregation.[5][10]
-
Utilizing pseudoprolines: Incorporating pseudoproline dipeptides at strategic Ser or Thr residues can act as "kink-inducers" that disrupt the formation of regular secondary structures.[5][10]
Q4: How can I confirm that the precipitate I'm seeing is actually aggregated peptide?
A4: Several analytical techniques can be used to characterize aggregates:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of larger species (oligomers, aggregates).[9]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric peptide.
-
Thioflavin T (ThT) Fluorescence Assay: If you suspect the formation of amyloid-like fibrils (which are rich in β-sheets), the dye ThT can be used. ThT exhibits a characteristic increase in fluorescence upon binding to these structures.[4][8]
-
SDS-PAGE: Running the sample on an SDS-PAGE gel can reveal higher molecular weight bands corresponding to covalent oligomers or aggregates that are stable in SDS.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88250, O-Methylserine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Fmoc-N-Methyl-O-tert-butyl-L-serine in Modern Peptide Synthesis. Retrieved from [Link]
-
Chen, Y. J., et al. (2007). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 104(43), 16858-16863. Retrieved from [Link]
-
Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Retrieved from [Link]
-
MDPI. (2021). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubility: Key Molecular Influences In Research. Retrieved from [Link]
-
Dear, A. J., & Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface focus, 7(5), 20170028. Retrieved from [Link]
-
He, L., et al. (2017). Single methyl groups can act as toggle switches to specify transmembrane protein-protein interactions. eLife, 6, e27701. Retrieved from [Link]
-
Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Retrieved from [Link]
Sources
- 1. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. mdpi.com [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. youtube.com [youtube.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Analytical Methods for 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
Welcome to the technical support center for the analysis of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as N-Boc-O-methyl-serine. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity detection and characterization for this critical amino acid derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and resolve common experimental challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis and quality control of N-Boc-O-methyl-serine.
Q1: Why is impurity profiling for N-Boc-O-methyl-serine so critical?
A: N-Boc-O-methyl-serine is a protected amino acid widely used as a building block in peptide synthesis and the development of pharmaceutical agents.[1][2] The purity of this starting material directly impacts the impurity profile of the final active pharmaceutical ingredient (API).[3] Even trace impurities can lead to the formation of undesired side-products, affect the biological activity of the final peptide, or introduce potentially toxic components. Regulatory bodies like the ICH have strict guidelines on the identification, qualification, and control of impurities in drug substances and products.[4] Therefore, a robust analytical strategy is essential for ensuring product quality, safety, and regulatory compliance.[5][6]
Q2: What are the most likely impurities I should expect to find in a sample of N-Boc-O-methyl-serine?
A: Impurities typically originate from the synthetic route or degradation.[7] The synthesis often involves N-protection of O-methyl-serine or O-methylation of N-Boc-serine.[1] Based on these pathways, potential impurities include:
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., O-methyl-serine, N-Boc-serine).
-
Reagents from the synthesis (e.g., residual di-tert-butyl dicarbonate).
-
By-products from side reactions.
-
-
Enantiomeric Impurities: If the L-isomer is desired, the presence of the D-isomer is a critical impurity to monitor.[1][5] This can arise from the chirality of the initial serine starting material.
-
Degradation Products:
-
Deprotection: Loss of the tert-butoxycarbonyl (Boc) group under acidic conditions, yielding O-methyl-serine.
-
Hydrolysis: Cleavage of the methyl ether bond under harsh conditions.
-
Q3: What is a "stability-indicating method," and why do I need one?
A: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance over time. For impurity analysis, this means the method must be able to separate the intact parent molecule from its degradation products, process impurities, and other components.[8] Developing such a method is a regulatory requirement and is crucial for determining the shelf-life and appropriate storage conditions for the material.[9][10] This is typically achieved through forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, heat, light, and oxidation to generate potential degradants.[8][9][11]
Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & Protocols
HPLC coupled with UV detection is the primary workhorse for purity assessment and impurity quantification.[5][6]
HPLC Troubleshooting Guide (Q&A)
Q1: My chromatogram shows significant peak tailing for the main analyte. What is the cause and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[12]
-
Causality: The N-Boc-O-methyl-serine molecule has a free carboxylic acid group, which can be ionized depending on the mobile phase pH. If the pH is too high (e.g., >4-5), the carboxylate anion can interact strongly with residual, positively charged sites on the silica-based column packing, leading to tailing.[12]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid. This ensures the carboxylic acid is fully protonated (non-ionized), minimizing secondary interactions.[12]
-
Check Column Quality: Older or lower-quality C18 columns may have more exposed, acidic silanol groups that contribute to tailing.[12] Using a modern, high-purity, end-capped silica column is recommended.
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape. Try reducing the injection volume or diluting your sample.[12]
-
Q2: The retention time of my main peak is drifting or shifting between injections. Why is this happening?
A: Retention time instability compromises the reliability of your method. The most common culprits are insufficient column equilibration, temperature fluctuations, and changes in mobile phase composition.[13][14]
-
Causality: Reversed-phase chromatography relies on a stable, equilibrated stationary phase and a consistent mobile phase. Any change to this system, however small, can affect analyte retention.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-20 column volumes. If you've recently changed solvents, this is especially critical.[14]
-
Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting retention times. A column oven provides a stable thermal environment, leading to more reproducible results.[13]
-
Prepare Fresh Mobile Phase: Mobile phase components, especially organic solvents, can evaporate over time, altering the composition and affecting retention. Prepare fresh mobile phase daily and keep reservoirs covered.[14] Ensure solvents are properly degassed to prevent air bubbles in the pump.
-
Q3: I'm seeing extraneous "ghost" peaks in my gradient runs. Where are they coming from?
A: Ghost peaks are peaks that appear in a blank injection and are often caused by contaminants in the system or mobile phase.
-
Causality: In gradient elution, the mobile phase strength increases over the run. Contaminants that have adsorbed to the column head under weak mobile phase conditions can elute as sharp peaks when the organic content increases.[12]
-
Troubleshooting Steps:
-
Identify the Source: Run blank gradients with each mobile phase component (Water, Organic Solvent) individually to see if the ghost peak appears. This can isolate a contaminated solvent.
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity water and organic solvents.
-
Clean the System: If the source is not the mobile phase, contaminants may be leaching from tubing, the injector, or from a previous sample. Flush the system thoroughly with a strong solvent like 100% acetonitrile or isopropanol.
-
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the workflow for developing a robust, stability-indicating HPLC method using forced degradation.
Step 1: Forced Degradation Studies
The goal is to achieve 10-20% degradation of the active substance to ensure that potential degradation products are generated at detectable levels.[9]
-
Prepare Stock Solution: Prepare a stock solution of N-Boc-O-methyl-serine in a suitable solvent (e.g., acetonitrile/water mixture) at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (as per ICH Q1B guidelines) for a defined period.
-
Control Samples: Prepare a control sample (unstressed) and a blank (solvent only).
-
Neutralization: After the stress period, neutralize the acidic and basic samples before injection.
Step 2: HPLC Method Development & Optimization
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Analysis of Stressed Samples: Inject the control and all stressed samples.
-
Optimization:
-
Resolution: Examine the chromatograms for resolution between the main peak and all impurity/degradation peaks.
-
Adjust Gradient: If peaks are poorly resolved, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.
-
Change Organic Solvent: If resolution is still poor, try methanol as the organic modifier (Mobile Phase B) instead of acetonitrile, as it has different selectivity.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte in the stressed samples. This helps confirm that no degradation products are co-eluting.
-
Diagram: HPLC Method Development Workflow A visual guide to developing a stability-indicating method.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation of the main component and for characterizing impurities, especially when they can be isolated. [15]
NMR Analysis Q&A
Q1: What are the key signals in the ¹H and ¹³C NMR spectra for N-Boc-O-methyl-serine that confirm its structure?
A: The NMR spectrum provides a unique fingerprint of the molecule's structure. [16][17]
-
¹H NMR:
-
Boc Group: A large singlet at ~1.4 ppm, integrating to 9 protons (-(CH₃)₃). [18] * Methoxy Group: A singlet at ~3.3-3.4 ppm, integrating to 3 protons (-OCH₃).
-
Backbone Protons: The -CH₂- and -CH- protons of the serine backbone will appear as multiplets between ~3.5 and 4.5 ppm.
-
NH Proton: A broad signal, typically around 5-6 ppm, which can exchange with D₂O.
-
-
¹³C NMR:
-
Boc Group: Signals around 28 ppm (methyl carbons) and 80 ppm (quaternary carbon).
-
Carbonyls: Two signals in the 170-175 ppm region for the carboxylic acid and the Boc carbonyl.
-
Methoxy Carbon: A signal around 59 ppm.
-
Q2: How can NMR help identify an enantiomeric impurity (D-isomer)?
A: Standard NMR cannot distinguish between enantiomers. However, using a chiral derivatizing agent or a chiral solvating agent can create diastereomeric complexes that are distinguishable by NMR. This is a specialized technique used for determining enantiomeric purity. [19]
Section 5: Data Summary & Reference Tables
Table 1: Common Potential Impurities and their Characteristics
| Impurity Name | Structure | Likely Origin | Typical Analytical Method |
| O-methyl-serine | C₄H₉NO₃ | Degradation (loss of Boc group) | HPLC, LC-MS |
| N-Boc-serine | C₈H₁₅NO₅ | Unreacted Starting Material | HPLC, LC-MS |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Unreacted Reagent | GC-MS, HPLC (if stable) |
| Enantiomeric Impurity | D-isomer | Chiral Starting Material | Chiral HPLC, NMR with chiral agent |
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 2.5-5 µm | Minimizes peak tailing from silanol interactions. |
| Mobile Phase A | 0.05-0.1% Formic or Phosphoric Acid in Water | Ensures the analyte's carboxylic acid is protonated. |
| Mobile Phase B | Acetonitrile or Methanol | Common reversed-phase organic solvents. |
| Detection | 205-215 nm (UV) | Wavelength for detecting the amide/carbonyl chromophore. |
| Temperature | 25-40 °C | Provides stable retention times and can improve efficiency. |
References
-
Specialised Nutrition Europe. (n.d.). INDUSTRY GUIDANCE DOCUMENT. Retrieved from [Link]
-
Smriga, M., & Miyano, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). CA2869041A1 - Quantification of impurities for release testing of peptide products.
-
Karakawa, S., Smriga, M., Arashida, N., & Miyano, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. ResearchGate. Retrieved from [Link]
-
Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids?. ResearchGate. Retrieved from [Link]
-
DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]
-
Intertek. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]
-
Almac. (n.d.). Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
-
Akine, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Khan, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Calmès, M., et al. (1990). A general and accurate nmr determination of the enantiomeric purity of α-aminoacids and α-aminoacid derivatives. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid. Retrieved from [Link]
-
Khan, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ChemBK. (n.d.). boc-N-methyl-L-serine. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 4. biomedres.us [biomedres.us]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Determine the structure of Boc amino acids [cheminfo.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A general and accurate nmr determination of the enantiomeric purity of α-aminoacids and α-aminoacid derivatives | Semantic Scholar [semanticscholar.org]
strategies to improve the shelf life of Boc-Ser(OMe)-OH
Welcome to the Technical Support Center for Boc-Ser(OMe)-OH. As Senior Application Scientists, we have developed this guide for researchers, scientists, and drug development professionals. This resource provides in-depth technical information, troubleshooting guidance, and validated protocols to help you maintain the stability and integrity of Boc-Ser(OMe)-OH, ensuring the success of your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of Boc-Ser(OMe)-OH?
A1: For long-term storage, it is highly recommended to store Boc-Ser(OMe)-OH at -20°C under an inert atmosphere, such as argon or nitrogen. The product should be in a tightly sealed, opaque container with a desiccant to protect it from moisture and light.[1][2]
Q2: Can I store Boc-Ser(OMe)-OH at 2-8°C or room temperature?
A2: Short-term storage at 2-8°C is acceptable for routine use.[1] However, storage at room temperature is not recommended for extended periods as it can accelerate the degradation of the compound. One supplier suggests a broad storage range of 2-30°C, but for maintaining high purity over months, colder temperatures are preferable.
Q3: What is the primary degradation pathway for Boc-Ser(OMe)-OH?
A3: The most common degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][] This reaction yields the free amino acid derivative, H-Ser(OMe)-OH, along with isobutylene and carbon dioxide as byproducts. This process can also be initiated by excessive thermal stress.
Q4: Is Boc-Ser(OMe)-OH susceptible to racemization?
A4: Yes, like other amino acid derivatives, Boc-Ser(OMe)-OH can be susceptible to racemization, particularly under basic conditions or during the activation step of peptide synthesis.[4] The alpha-proton can be abstracted, leading to a loss of stereochemical integrity. It is crucial to use appropriate, sterically hindered bases and optimized coupling conditions to minimize this side reaction.
Q5: How does humidity affect the stability of Boc-Ser(OMe)-OH?
A5: Humidity can be detrimental to the stability of Boc-Ser(OMe)-OH. As a powder, it can absorb moisture, which may lead to hydrolysis of the Boc group or physical clumping of the material, making it difficult to handle and weigh accurately.[1] Always store in a dry environment with a desiccant.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Boc-Ser(OMe)-OH.
Issue 1: I've observed a decrease in the purity of my Boc-Ser(OMe)-OH stock over time. What could be the cause?
-
Potential Cause 1: Improper Storage Temperature. Storing the compound above the recommended -20°C for long periods can lead to thermal degradation of the Boc group.[1]
-
Solution: Always store your long-term stock of Boc-Ser(OMe)-OH at -20°C. For daily use, a small aliquot can be kept at 2-8°C.
-
-
Potential Cause 2: Exposure to Moisture and Air. The Boc group is susceptible to hydrolysis, especially under acidic conditions, which can be exacerbated by atmospheric moisture.
-
Solution: Ensure the container is tightly sealed after each use. Storing under an inert gas like argon or nitrogen and including a desiccant in the storage container is best practice.[1]
-
-
Potential Cause 3: Acidic Contaminants. Traces of acid in your storage container or from the surrounding environment can catalyze the cleavage of the Boc group.
-
Solution: Use clean, dedicated spatulas and glassware. Store away from volatile acids.
-
Issue 2: My peptide synthesis reaction using Boc-Ser(OMe)-OH has a low yield and shows multiple impurities.
-
Potential Cause 1: Degraded Starting Material. If the Boc-Ser(OMe)-OH has degraded, the resulting free amine (H-Ser(OMe)-OH) can lead to deletion sequences in your peptide.
-
Solution: Before starting a critical synthesis, verify the purity of your Boc-Ser(OMe)-OH using the HPLC protocol provided below. If the purity is below 98%, consider using a fresh batch.
-
-
Potential Cause 2: Racemization during Coupling. The activation of the carboxylic acid can make the alpha-proton more acidic, increasing the risk of racemization, especially with certain coupling reagents and bases.
-
Solution:
-
Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA).[4]
-
Employ coupling reagents known to suppress racemization, such as those that form active esters with HOBt or Oxyma.
-
-
-
Potential Cause 3: Inefficient Coupling. The O-methyl group can impart some steric hindrance, potentially slowing down the coupling reaction.
-
Solution: Allow for a longer coupling time or perform a double coupling for this specific residue. Monitor the reaction completion using a Kaiser test or other appropriate methods.[5]
-
Issue 3: The appearance of my Boc-Ser(OMe)-OH has changed from a white powder to a clumpy or discolored solid.
-
Potential Cause: Moisture Absorption and/or Degradation. Clumping is a clear sign of moisture absorption.[1] Discoloration may indicate chemical degradation.
-
Solution: Discard the product as its purity is compromised. Review your storage and handling procedures to prevent this from happening with new batches. Ensure the product is brought to room temperature in a desiccator before opening to prevent condensation.
-
Visualizing Degradation and Stability Workflows
Primary Degradation Pathway of Boc-Ser(OMe)-OH
Caption: Workflow for stability assessment studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate Boc-Ser(OMe)-OH from its primary potential degradant, H-Ser(OMe)-OH, and other process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % B 0.0 20 20.0 80 22.0 95 25.0 95 26.0 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of Boc-Ser(OMe)-OH in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection. [6]
Protocol 2: Forced Degradation Study
This protocol is used to generate potential degradation products and to validate that the HPLC method is "stability-indicating."
-
Prepare a Stock Solution: Dissolve Boc-Ser(OMe)-OH in a 1:1 acetonitrile/water mixture to a concentration of 2 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration for HPLC analysis. [1][2]3. Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis. [1][2]4. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis. [1][2]5. Thermal Degradation (Solid State): Place approximately 10 mg of solid Boc-Ser(OMe)-OH in a glass vial and heat in an oven at 80°C for 48 hours. Cool, then dissolve in the solvent to the working concentration for HPLC analysis. [2]6. Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV and visible light in a photostability chamber according to ICH Q1B guidelines. Analyze by HPLC. [1][2]7. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1. The method is considered stability-indicating if the degradation products are resolved from the main peak.
Summary of Recommended Storage Conditions
| Storage Format | Temperature | Duration | Stability | Key Considerations |
| Solid Powder (Long-Term) | -20°C | >3 years | High | Store under inert gas, with desiccant, protected from light. [1][2] |
| Solid Powder (Short-Term) | 2-8°C | <1 year | High | Tightly sealed container, with desiccant. |
| In Solvent | -80°C | <6 months | Moderate | Use anhydrous solvents; susceptible to faster degradation. |
| In Solvent | -20°C | <1 month | Low to Moderate | Prone to degradation; prepare fresh solutions for best results. |
References
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- Creation.com.
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Sources
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of building blocks is paramount. The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for enantiomeric separation are critical. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid (N-Boc-O-methyl-serine), a protected amino acid derivative of significant interest. Furthermore, we will explore alternative techniques, namely chiral Supercritical Fluid Chromatography (SFC) and Chiral Capillary Electrophoresis (CCE), offering a comprehensive overview to aid in method selection and development.
The Imperative of Chiral Purity in N-Boc-O-methyl-serine
N-Boc-O-methyl-serine serves as a valuable chiral building block in the synthesis of complex peptides and pharmaceutical intermediates. The precise stereochemistry of this precursor directly influences the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) is a non-negotiable aspect of quality control throughout the development and manufacturing process.
Primary Method: Chiral HPLC with a Macrocyclic Glycopeptide Stationary Phase
Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including N-protected amino acids.[1][2] Among these, ristocetin A-based CSPs are particularly effective for the separation of N-Boc-amino acids.[2] The chiral recognition mechanism is multifaceted, involving a combination of hydrogen bonding, π-π interactions, steric hindrance, and ionic interactions between the analyte and the complex three-dimensional structure of the glycopeptide.[3]
Experimental Protocol: Ristocetin A-Based Chiral HPLC
This protocol is adapted from established methods for the chiral separation of N-Boc-serine derivatives.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: CHIROBIOTIC™ R (Ristocetin A), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 20/80 (v/v) Methanol / 0.1% Triethylammonium Acetate (TEAA) in Water, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of racemic N-Boc-O-methyl-serine in 1 mL of mobile phase.
Rationale for Experimental Choices:
-
CHIROBIOTIC™ R Column: This ristocetin A-based CSP is selected for its proven success in resolving N-Boc protected amino acids. The multiple interaction sites on the ristocetin A molecule provide a high probability of achieving enantioseparation.[2]
-
Reversed-Phase Mode: The use of a predominantly aqueous mobile phase (reversed-phase) is a common and effective strategy for N-Boc amino acids on this type of CSP.[1]
-
Methanol as Organic Modifier: Methanol is a versatile organic modifier that can modulate the retention and selectivity of the separation.
-
TEAA Buffer at pH 7.0: The triethylammonium acetate buffer serves to control the ionic strength and pH of the mobile phase. A neutral pH ensures that the carboxylic acid group of the analyte is ionized, which can enhance the ionic interactions with the CSP, a key component of the chiral recognition mechanism.[3]
Alternative Method 1: Chiral HPLC with a Polysaccharide-Based Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad enantioselectivity and are a cornerstone of chiral chromatography.[5][6] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral cavities of the polysaccharide polymer, involving hydrogen bonding, dipole-dipole interactions, and π-π stacking.[6]
Experimental Protocol: Polysaccharide-Based Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 90/10/0.1 (v/v/v) Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of racemic N-Boc-O-methyl-serine in 1 mL of the mobile phase.
Rationale for Experimental Choices:
-
CHIRALPAK® IA Column: This immobilized amylose-based CSP is known for its robustness and broad applicability, including the separation of N-protected amino acids.[7]
-
Normal-Phase Mode: The use of a non-polar mobile phase (normal-phase) is a common approach for polysaccharide-based CSPs and often provides excellent enantioselectivity.
-
Hexane/2-Propanol: This solvent system allows for the modulation of solvent strength to optimize retention and resolution.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of a strong acid like TFA can improve peak shape and resolution by suppressing the ionization of the analyte's carboxylic acid group, leading to more consistent interactions with the CSP.
Alternative Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced organic solvent consumption.[8] The use of supercritical CO2 as the primary mobile phase component, often with a small amount of an organic co-solvent, leads to lower viscosity and higher diffusivity, resulting in faster separations and higher throughput.[9]
Experimental Protocol: Chiral SFC
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of racemic N-Boc-O-methyl-serine in 1 mL of methanol.
Rationale for Experimental Choices:
-
CHIRALPAK® IC Column: Polysaccharide-based CSPs are widely used and highly effective in SFC.[8] The different selectivity of the dichlorophenylcarbamate derivative compared to the dimethylphenylcarbamate offers an alternative for method development.
-
Supercritical CO2/Methanol: This is a common mobile phase in SFC. Methanol is a polar modifier that increases the solvating power of the supercritical fluid and interacts with the stationary phase to influence selectivity.
-
Higher Flow Rate and Temperature: The low viscosity of the mobile phase allows for higher flow rates without excessive backpressure, leading to faster analysis times. Elevated temperature can also improve efficiency and alter selectivity.
Alternative Method 3: Chiral Capillary Electrophoresis (CCE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as low sample and reagent consumption and rapid method development.[10] In chiral CE, a chiral selector is added to the background electrolyte (BGE) to enable the separation of enantiomers. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids and their derivatives.[10][11]
Experimental Protocol: Chiral Capillary Electrophoresis
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 20 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 200 nm
-
Sample Preparation: Dissolve 1 mg of racemic N-Boc-O-methyl-serine in 1 mL of water.
Rationale for Experimental Choices:
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): This negatively charged cyclodextrin derivative has shown success in separating N-protected amino acids.[10] The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin, coupled with the electrophoretic mobility of the selector, leads to their separation.
-
Low pH Phosphate Buffer: A low pH BGE ensures that the analyte is neutral (protonated carboxylic acid) and that the electroosmotic flow is suppressed, allowing for separation based primarily on the differential complexation with the charged chiral selector.
Performance Comparison
| Parameter | HPLC (Ristocetin A) | HPLC (Polysaccharide) | SFC (Polysaccharide) | Capillary Electrophoresis |
| Principle | Partitioning between a liquid mobile phase and a solid CSP. | Partitioning between a liquid mobile phase and a solid CSP. | Partitioning between a supercritical fluid mobile phase and a solid CSP. | Differential partitioning into a chiral selector in an electric field. |
| Typical Analysis Time | 15-30 minutes | 10-25 minutes | 2-10 minutes | 5-15 minutes |
| Solvent Consumption | High | High | Low to Medium | Very Low |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Can be time-consuming, requires screening of columns and mobile phases. | Often faster due to rapid equilibration and shorter run times. | Rapid, as chiral selector concentration and buffer composition can be easily varied. |
| Scalability | Well-established for preparative scale. | Well-established for preparative scale. | Increasingly used for preparative scale, offering advantages in solvent removal. | Primarily an analytical technique, preparative scale is challenging. |
| Robustness | High | High | Moderate to High | Moderate, sensitive to buffer composition and capillary surface. |
Decision-Making Workflow
The choice of the optimal analytical method depends on the specific requirements of the analysis, such as throughput, solvent consumption, and the availability of instrumentation.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Enantiomeric separation of N-FMOC amino acids with sulfobutyl ether-beta-cyclodextrin as chiral additive by capillary electrokinetic chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Excess of N-Boc-O-methyl-serine
For researchers, synthetic chemists, and drug development professionals, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety. N-Boc-O-methyl-serine, a valuable derivative of serine, is frequently employed in peptide synthesis and the creation of complex molecular architectures. Ensuring its enantiomeric purity is paramount.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of N-Boc-O-methyl-serine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a trusted resource for your laboratory.
Choosing Your Analytical Strategy: A Logic-Based Approach
The selection of an analytical method is a balance of required accuracy, sample throughput, available instrumentation, and the stage of your project (e.g., reaction screening vs. GMP release). The ideal method provides robust, reproducible data with the efficiency your workflow demands.
A Comparative Guide to the Characterization of Boc-Ser(OMe)-OH: NMR versus Mass Spectrometry
In the landscape of peptide synthesis and drug development, the unambiguous characterization of raw materials and intermediates is a cornerstone of quality control and successful outcomes. Protected amino acids, such as N-(tert-butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(OMe)-OH), are fundamental building blocks where purity and structural integrity are paramount. This guide provides an in-depth comparison of two primary analytical techniques for the characterization of Boc-Ser(OMe)-OH: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and the unique insights each method offers, supported by experimental data from closely related analogs and established principles.
The Importance of Characterizing Boc-Ser(OMe)-OH
Boc-Ser(OMe)-OH is a derivative of the amino acid serine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ether on the side-chain hydroxyl group. This specific protection scheme is designed to prevent unwanted side reactions during peptide synthesis. Verifying the structure and purity of this reagent is critical to avoid the introduction of impurities that can be difficult to remove in later stages of a synthesis campaign. Common potential impurities include residual starting materials, byproducts from the protection steps, or diastereomers. Both NMR and MS serve as powerful tools to confirm the identity and assess the purity of Boc-Ser(OMe)-OH, each providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled technique for elucidating the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR of a Boc-Protected Serine Derivative
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of the analyte.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-Ser(OMe)-OH sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[2] The choice of solvent is critical as it can influence chemical shifts.[3][4]
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present, as they can degrade spectral quality.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Analysis:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Data Interpretation: What to Expect for Boc-Ser(OMe)-OH
¹H NMR (Predicted for Boc-Ser(OMe)-OH in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| -COOH | > 10 | broad singlet | 1H | The acidic proton of the carboxylic acid is typically downfield and broad. |
| -NH | ~5.4 | doublet | 1H | The amide proton is coupled to the α-proton. |
| α-H | ~4.4 | multiplet | 1H | Coupled to the NH proton and the β-protons. |
| β-H | ~3.9 | multiplet | 2H | Diastereotopic protons of the CH₂ group, appearing as a complex multiplet. |
| -OCH₃ | ~3.4 | singlet | 3H | The methyl group of the ether is a singlet. |
| -C(CH₃)₃ | ~1.45 | singlet | 9H | The nine equivalent protons of the tert-butyl group appear as a strong singlet. |
¹³C NMR (Predicted for Boc-Ser(OMe)-OH in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| -COOH | ~174 | The carbonyl carbon of the carboxylic acid. |
| -NHCOO- | ~156 | The carbonyl carbon of the Boc protecting group. |
| -C (CH₃)₃ | ~80 | The quaternary carbon of the Boc group. |
| β-C | ~72 | The carbon bearing the methoxy group. |
| α-C | ~56 | The chiral α-carbon. |
| -OCH₃ | ~59 | The carbon of the methyl ether. |
| -C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the Boc group. |
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for the characterization of Boc-Ser(OMe)-OH by NMR spectroscopy.
Mass Spectrometry: A Precise Measure of Mass
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally useful for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: ESI-MS of Boc-Ser(OMe)-OH
Objective: To determine the accurate mass of the molecule and to induce fragmentation for structural confirmation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the Boc-Ser(OMe)-OH sample (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6]
-
The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization, depending on the desired ion polarity (positive or negative mode).
-
-
Instrumental Analysis (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Interpretation: Expected Mass and Fragmentation
For Boc-Ser(OMe)-OH (C₉H₁₇NO₅), the expected molecular weight is 219.23 g/mol .
-
Full Scan MS (Positive Ion Mode): A prominent peak at m/z 220.1180 corresponding to the protonated molecule [M+H]⁺ is expected. A sodium adduct [M+Na]⁺ at m/z 242.0999 may also be observed.
-
Full Scan MS (Negative Ion Mode): A peak at m/z 218.1034 for the deprotonated molecule [M-H]⁻ would be anticipated.
Tandem MS (MS/MS) Fragmentation (Predicted for [M+H]⁺):
The fragmentation of Boc-protected amino acids is well-characterized. The most common fragmentation pathways involve the loss of components of the Boc group.
| Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Fragment |
| 164.0917 | C₄H₈ (isobutylene) | [M+H - 56]⁺ |
| 146.0811 | C₄H₈ + H₂O | [M+H - 56 - 18]⁺ |
| 120.0655 | C₄H₈ + CO₂ | [M+H - 56 - 44]⁺ |
| 102.0549 | C₅H₉O₂ (Boc group) | [M+H - 101]⁺ (Ser(OMe)-OH fragment) |
| 57.0704 | - | t-butyl cation [C₄H₉]⁺ |
The characteristic loss of 56 Da (isobutylene) is a strong indicator of the presence of a Boc group. Further fragmentation can provide additional structural confirmation.
Diagram: Mass Spectrometry Experimental Workflow
Caption: A typical workflow for the characterization of Boc-Ser(OMe)-OH using ESI-MS and MS/MS.
Head-to-Head Comparison: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry. | Molecular weight, elemental composition (high-res MS). |
| Sensitivity | Lower (mg scale).[7] | Higher (µg to ng scale).[7] |
| Sample Requirements | Higher concentration, non-destructive.[7] | Lower concentration, destructive. |
| Quantitative Analysis | Inherently quantitative with an internal standard. | Can be quantitative, but often requires an isotopically labeled standard for high accuracy. |
| Impurity Detection | Excellent for identifying and quantifying structurally similar impurities. | Excellent for detecting trace level impurities, especially those with different masses. |
| Throughput | Lower, experiments can take longer to set up and run. | Higher, especially with direct infusion or fast LC methods. |
| Structural Isomers | Can readily distinguish between isomers (e.g., regioisomers, diastereomers). | May require specific fragmentation patterns or chromatographic separation to distinguish isomers. |
Conclusion: A Synergistic Approach
Both NMR and mass spectrometry are indispensable tools for the comprehensive characterization of Boc-Ser(OMe)-OH. NMR provides an unambiguous confirmation of the molecular structure, serving as a detailed blueprint of the molecule. Its ability to quantify impurities without the need for specific standards for each is a significant advantage in quality control.
On the other hand, mass spectrometry offers unparalleled sensitivity for confirming the molecular weight and detecting trace impurities. Its high throughput makes it an excellent screening tool. The fragmentation data from MS/MS provides complementary structural information that corroborates the NMR findings.
For researchers, scientists, and drug development professionals, the most robust characterization of Boc-Ser(OMe)-OH is achieved not by choosing one technique over the other, but by employing them in a complementary fashion. NMR should be used to definitively confirm the structure and assess the purity of the bulk material, while mass spectrometry can provide rapid confirmation of the molecular weight and screen for trace-level contaminants. Together, they form a powerful analytical duo that ensures the quality and integrity of this critical synthetic building block.
References
-
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-L-serine methyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New antimicrobial self-assembling short lipopeptides. Retrieved from [Link]
-
iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]
-
MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C{¹H} NMR (150 MHz, CDCl₃, 25 °C) spectral regions corresponding to.... Retrieved from [Link]
-
ResearchGate. (n.d.). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. Retrieved from [Link]
-
Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Retrieved from [Link]
-
PubMed. (n.d.). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser[Fmoc-Trp(Boc)]-OH. Retrieved from [Link]
-
Anaspec. (n.d.). Boc-Ser(Me)-OH - 5 g. Retrieved from [Link]
-
ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
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- 7. hmdb.ca [hmdb.ca]
A Senior Application Scientist's Guide to Coupling Boc-O-methyl-serine: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides containing modified amino acids is a routine yet critical task. The incorporation of residues like Boc-O-methyl-serine presents unique challenges that necessitate a careful selection of coupling reagents to ensure optimal yield and stereochemical fidelity. The O-methyl group, while seemingly a minor modification, introduces significant steric hindrance around the carboxylic acid, slowing down the kinetics of amide bond formation and increasing the propensity for side reactions, most notably racemization.
This guide provides an in-depth, comparative analysis of commonly used coupling reagents for the incorporation of Boc-O-methyl-serine into a growing peptide chain. We will delve into the mechanistic underpinnings of these reagents, present objective performance data, and provide detailed, field-proven protocols to empower you to make informed decisions for your specific synthetic needs. While direct comparative data for Boc-O-methyl-serine is not extensively available in the literature, the insights presented herein are synthesized from studies on structurally similar, sterically hindered, and racemization-prone amino acids, providing a robust framework for methodological selection.
The Challenge: Steric Hindrance and Racemization
The primary obstacle in coupling Boc-O-methyl-serine lies in the steric bulk of the O-methyl group, which can impede the approach of the incoming amine nucleophile to the activated carboxyl group. This necessitates the use of highly efficient coupling reagents that can rapidly form a highly reactive activated intermediate. Furthermore, serine derivatives are known to be susceptible to racemization, a process where the stereochemical integrity of the α-carbon is lost, leading to a mixture of L- and D-enantiomers.[1] This is particularly problematic as the biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which is facilitated by prolonged activation times and the presence of a base.[2]
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent for a challenging residue like Boc-O-methyl-serine is best evaluated by its ability to overcome steric hindrance while minimizing racemization. We will compare three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.
| Coupling Reagent | Class | Typical Yield (%) (for hindered couplings) | Racemization Level (with additives) | Key Advantages | Key Disadvantages |
| DIC/Oxyma | Carbodiimide | 85-95 | Very Low | Cost-effective, low risk of explosion, excellent racemization suppression.[3] | Generally slower than onium salts, can be less effective for severely hindered couplings. |
| PyBOP | Phosphonium Salt | ~95 | Low | High efficiency, byproducts are less hazardous than BOP, does not cause guanidinylation.[4] | More expensive than carbodiimides. |
| HBTU | Aminium/Uronium Salt | ~95-98 | Low | Very efficient, rapid coupling times.[4] | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HATU | Aminium/Uronium Salt | ~99 | Very Low | Faster and less epimerization than HBTU, highly effective for hindered couplings.[4] | More expensive than HBTU, can also cause guanidinylation.[5] |
In-Depth Reagent Profiles and Experimental Protocols
Carbodiimides: The DIC/Oxyma System
Diisopropylcarbodiimide (DIC) is a widely used carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is highly prone to racemization. The addition of an auxiliary nucleophile, such as OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate), is crucial. Oxyma rapidly traps the O-acylisourea to form an Oxyma-ester, which is more stable and less susceptible to racemization while remaining highly reactive towards the amine.[3][6] The DIC/Oxyma system is particularly noted for its ability to suppress racemization.[7][8]
Caption: Mechanism of PyBOP mediated peptide coupling.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of Boc-O-methyl-serine and 3 equivalents of PyBOP in DMF.
-
Coupling: Add the amino acid/PyBOP solution to the resin, followed by the addition of 6 equivalents of DIPEA.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Aminium/Uronium Salts: HBTU and HATU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most efficient and widely used coupling reagents. They rapidly form HOBt- and HOAt-esters, respectively. HATU is generally considered more reactive and provides better suppression of racemization than HBTU due to the electronic properties of the 7-azabenzotriazole core. [4]These reagents are particularly effective for coupling sterically hindered amino acids. [9]
Caption: Mechanism of HBTU/HATU mediated peptide coupling.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of Boc-O-methyl-serine in DMF.
-
Activation: Add 2.9 equivalents of HBTU or HATU and 6 equivalents of DIPEA to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 20-45 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
General Experimental Workflow
The following diagram illustrates a typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).
Caption: General workflow for a coupling cycle in Boc-SPPS.
Mitigating Side Reactions
Beyond racemization, other side reactions can occur. For serine derivatives, O-acylation is a potential issue, although the O-methyl group in Boc-O-methyl-serine precludes this. However, during the final cleavage and deprotection step, typically with strong acids like HF or TFMSA, the O-methyl group could potentially be cleaved, although it is generally more stable than, for example, a tert-butyl ether. Careful selection of cleavage conditions and scavengers is therefore advisable.
Conclusion
The successful incorporation of Boc-O-methyl-serine into a peptide sequence hinges on the selection of a coupling reagent that is both highly reactive and minimizes the risk of racemization. For routine couplings where cost is a significant factor, the DIC/Oxyma system offers an excellent balance of performance and economy with superior racemization suppression. For more challenging couplings where maximizing yield and speed is paramount, the aminium/uronium salts HBTU and particularly HATU are the reagents of choice, with the caveat of potential guanidinylation if used in excess. The phosphonium salt PyBOP represents a robust alternative, offering high efficiency without the risk of guanidinylation, making it well-suited for situations where an excess of reagent may be required.
Ultimately, the optimal choice of coupling reagent will depend on the specific context of the synthesis, including the nature of the peptide sequence, the scale of the synthesis, and budgetary considerations. The protocols and comparative data presented in this guide provide a solid foundation for making an informed and effective decision.
References
-
Oxyma-based phosphates for racemization-free peptide segment couplings. ResearchGate. Available at: [Link]
-
DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. PubMed. Available at: [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC. Available at: [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. ResearchGate. Available at: [Link]
-
Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]
-
Oxyma-B. OxymaPure. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
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- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 8. oxymapure.com [oxymapure.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic Acid
In the landscape of pharmaceutical and peptide synthesis, the procurement of high-purity, stereochemically defined amino acid derivatives is a critical determinant of success. 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as N-Boc-O-methyl-serine, is a valuable building block whose synthetic route warrants careful consideration to ensure optimal yield, purity, and cost-effectiveness. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, supported by experimental data and procedural insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction: The Significance of N-Boc-O-methyl-serine
N-Boc-O-methyl-serine serves as a crucial intermediate in the synthesis of complex peptides and pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during coupling reactions and is readily removed under mild acidic conditions, while the O-methyl ether prevents unwanted side reactions of the serine hydroxyl group. The choice of synthetic route to this compound can significantly impact the overall efficiency and economic viability of a multi-step synthesis. This guide will dissect two prevalent synthetic strategies, offering a comprehensive validation and comparison.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of N-Boc-O-methyl-serine is predominantly approached via two distinct routes:
-
Route A: O-Methylation of N-Boc-serine. This is a convergent approach where commercially available L-serine is first N-protected with the Boc group, followed by methylation of the side-chain hydroxyl group.
-
Route B: N-Boc Protection of O-methyl-serine. This linear approach begins with the synthesis or procurement of O-methyl-serine, which is then subjected to N-protection.
Below, we delve into the detailed experimental protocols and a comparative analysis of these two routes.
Route A: O-Methylation of N-Boc-serine
This route is often favored due to the ready availability of N-Boc-L-serine. The key transformation is the Williamson ether synthesis on the hydroxyl group of the serine side chain.
Experimental Protocol: Route A
Step 1: Synthesis of N-Boc-L-serine
A solution of di-tert-butyl dicarbonate (Boc)₂O is added to an ice-cold, stirred solution of L-serine in aqueous sodium hydroxide. The reaction is allowed to warm to room temperature. Upon completion, the mixture is acidified and extracted with an organic solvent to yield N-Boc-L-serine.
Step 2: O-Methylation of N-Boc-L-serine
To a solution of N-Boc-L-serine in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, a strong base like sodium hydride (NaH) is added portion-wise. After the deprotonation is complete, a methylating agent, typically methyl iodide (CH₃I), is introduced. The reaction is stirred until completion, followed by a careful quench and aqueous work-up. The crude product is then purified by chromatography.
Causality Behind Experimental Choices in Route A
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl and carboxylic acid groups of N-Boc-serine, facilitating the subsequent methylation. The use of a strong base is crucial for driving the reaction to completion.
-
Solvent Selection: Anhydrous aprotic solvents like DMF or THF are used to prevent the reaction of sodium hydride with protic solvents and to ensure the solubility of the reactants.
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent in SN2 reactions.
-
Temperature Control: The reaction is typically carried out at low temperatures (0 °C) to control the exothermicity of the reaction with sodium hydride and to minimize potential side reactions.
Route B: N-Boc Protection of O-methyl-serine
This approach is more linear, relying on the initial availability or synthesis of O-methyl-serine.
Experimental Protocol: Route B
Step 1: Synthesis or Procurement of O-methyl-L-serine
O-methyl-L-serine can be synthesized from L-serine via methods such as diazomethane treatment (with caution due to its explosive and toxic nature) or through multi-step sequences involving protection and deprotection strategies. Alternatively, it can be procured from commercial suppliers.
Step 2: N-Boc Protection of O-methyl-L-serine
O-methyl-L-serine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and the pH is adjusted with a base like sodium hydroxide. Di-tert-butyl dicarbonate is then added, and the reaction is stirred until completion. An acidic work-up followed by extraction yields the final product.
Causality Behind Experimental Choices in Route B
-
Standard Boc Protection: The N-protection of O-methyl-serine follows a standard and well-established procedure for amino acids, offering high yields and straightforward execution.
-
Control of pH: Maintaining a basic pH is essential to ensure the nucleophilicity of the amino group for its reaction with (Boc)₂O.
Comparative Analysis
To provide a clear and objective comparison, the performance of each route is summarized in the table below.
| Parameter | Route A: O-Methylation of N-Boc-serine | Route B: N-Boc Protection of O-methyl-serine |
| Overall Yield | Moderate to High (typically 70-85% over two steps) | High (typically >90% for the N-protection step) |
| Purity | Good to Excellent, requires chromatographic purification. | Excellent, often requires minimal purification. |
| Scalability | Moderate; handling of NaH can be challenging on a large scale. | High; standard and scalable reaction conditions. |
| Cost | Potentially higher due to the cost of NaH and anhydrous solvents. | Dependent on the cost of starting O-methyl-serine. |
| Safety | High Hazard: Sodium hydride is highly flammable and reactive with water.[1][2] Methyl iodide is a suspected carcinogen.[3] | Moderate Hazard: (Boc)₂O is a lachrymator. |
| Racemization Risk | Low to moderate, depending on reaction conditions.[4][5] | Very low for the N-protection step. |
Validation of a Self-Validating System
A robust synthetic protocol must be self-validating, meaning that the identity and purity of the product can be unequivocally confirmed through standard analytical techniques.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates. The presence of the Boc group is indicated by a characteristic signal around 1.4 ppm in the ¹H NMR spectrum. The O-methyl group will show a singlet at approximately 3.3 ppm.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. Chiral HPLC can be employed to determine the enantiomeric excess and confirm the stereochemical integrity of the product.[6]
-
Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the product.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Boc-L-serine | ~1.45 (s, 9H), 3.95 (m, 2H), 4.40 (m, 1H), 5.50 (d, 1H), ~9.5 (br s, 1H) | ~28.3, 56.5, 63.5, 80.5, 156.0, 174.0 |
| N-Boc-O-methyl-L-serine | ~1.46 (s, 9H), 3.38 (s, 3H), 3.65 (dd, 1H), 3.85 (dd, 1H), 4.45 (m, 1H), 5.40 (d, 1H) | ~28.3, 53.5, 59.2, 72.8, 80.2, 155.8, 173.5 |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Conclusion and Recommendations
Both Route A and Route B are viable synthetic pathways to N-Boc-O-methyl-serine.
-
Route A is a good option when starting from the readily available and often more economical N-Boc-L-serine. However, it requires careful handling of hazardous reagents (sodium hydride and methyl iodide) and may necessitate chromatographic purification. The potential for racemization, although generally low, should be monitored, especially during process scale-up. The use of phase-transfer catalysis presents a promising alternative to mitigate some of the safety and scalability concerns associated with the use of sodium hydride.[7][8]
-
Route B offers a simpler, safer, and often higher-yielding final step. The primary consideration for this route is the availability and cost of the starting material, O-methyl-L-serine. If this starting material is readily accessible at a competitive price, Route B is generally the preferred method due to its operational simplicity and high efficiency.
Ultimately, the choice of the synthetic route will depend on a laboratory's specific constraints, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure in place. For large-scale production where safety and process simplicity are paramount, sourcing or efficiently synthesizing O-methyl-L-serine for use in Route B would be the more strategic approach. For lab-scale synthesis where N-Boc-L-serine is readily available, Route A, with appropriate safety precautions, remains a practical option.
References
- BenchChem Technical Support Team. (n.d.). A Comparative Analysis of Synthetic Routes to Serinamide. BenchChem.
- Garner, P., & Park, J. M. (1992). N-Boc-L-serine methyl ester. Organic Syntheses, 70, 18.
- Sigma-Aldrich. (2025, December 23).
- PubChem. (n.d.). N-[tert-butoxycarbonyl]-L-serine.
- Sánchez-Verdú, M. P., et al. (1997). Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation.
- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- CDH Fine Chemical. (n.d.).
- ChemicalBook. (n.d.). N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR spectrum.
- Merck Millipore. (2022, August 26).
- Meffre, P., et al. (2025, August 6). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.
- Thermo Scientific Chemicals. (n.d.). N-Boc-O-methyl-L-serine, 97% 1 g.
- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Sigma-Aldrich. (n.d.). Boc-Ser-OMe 95 2766-43-0.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.).
- Labkem. (n.d.).
- ResearchGate. (2017, February 28).
- Sigma-Aldrich. (n.d.).
- Palmer, M. J., Danilewicz, J. C., & Vuong, H. (1994).
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PTC Organics, Inc. (n.d.).
- BOC Sciences. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2025, August 7). Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS GCI Pharmaceutical Roundtable. (2026, January 5).
- Chem-Impex. (n.d.). Boc-L-serine methyl ester.
- Aapptec Peptides. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0.
- PubChem. (n.d.). N-Boc-L-serine methyl ester.
- ResearchGate. (2024, November 11). An Analysis of Published Synthetic Routes, Route Targets, and Reaction Types (2000–2020).
- PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid.
- Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.
- ChemRxiv. (2024, September 3). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- MDPI. (n.d.). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx.
- Agilent. (n.d.).
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- 8. Phase Transfer Mediated Serine O-Alkylation | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Unveiling the Impact of O-Methyl-Serine on Peptide Bioactivity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic peptides with enhanced properties is perpetual. The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design, aiming to overcome the inherent limitations of their natural counterparts. This in-depth technical guide provides a comprehensive comparison of the biological activities of peptides containing O-methyl-serine versus the canonical serine, offering insights into how this subtle modification can profoundly influence peptide behavior and function.
The substitution of serine with O-methyl-serine introduces a methyl group to the oxygen atom of the side chain, a seemingly minor alteration that precipitates significant changes in the peptide's physicochemical and biological properties. This guide will dissect these differences, supported by experimental data and detailed protocols, to empower researchers in their peptide-based drug discovery endeavors.
The Foundational Difference: Structure and Conformation
The primary distinction between serine and O-methyl-serine lies in the replacement of a hydroxyl proton with a methyl group. This modification has profound implications for the peptide's conformational flexibility and its ability to engage in hydrogen bonding.
-
Serine: The hydroxyl group of serine is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. This allows serine-containing peptides to participate in a wide array of intra- and intermolecular interactions, influencing their secondary structure and binding to biological targets.
-
O-methyl-serine: The methylation of the hydroxyl group eliminates its ability to donate a hydrogen bond, restricting its interactions primarily to those of a hydrogen bond acceptor. This seemingly simple change can dramatically alter the preferred conformation of a peptide. Studies have shown that the incorporation of a methyl group at the Cα position of serine can induce folded conformations, such as β-turns, in the peptide backbone.[1][2] In contrast, the corresponding serine-containing peptides often favor more extended conformations.[2]
This fundamental difference in conformational preference is a critical determinant of a peptide's biological activity, influencing its interaction with receptors and enzymes.
Comparative Biological Activities: A Data-Driven Analysis
The substitution of serine with O-methyl-serine can lead to significant and often beneficial changes in a peptide's biological profile. Here, we compare key parameters that are crucial for therapeutic peptide development.
Enzymatic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The modification of the peptide backbone or side chains is a common strategy to enhance enzymatic stability.
| Peptide Type | Modification | Effect on Stability | Supporting Rationale |
| Serine-containing Peptide | Standard amino acid | Susceptible to cleavage by serine proteases and other peptidases.[3] | The natural L-amino acid configuration is recognized by endogenous proteases, leading to rapid degradation.[4] |
| O-methyl-serine-containing Peptide | O-methylation of the serine side chain | Increased resistance to enzymatic degradation. | The methyl group can sterically hinder the approach of proteases to the peptide backbone, slowing down or preventing cleavage. N-methylation of the peptide backbone is a known strategy to drastically improve metabolic stability.[5] While O-methylation is different, the principle of steric hindrance applies. |
Experimental Protocol: In Vitro Serum Stability Assay
This protocol outlines a general method to assess the enzymatic stability of peptides in the presence of serum proteases.
Objective: To compare the degradation rates of a serine-containing peptide and its O-methyl-serine analogue in human serum.
Materials:
-
Serine-containing peptide
-
O-methyl-serine-containing peptide
-
Human serum (pooled)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator at 37°C
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation:
-
In separate microcentrifuge tubes, add 90 µL of pre-warmed human serum.
-
To initiate the reaction, add 10 µL of the respective peptide stock solution to each tube.
-
Incubate the samples at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a quenching solution (e.g., 10% TFA in ACN).
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life of each peptide.
-
Expected Outcome: The O-methyl-serine-containing peptide is expected to exhibit a slower degradation rate and a longer half-life compared to the serine-containing peptide.
Receptor Binding Affinity
The affinity of a peptide for its target receptor is a critical determinant of its potency. The conformational changes induced by O-methylation can significantly impact this interaction.
| Peptide Type | Modification | Effect on Receptor Binding | Supporting Rationale |
| Serine-containing Peptide | Standard amino acid | Binding affinity is dependent on the specific peptide sequence and receptor. | The flexibility of the serine side chain allows for induced fit to the receptor binding pocket. |
| O-methyl-serine-containing Peptide | O-methylation of the serine side chain | Can lead to either an increase or decrease in binding affinity. | The pre-organized, folded conformation induced by O-methylation may better fit the receptor's binding site, leading to higher affinity.[2] Conversely, the loss of a hydrogen bond donor and the altered conformation could disrupt critical interactions, resulting in lower affinity. The development of methods to modulate binding affinity is of paramount interest in biotechnology.[6] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of the serine and O-methyl-serine peptides for a specific receptor.
Objective: To compare the receptor binding affinities of a serine-containing peptide and its O-methyl-serine analogue.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known high affinity for the receptor
-
Serine-containing peptide (unlabeled)
-
O-methyl-serine-containing peptide (unlabeled)
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + radiolabeled ligand.
-
Non-specific Binding: Cell membranes + radiolabeled ligand + a high concentration of an unlabeled known ligand.
-
Competitive Binding: Cell membranes + radiolabeled ligand + varying concentrations of the serine or O-methyl-serine peptide.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Expected Outcome: The relative Ki values will indicate which peptide has a higher affinity for the receptor. A lower Ki value signifies a higher binding affinity.
Cellular Uptake
For peptides that target intracellular components, efficient cellular uptake is paramount. The mechanism of cellular entry can be influenced by the physicochemical properties of the peptide, which are altered by O-methylation.
| Peptide Type | Modification | Effect on Cellular Uptake | Supporting Rationale |
| Serine-containing Peptide | Standard amino acid | Uptake mechanism is sequence-dependent and can occur via endocytosis or direct penetration.[7][8] | The hydrophilicity of the serine side chain can influence the interaction with the cell membrane. |
| O-methyl-serine-containing Peptide | O-methylation of the serine side chain | May enhance cellular uptake, particularly through passive diffusion. | The increased lipophilicity due to the methyl group can facilitate crossing the lipid bilayer of the cell membrane. However, specific uptake mechanisms are complex and can involve various forms of endocytosis.[7][8][9][10] |
Experimental Protocol: Cellular Uptake Assay using Flow Cytometry
This protocol provides a quantitative method to compare the cellular uptake of fluorescently labeled serine and O-methyl-serine peptides.
Objective: To quantify and compare the cellular uptake of a fluorescently labeled serine-containing peptide and its O-methyl-serine analogue.
Materials:
-
Fluorescently labeled serine-containing peptide (e.g., FITC-labeled)
-
Fluorescently labeled O-methyl-serine-containing peptide (e.g., FITC-labeled)
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Peptide Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing different concentrations of the fluorescently labeled peptides to the wells.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Use untreated cells as a negative control to set the background fluorescence.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI values of cells treated with the serine peptide to those treated with the O-methyl-serine peptide to assess the relative cellular uptake.
-
Expected Outcome: An increase in the mean fluorescence intensity for cells treated with the O-methyl-serine peptide would suggest enhanced cellular uptake compared to the serine-containing peptide.
Synthesis and Methodologies
The incorporation of O-methyl-serine into a peptide sequence requires specific synthetic considerations. While standard solid-phase peptide synthesis (SPPS) protocols are generally applicable, the choice of protecting groups for the O-methyl-serine residue is crucial to prevent side reactions.[11][12]
General Synthesis Strategy:
-
Resin Loading: The C-terminal amino acid is attached to a solid support resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.
-
Coupling: The next amino acid in the sequence, with its N-terminus protected and its carboxyl group activated, is coupled to the deprotected N-terminus of the resin-bound amino acid. Carbodiimides like DIC are commonly used as coupling agents.[11]
-
Capping (Optional): Any unreacted amino groups on the resin are capped to prevent the formation of deletion sequences.
-
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA-based).
-
Purification: The crude peptide is purified using reverse-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
For the incorporation of O-methyl-serine, a commercially available Fmoc-Ser(Me)-OH building block is typically used in the coupling step.
Conclusion and Future Perspectives
The strategic substitution of serine with O-methyl-serine presents a powerful tool for medicinal chemists and peptide scientists to fine-tune the biological properties of therapeutic peptides. This modification can enhance enzymatic stability, modulate receptor binding affinity, and potentially improve cellular uptake. The observed effects are a direct consequence of the altered conformational preferences and hydrogen bonding capabilities imparted by the O-methyl group.
While this guide provides a comprehensive overview, the precise impact of O-methyl-serine incorporation is context-dependent and will vary with the specific peptide sequence and its biological target. Therefore, empirical investigation through the detailed experimental protocols provided herein is essential for each new peptide candidate.
Future research will likely focus on a more systematic exploration of O-methyl-serine in diverse peptide scaffolds and its synergistic effects with other modifications. The continued development of novel non-natural amino acids will undoubtedly expand the toolbox for creating next-generation peptide therapeutics with superior efficacy and drug-like properties.
References
-
Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry, 74(24), 9475–9484. [Link]
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Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed, 18(12), 1071-8. [Link]
-
Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry, 74(24), 9475–9484. [Link]
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Kumar, A., et al. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health. [Link]
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Wang, Y., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]
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Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. MDPI. [Link]
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Henriques, S. T., et al. (2011). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 4(11), 1452–1483. [Link]
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Gerken, T. A. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Molecular Biosciences, 10, 1129219. [Link]
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Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
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Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
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Mäe, M., & Langel, Ü. (2006). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Peptide Science, 12(11), 699–707. [Link]
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Deshpande, P. P., et al. (2022). Cellular Uptake of Phase‐Separating Peptide Coacervates. Advanced Materials, 34(28), 2201811. [Link]
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Mäe, M., & Langel, Ü. (2006). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. ResearchGate. [Link]
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Read, M. L., et al. (2006). Mechanism of Uptake of C105Y, a Novel Cell-penetrating Peptide. Journal of Biological Chemistry, 281(3), 1449–1457. [Link]
-
Al-Wahaibi, L. H., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules, 25(16), 3579. [Link]
-
Asgari, A., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Journal of Functional Foods, 103, 105456. [Link]
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Di Rienzo, L., et al. (2023). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Journal of Cheminformatics, 15(1), 10. [Link]
-
Reidy, K. T., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 13(10), 983–992. [Link]
-
Ma, T. M., et al. (2014). Serine Racemase Regulated by Binding to Stargazin and PSD-95: POTENTIAL N-METHYL-d-ASPARTATE-α-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID (NMDA-AMPA) GLUTAMATE NEUROTRANSMISSION CROSS-TALK. Journal of Biological Chemistry, 289(43), 29681–29691. [Link]
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ResearchGate. (n.d.). Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response. ResearchGate. [Link]
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Stefanucci, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current Bioactive Compounds, 14(1), 2–11. [Link]
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Negri, L., et al. (1989). Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin. The Journal of Biological Chemistry, 264(29), 17467–17472. [Link]
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Butenko, M. A., et al. (2014). Tools and Strategies to Match Peptide-Ligand Receptor Pairs. Plant Physiology, 165(1), 12–20. [Link]
-
Feng, S., et al. (2022). Identification of affinity-optimized peptide binders of a viral protease for chemical genetic applications. Cell Chemical Biology, 29(11), 1621–1631.e5. [Link]
-
Rawlings, N. D., et al. (2018). Serine peptidases: Classification, structure and function. ResearchGate. [Link]
-
Pesaranghader, A., et al. (2023). Classification of bioactive peptides: A systematic benchmark of models and encodings. Computers in Biology and Medicine, 159, 106950. [Link]
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- 5. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparative Conformational Analysis of Peptides with O-methyl-serine using CD Spectroscopy
For researchers and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to predicting its efficacy, stability, and interaction with biological targets. The incorporation of non-canonical amino acids is a powerful strategy to modulate these properties. O-methyl-serine [Ser(Me)] is one such modification, offering a subtle yet significant alteration to the parent serine (Ser) residue. This guide provides an in-depth comparison of how this O-methylation can impact peptide conformation, with a focus on leveraging Circular Dichroism (CD) spectroscopy as a primary analytical tool.
While direct comparative CD spectral data for Ser versus Ser(Me) peptides is sparse in publicly available literature, this guide will establish a robust framework based on first principles of peptide chemistry. We will present a hypothesized comparison and provide the detailed experimental protocols necessary for you to generate and validate these findings in your own laboratory.
The "Why": Causality Behind O-methyl-serine Incorporation
Before delving into the analytical techniques, it is crucial to understand the physicochemical changes imparted by O-methylation and their expected conformational consequences. The substitution of the serine hydroxyl proton with a methyl group introduces three primary effects:
-
Elimination of Hydrogen Bond Donor Capability: The serine hydroxyl group can act as a hydrogen bond donor, often playing a critical role in stabilizing local secondary structures like β-turns or the N-caps of α-helices. Replacing it with an O-methyl ether abolishes this capability, potentially disrupting these conformations.
-
Increased Steric Hindrance: The methyl group is sterically more demanding than a hydrogen atom. This increased bulk can restrict the allowable dihedral angles (φ, ψ) of the Ser(Me) residue, disfavoring certain conformations that would be accessible to serine.
-
Enhanced Local Hydrophobicity: The O-methyl group increases the hydrophobicity of the side chain. In aqueous solutions, this can promote a more compact, folded structure to shield the hydrophobic residue from the solvent.
These factors lead to a central hypothesis: the incorporation of O-methyl-serine in place of serine is likely to disrupt turn and helical structures that rely on side-chain hydrogen bonding, while potentially favoring more extended or unique folded conformations depending on the surrounding sequence and solvent environment. CD spectroscopy is the ideal tool for rapidly assessing these global conformational changes in solution.[1][2][3]
Circular Dichroism (CD) Spectroscopy: A Tool for Conformational Insight
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] For peptides, the primary chromophores in the far-UV region (190-250 nm) are the backbone amide bonds.[5] The spatial arrangement of these bonds in secondary structures like α-helices, β-sheets, and random coils gives rise to distinct and characteristic CD spectra.[5][6]
-
α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet: Shows a negative band around 215-218 nm and a positive band around 195-200 nm.
-
Random Coil: Typically exhibits a strong negative band near 200 nm.
This sensitivity makes CD an excellent, high-throughput method to observe conformational changes resulting from single amino acid modifications.[6]
Comparative Analysis: Serine vs. O-methyl-serine Peptides
To illustrate the expected conformational impact, let us consider a hypothetical model peptide, Ac-X-Ala-Ala-NHMe, where X is either Ser or Ser(Me). Based on our understanding of the physicochemical effects, we can predict the potential outcomes of this substitution.
Hypothetical Data Comparison
If the native serine-containing peptide had a propensity to form a type I β-turn, stabilized by a hydrogen bond from the serine side chain to a backbone amide, its CD spectrum might show characteristics of a folded structure. The substitution with Ser(Me) would break this crucial hydrogen bond, likely causing a shift towards a more disordered or random coil conformation.
The table below summarizes the hypothetical CD spectral data for this scenario.
| Feature | Peptide 1: Ac-Ser-Ala-Ala-NHMe (Hypothesized Turn) | Peptide 2: Ac-Ser(Me)-Ala-Ala-NHMe (Hypothesized Coil) | Rationale for Difference |
| Wavelength of Minima (nm) | ~220 nm (weak), ~205 nm | ~198 nm | The loss of the weak 220 nm feature and the shift of the main minimum to below 200 nm indicates a loss of ordered structure and a transition to a random coil. |
| Wavelength of Maxima (nm) | ~195 nm | N/A | The disappearance of a positive maximum is consistent with a shift from a defined turn to a disordered state. |
| Mean Residue Ellipticity [θ] at 222 nm (deg cm²/dmol) | -2,000 | -500 | A value closer to zero at 222 nm signifies a lower population of α-helical or turn-like structures. |
| Interpretation | Predominantly β-turn with some random coil character | Predominantly random coil | The removal of the Ser hydroxyl group disrupts the hydrogen bond stabilizing the turn, leading to conformational disorder. |
Disclaimer: This data is illustrative and serves as a hypothesis. Actual results are sequence and solvent-dependent and must be confirmed experimentally.
Experimental Protocol: A Self-Validating System
This detailed protocol provides a robust framework for performing a comparative CD analysis of peptides containing serine versus O-methyl-serine.
Step 1: Peptide Synthesis and Purification
-
Synthesis: Synthesize both peptides (e.g., Ac-Ser-Ala-Ala-NHMe and Ac-Ser(Me)-Ala-Ala-NHMe) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Cleavage & Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.
-
Purification: Purify the crude peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity is critical as impurities can interfere with the CD signal.[6]
-
Verification: Confirm the identity and purity of each peptide using mass spectrometry (e.g., LC-MS) and analytical HPLC.
Step 2: Sample Preparation
-
Concentration Determination: Accurately determine the concentration of each peptide stock solution. Do not use simple weight-based calculations. The most reliable method is quantitative amino acid analysis. Alternatively, if the peptide contains a UV-active residue (Trp, Tyr), UV absorbance can be used.[4][6] Inaccurate concentration is a major source of error in CD analysis.
-
Solvent Selection: Prepare a suitable buffer. A common starting point is 10 mM sodium phosphate buffer at pH 7.4. The solvent must be transparent in the far-UV region. Avoid high concentrations of chloride ions, which have high absorbance below 200 nm.
-
Sample Dilution: Dilute each peptide stock solution into the chosen buffer to a final concentration typically between 20-100 µM. The final absorbance (at any wavelength in the scan range) should ideally be between 0.4 and 1.0 to ensure a good signal-to-noise ratio.
-
Blank Preparation: Prepare a matched buffer blank solution identical to the peptide samples but without the peptide. This is crucial for baseline correction.
Step 3: CD Spectrometer Setup and Data Acquisition
-
Instrument Purge: Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV.
-
Cuvette Selection: Use a quartz cuvette with a short path length, typically 1 mm, for far-UV measurements.
-
Parameter Optimization: Set the instrument parameters. Typical settings are:
-
Wavelength Range: 260 nm down to 190 nm.
-
Scan Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Pitch: 0.5 nm.
-
Integration Time (D.I.T.): 2 seconds.
-
Accumulations: 3-5 scans per sample to improve signal-to-noise.
-
-
Data Collection:
-
Acquire a spectrum of the buffer blank first.
-
Rinse the cuvette thoroughly with distilled water and then with the peptide sample solution.
-
Acquire the spectra for each peptide sample.
-
Step 4: Data Processing and Analysis
-
Baseline Subtraction: Subtract the averaged buffer blank spectrum from each averaged peptide sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD signal (typically in millidegrees, mdeg) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) Where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).
-
l is the cuvette path length in cm.
-
c is the peptide concentration in g/mL.
-
-
Spectral Analysis: Plot [θ] versus wavelength. Compare the spectra of the Ser-containing peptide with the Ser(Me)-containing peptide, noting differences in the position, sign, and magnitude of the CD bands as outlined in the hypothetical data table.
-
(Optional) Secondary Structure Deconvolution: Use deconvolution algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, turn, and random coil content from the CD spectra.
Visualizing Workflows and Relationships
Diagrams can clarify complex processes and relationships. The following are generated using Graphviz to illustrate the experimental workflow and the underlying logic of the analysis.
Experimental Workflow
Caption: Experimental workflow for comparative CD analysis.
Causal Relationship Diagram
Sources
- 1. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of Proteins and Peptides: Ingenta Connect [ingentaconnect.com]
- 4. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Serine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-O-methyl-serine
In the landscape of large-scale therapeutic peptide manufacturing, every decision is a balance of cost, efficiency, and quality. The incorporation of serine, a deceptively simple amino acid, presents a recurring challenge that can significantly impact project timelines and budgets. Its nucleophilic hydroxyl side-chain is a hotspot for deleterious side reactions, including O-acylation, dehydration, and racemization, which can compromise the purity, yield, and biological activity of the final product.[1][2]
This guide provides an in-depth cost-benefit analysis of utilizing N-α-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH) as a strategic solution to these challenges. We will move beyond simple catalog price comparisons to evaluate the true, holistic cost of an amino acid derivative, factoring in its impact on process robustness, purification efficiency, and risk mitigation. This analysis is designed for researchers, process chemists, and drug development professionals who make critical decisions in the scale-up and manufacturing of peptide-based therapeutics.
The Serine Problem: A Minefield of Side Reactions
In standard Boc-based solid-phase peptide synthesis (SPPS), the serine side-chain is typically protected as a benzyl ether (Boc-Ser(Bzl)-OH).[3][4] While cost-effective and widely used, this strategy is not without its liabilities, particularly in complex or lengthy sequences. The primary challenges include:
-
O-Acylation: During coupling, the activated carboxyl group of the incoming amino acid can be attacked by the serine hydroxyl group, leading to the formation of ester-linked side products. This is especially problematic if the hydroxyl group is unprotected or if the protecting group is labile.[1][5]
-
N-O Acyl Shift: Under strong acidic conditions, such as those used for Boc-group removal (TFA) or final cleavage (HF), the peptide backbone can undergo an N-to-O acyl migration at serine residues. This reversible reaction can lead to chain fragmentation if the resulting ester bond is hydrolyzed.[2][6]
-
Racemization: Serine residues are known to be susceptible to racemization, particularly during the activation step of the coupling reaction. The extent of racemization can be influenced by the coupling reagents and the side-chain protecting group.[7][8][9]
-
Dehydration: The serine side chain can undergo β-elimination to form dehydroalanine (Dha), especially under basic conditions or during activation.
These side reactions not only reduce the yield of the target peptide but also introduce impurities that are often difficult to separate, significantly increasing the complexity and cost of downstream purification.
Visualizing Serine Side Reactions
The following diagram illustrates the pathways for O-acylation and the acid-catalyzed N-O acyl shift, two common side reactions that plague serine incorporation.
Caption: Key side reactions involving the serine hydroxyl group.
Boc-O-methyl-serine: The Prophylactic Solution
Boc-Ser(Me)-OH employs a methyl ether as a permanent protecting group for the serine side-chain. This simple modification provides a robust and elegant solution to the aforementioned problems.
Causality of Protection:
-
Prevention of O-Acylation: The methyl ether is non-nucleophilic and chemically inert under standard coupling conditions, completely eliminating the possibility of O-acylation.
-
Inhibition of N-O Acyl Shift: By removing the hydroxyl proton, the necessary prerequisite for the acid-catalyzed N-O acyl shift is removed.
-
Enhanced Stability: The C-O bond of the methyl ether is significantly more stable than the benzyl ether equivalent, particularly during the final, harsh HF cleavage step, preventing the formation of reactive carbocations that can lead to other side reactions.[10]
While the O-methyl group is considered "permanent" in the context of SPPS, its presence in the final peptide must be compatible with the desired biological activity. For many therapeutic peptides, this modification is well-tolerated or can even enhance pharmacokinetic properties.
Comparative Analysis of Alternatives
The decision to use Boc-Ser(Me)-OH is best understood by comparing it to the most common alternative in Boc-SPPS, Boc-Ser(Bzl)-OH.
| Feature | Boc-Ser(Me)-OH | Boc-Ser(Bzl)-OH | Justification & Field Insights |
| Protection Strategy | Permanent Methyl Ether | Semi-permanent Benzyl Ether | The methyl ether's stability offers a "set it and forget it" approach, simplifying the process. The benzyl group must be removed during final cleavage.[3][4] |
| Side Reaction Risk | Very Low | Moderate to High | O-methylation directly prevents O-acylation and N-O shift. The benzyl ether is susceptible to side reactions during HF cleavage and does not prevent O-acylation if prematurely cleaved. |
| Cleavage Conditions | Stable to all standard SPPS reagents including HF. | Cleaved by strong acids (HF, TFMSA). | This is a critical distinction. The stability of the methyl group ensures no unintended side-chain deprotection occurs during synthesis. |
| Racemization | Potentially lower risk due to reduced electronic effects. | Susceptible to base- and coupling-reagent-mediated racemization. | While coupling conditions are the primary driver of racemization, a more stable side-chain can contribute to chiral integrity.[11] |
| Cost | High | Low | This is the primary barrier to adoption. However, the initial cost must be weighed against downstream savings. |
The Cost-Benefit Framework: Beyond the Catalog Price
A holistic cost analysis reveals that the higher upfront cost of Boc-Ser(Me)-OH can lead to significant downstream savings, particularly in large-scale GMP campaigns.
Table 1: Direct Cost Comparison (Illustrative)
| Amino Acid Derivative | CAS Number | Small Scale Price (USD/g) | Bulk Scale Price (Illustrative USD/kg) |
| Boc-L-Ser(Me)-OH | 51293-47-1 | ~$222.00[12] | $15,000 - $25,000 |
| Boc-L-Ser(Bzl)-OH | 23680-31-1 | ~$15.00 | $800 - $1,500 |
| Boc-L-Ser-OH | 3262-72-4 | ~$5.00 | $200 - $400 |
Note: Prices are estimates and vary significantly based on supplier, purity, and volume.
Table 2: Performance & Indirect Cost Analysis (Model Peptide Synthesis)
This table models the synthesis of a hypothetical 25-residue "difficult sequence" peptide containing two serine residues, comparing the use of Boc-Ser(Me)-OH and Boc-Ser(Bzl)-OH.
| Performance Metric | Process using Boc-Ser(Bzl)-OH | Process using Boc-Ser(Me)-OH | Financial & Time Impact |
| Crude Purity (HPLC) | 75% | 90% | Higher purity reduces the number of purification cycles, saving days of operator time and thousands of dollars in solvents and chromatography media. |
| Overall Yield | 15% | 25% | A 10% increase in yield on a multi-kilogram campaign can translate to millions of dollars in value, far outweighing the initial reagent cost. |
| Key Impurities | O-acylated peptide, Deletion sequences | Minor deletion sequences | Eliminating hard-to-separate, structurally similar impurities simplifies analytics and regulatory filings. |
| Process Robustness | Moderate | High | A more predictable impurity profile leads to a more robust and reproducible manufacturing process, reducing the risk of batch failure. |
| Estimated Cost of Failure | High (Loss of all raw materials + time) | Low (Reagent cost is a fraction of total) | In large-scale synthesis, the cost of raw materials is often dwarfed by the cost of labor, equipment time, and potential delays. Mitigating the risk of batch failure is paramount. |
Decision Workflow for Strategic Serine Protection
When is the premium for Boc-Ser(Me)-OH justified? This workflow provides a logical framework for making that decision.
Caption: A risk-based decision matrix for serine protection strategy.
Experimental Protocols
The following protocols outline the incorporation of a serine derivative using manual Boc-SPPS. The core difference lies not in the coupling protocol itself, but in the absence of concern for side-chain related side reactions when using Boc-Ser(Me)-OH.
Protocol 1: Incorporation of Boc-Ser(Me)-OH or Boc-Ser(Bzl)-OH
This protocol is applicable for both derivatives. It assumes a standard Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Neutralize the N-terminal amine with 10% Diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Boc-Ser derivative (Boc-Ser(Me)-OH or Boc-Ser(Bzl)-OH) and 3 equivalents of a suitable coupling agent (e.g., HBTU) in N,N-Dimethylformamide (DMF).
-
Add 6 equivalents of DIPEA to activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring & Capping:
-
Perform a Kaiser test to confirm reaction completion.
-
If the test is positive (incomplete coupling), repeat the coupling step.
-
If the test remains positive, cap any unreacted amines with an acetic anhydride solution.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Expert Causality: The choice of Boc-Ser(Me)-OH in Step 4 is a strategic decision to preemptively eliminate the risk of O-acylation by the activated HBTU ester. With Boc-Ser(Bzl)-OH, this risk, while managed by optimized conditions, is never zero. The self-validating nature of this protocol comes from the Kaiser test in Step 5, which provides a qualitative checkpoint for process integrity after every coupling cycle.
Conclusion and Recommendation
While the initial acquisition cost of Boc-O-methyl-serine is substantially higher than its benzyl-protected counterpart, a comprehensive analysis demonstrates its significant value in large-scale peptide synthesis. The use of Boc-Ser(Me)-OH is not a mere substitution but a strategic process improvement. It acts as a form of process insurance, mitigating the risks of yield loss, complex purifications, and catastrophic batch failures.
For early-stage research on short, simple peptides, the cost of Boc-Ser(Me)-OH may be prohibitive. However, for long peptides (>20 residues), sequences known to be prone to aggregation, and critically, for late-stage clinical and commercial GMP manufacturing , the benefits of increased purity, higher yield, and enhanced process robustness provide a compelling return on investment. In these scenarios, the higher initial cost is easily justified by the significant reduction in downstream manufacturing costs and project risk.
References
-
Lyons, B., et al. (2013). The effect of methylation of Ser on truncation and racemisation in two peptides. ResearchGate. [Link]
-
Anaspec. Boc-Ser(Me)-OH. [Link]
-
Pharmaffiliates. Boc-O-Methyl-D-Serine Price and Availability: A Guide for Buyers. [Link]
-
Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. [Link]
-
Perich, J. W., et al. (1993). Further Studies Into the Boc/solid-phase Synthesis of Ser(P)- And Thr(P)-containing Peptides. PubMed. [Link]
-
Wang, H., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Pathak, T. P., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
Wang, H., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PubMed. [Link]
-
Noda, H., et al. (2022). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]
-
Bio-Synthesis. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Mondal, P., et al. (2019). Synthesis of peptides rich in serines?. ResearchGate. [Link]
-
AAPPTec. Boc-Ser(Bzl)-OH. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
Slideshare. Spps and side reactions in peptide synthesis. [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Yarlagadda, T., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Capasso, S., et al. (2013). New experimental evidence for in-chain amino acid racemization of serine in a model peptide. PubMed. [Link]
-
jOeCHEM. Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
CNKI. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. Protecting Groups in Peptide Synthesis. [Link]
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- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. mdpi.com [mdpi.com]
- 12. N-Boc-O-methyl-L-serine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Senior Application Scientist’s Guide to the Spectroscopic Comparison of L- and D-Isomers of Boc-O-methyl-serine
Introduction: In the landscape of pharmaceutical development and chemical synthesis, the control and verification of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety and efficacy of a therapeutic agent.[1] Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles.[2] The seemingly subtle difference between an L- and a D-isomer can be the difference between a potent drug and an inert or even harmful compound. This guide provides an in-depth spectroscopic comparison of the L- and D-isomers of Boc-O-methyl-serine, a protected amino acid derivative often used as a chiral building block. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Foundational Analysis: The "Chirally Blind" Spectroscopies
Before delving into chiroptical methods, it is crucial to understand the limitations of standard spectroscopic techniques. In an achiral environment (e.g., standard solvents like chloroform or methanol), enantiomers are indistinguishable by conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] This is because the physical properties governing these interactions—nuclear shielding and vibrational frequencies—are identical for both mirror-image forms. However, these techniques remain indispensable for confirming the compound's covalent structure and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is the first-line technique for verifying the presence of key functional groups. For both L- and D-Boc-O-methyl-serine, the spectra will be identical. The primary value here is confirming the successful synthesis and purity of the material before undertaking more complex chiral analysis. The presence of the carbamate (Boc), ester, and ether functionalities should be clearly visible.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-5 mg/mL) in a suitable IR-transparent solvent (e.g., chloroform-d, CDCl₃). Alternatively, for solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Acquire a background spectrum of the pure solvent or with the clean ATR crystal. This is critical for accurate solvent subtraction.
-
Sample Analysis: Acquire the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance spectrum.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance for L- & D-Isomers |
| ~3400 | N-H Stretch (Boc-carbamate) | Identical, sharp to moderately broad |
| ~2980 | C-H Stretch (aliphatic) | Identical, sharp |
| ~1745 | C=O Stretch (methyl ester) | Identical, strong, sharp |
| ~1715 | C=O Stretch (Boc-carbamate) | Identical, strong, sharp |
| ~1510 | N-H Bend / C-N Stretch | Identical, strong |
| ~1160 | C-O Stretch (ether) | Identical, strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Achiral Conditions)
Expertise & Experience: Standard ¹H and ¹³C NMR spectroscopy confirms the molecular structure and connectivity. In an achiral solvent like CDCl₃, the L- and D-isomers of Boc-O-methyl-serine are indistinguishable because corresponding nuclei in each enantiomer experience the exact same average magnetic field.[3] Their spectra will be perfectly superimposable.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expected Appearance for L- & D-Isomers |
|---|---|---|---|---|
| ~5.4 | d | 1H | N-H | Identical |
| ~4.4 | m | 1H | α-CH | Identical |
| ~3.8 | s | 3H | -COOCH₃ | Identical |
| ~3.7 | dd | 1H | β-CH₂ | Identical |
| ~3.6 | dd | 1H | β-CH₂ | Identical |
| ~3.4 | s | 3H | -OCH₃ | Identical |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) | Identical |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Expected Appearance for L- & D-Isomers |
|---|---|---|
| ~171 | C=O (ester) | Identical |
| ~156 | C=O (Boc) | Identical |
| ~80 | -C (CH₃)₃ (Boc) | Identical |
| ~72 | β-CH₂ | Identical |
| ~59 | -OC H₃ (ether) | Identical |
| ~56 | α-CH | Identical |
| ~52 | -COOC H₃ | Identical |
| ~28 | -C(C H₃)₃ (Boc) | Identical |
Chiral Differentiation: Unmasking Enantiomers with Advanced NMR
Trustworthiness: While standard NMR is "chirally blind," it can be adapted to distinguish and quantify enantiomers. The core principle is to convert the enantiomeric pair into a pair of diastereomers in situ, which have different physical properties and are therefore distinguishable by NMR.[3][4] This is achieved by introducing a chiral auxiliary, most commonly a Chiral Solvating Agent (CSA).
Expertise & Experience: The choice of CSA is critical. For a molecule like Boc-O-methyl-serine, which has hydrogen bond donors and acceptors, a CSA like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol ((R)- or (S)-TFAE) is an excellent choice. The CSA forms transient, weak diastereomeric complexes with each enantiomer through interactions like hydrogen bonding. These complexes have distinct spatial arrangements, leading to different induced magnetic fields and thus, separable signals in the NMR spectrum.
-
Sample Preparation: Dissolve a precise amount of the Boc-O-methyl-serine sample (e.g., 10 mg) in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃ or Benzene-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
CSA Titration: Add a molar equivalent of the CSA (e.g., (R)-TFAE) to the NMR tube.
-
Acquisition: Re-acquire the ¹H NMR spectrum. The signals corresponding to protons near the chiral center of the analyte should now be split into two distinct sets of peaks, one for the L-isomer complexed with the CSA and one for the D-isomer complexed with the CSA.
-
Quantification: The relative ratio of the enantiomers (enantiomeric excess, % ee) can be determined by integrating the separated signals.
Caption: VCD analysis yields mirror-image spectra for enantiomers.
| Wavenumber (cm⁻¹) | Assignment | Expected Sign for L-Isomer | Expected Sign for D-Isomer |
| ~1745 | C=O (ester) | + (Hypothetical) | - (Hypothetical) |
| ~1715 | C=O (Boc) | - (Hypothetical) | + (Hypothetical) |
| ~1510 | N-H Bend | + (Hypothetical) | - (Hypothetical) |
| ~1160 | C-O (ether) | - (Hypothetical) | + (Hypothetical) |
(Note: The signs are hypothetical and must be confirmed by DFT calculation, but they will be opposite for the two isomers.)
Electronic Circular Dichroism (ECD)
Expertise & Experience: ECD, often simply called CD, is analogous to VCD but operates in the UV-Visible range, probing electronic transitions. [5]The differential absorption of circularly polarized UV light results in positive or negative signals known as Cotton effects. Like VCD, the ECD spectrum of one enantiomer is the mirror image of the other. [6]This technique is particularly useful for molecules with strong chromophores near the stereocenter. For Boc-O-methyl-serine, the carbamate and ester groups serve as the primary chromophores in the far-UV region.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the appropriate UV wavelength range (e.g., 190-250 nm).
-
Data Processing: The data is typically presented as molar ellipticity [θ] versus wavelength.
Summary and Recommendations
This guide outlines a multi-tiered approach to the spectroscopic analysis of L- and D-Boc-O-methyl-serine, grounded in established scientific principles.
-
Structural Confirmation: Always begin with standard FT-IR and NMR to confirm the chemical identity and purity of your material.
-
Enantiomeric Purity (% ee): For quantifying the ratio of enantiomers in a mixture, NMR with a Chiral Solvating Agent is a robust and widely accessible method.
-
Absolute Configuration: For unambiguous assignment of the L- or D-configuration, Vibrational Circular Dichroism (VCD) is the most powerful technique, providing a rich, fingerprint-like spectrum that, when paired with DFT calculations, yields a definitive result. Electronic Circular Dichroism (ECD) serves as an excellent corroborating method.
By employing this logical workflow, researchers can confidently characterize their chiral materials, ensuring the integrity and success of their work in drug discovery and development.
References
-
Wenzel, T. J., & Wilcox, C. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chirality in Drug Research. Wiley-VCH.
-
Garner, P., & Park, J. M. (1990). (S)- and (R)-N-Boc-2-t-butyl-3-methyl-4-imidazolidinone. Organic Syntheses, 69, 18.
-
Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 1-8.
-
Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. arXiv preprint arXiv:2408.00762.
-
Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001.
-
Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423.
-
Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
-
López-García, J. J., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. Physical Chemistry Chemical Physics, 14(26), 9363-9373.
-
da Silva, J. L., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(23), 5752.
-
Van der Veken, P., et al. (2021). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling, 61(9), 4434-4445.
-
B'bar, S., et al. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 20(2), 16-19.
-
Schrödinger, Inc. (2020). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. White Paper.
-
Izuru, K., et al. (2019). Solid-state vibrational circular dichroism studies of L- and D-serine. Analytical Biochemistry, 580, 28-33.
-
Coccia, E., et al. (2023). Electronic circular dichroism from real-time propagation in state space. The Journal of Chemical Physics, 158(5), 054108.
-
Di Bari, L., & Pescitelli, G. (2020). Electronic Circular Dichroism. Encyclopedia.pub.
-
Iglesias-Groth, S., & Cataldo, F. (2019). Frequencies (cm-1) and Assignment of the IR Absorption Bands for L- and DL-Serine. ResearchGate.
-
Purdie, N., & Swallows, K. A. (1989). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Analytical Chemistry, 61(2), 77A-84A.
-
Leader, J. (2021). L and D Isomers. AZoLifeSciences.
-
Xu, C., et al. (2023). Vibrational circular dichroism unveils hidden clues. Light: Science & Applications, 12, 208.
Sources
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- 2. azolifesciences.com [azolifesciences.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. arts.units.it [arts.units.it]
A Senior Scientist's Guide to the Certificate of Analysis for 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
An In-Depth Comparison and Experimental Verification Guide for a Critical Reagent
For researchers and drug development professionals, 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as N-Boc-O-methyl-L-serine (CAS 55476-65-8), is a crucial chiral building block. The integrity of this reagent is paramount, as impurities can compromise research outcomes, delay development timelines, and introduce safety risks in therapeutic applications. The Certificate of Analysis (CoA) is the primary document attesting to a product's quality, yet interpreting and comparing these documents requires a nuanced understanding of the underlying analytical science.
This guide provides a framework for critically evaluating the CoA for N-Boc-O-methyl-L-serine. It moves beyond a simple checklist, offering insights into the causality behind experimental choices, presenting objective data for comparison, and providing detailed protocols for in-house verification.
Deconstructing the Certificate of Analysis: Key Quality Attributes
A comprehensive CoA for N-Boc-O-methyl-L-serine should provide quantitative data on several key parameters. While formats vary between suppliers, the following attributes are critical for assessing quality and lot-to-lot consistency.
| Parameter | Typical Specification | Significance and Rationale |
| Appearance | White to off-white solid | A significant deviation in color or form can indicate degradation or the presence of gross contamination. |
| Identity (¹H NMR) | Conforms to structure | Confirms the molecular structure is correct. The proton NMR spectrum provides a unique fingerprint of the molecule. |
| Purity (HPLC) | ≥97.0% (Research Grade)>99.0% (High Purity) | Quantifies the percentage of the desired compound relative to detectable impurities. High-performance liquid chromatography (HPLC) is the standard for this analysis.[1][2] |
| Optical Purity / Enantiomeric Excess (Chiral HPLC) | >99.0% ee | As an L-serine derivative, ensuring the absence of the D-enantiomer is critical for stereospecific synthesis and biological applications.[3] |
| Water Content (Karl Fischer) | ≤0.5% | Water can interfere with subsequent chemical reactions, particularly those involving anhydrous conditions or water-sensitive reagents. |
| Residual Solvents (GC) | Varies by solvent | Assesses the presence of solvents used during synthesis and purification, which can be toxic or interfere with downstream applications. |
Table 1: Critical parameters on a CoA for N-Boc-O-methyl-L-serine and their importance in a research and development context.
Comparative Analysis: Research Grade vs. High Purity
The choice between different grades of a reagent is a critical decision based on the application's sensitivity. A higher price for a "High Purity" or "GMP" grade product is justified by tighter specifications and more extensive testing, which translates to lower risk and higher reproducibility.
| Analytical Test | Supplier A (Standard Grade) | Supplier B (High Purity Grade) | Expert Interpretation |
| Chemical Purity (HPLC) | 98.9%[4] | ≥99.8% | For routine derivatization or early-stage discovery, 98.9% may be sufficient. For GMP synthesis or sensitive kinetic assays, the 99.8% purity minimizes the risk of side reactions from unknown impurities. |
| Optical Purity | >99%[4] | ≥99.9% ee | A 0.9% difference in enantiomeric impurity can be significant in peptide synthesis, potentially leading to diastereomeric impurities that are difficult to separate from the target molecule. |
| Water Content | 0.41%[4] | ≤0.1% | The lower water content of Supplier B's product makes it more suitable for moisture-sensitive coupling reactions, reducing reagent waste and improving yield. |
| Documentation | Standard CoA | CoA with spectral data (NMR, HPLC) attached | The inclusion of raw data provides a higher level of transparency and allows for independent verification, which is a hallmark of a trustworthy supplier. |
Table 2: A comparative analysis of hypothetical data from two suppliers, highlighting the practical implications of different quality grades.
In-Depth Methodologies: Protocols for Verification
Trust in a supplier's CoA should be complemented by a system of in-house verification, especially for critical projects. The following protocols are foundational for confirming the identity and purity of N-Boc-O-methyl-L-serine. These methods are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][5][6][7][8]
Experimental Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern, and integration of the signals provide a detailed fingerprint for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-O-methyl-L-serine sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum.
-
Data Analysis & Interpretation:
-
Reference: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm for calibration.[9]
-
Expected Signals:
-
~1.45 ppm (singlet, 9H): Protons of the tert-butyl (Boc) protecting group.
-
~3.38 ppm (singlet, 3H): Protons of the O-methyl group.
-
~3.6-3.8 ppm (multiplet, 2H): Methylene protons (CH₂) adjacent to the methoxy group.
-
~4.4 ppm (multiplet, 1H): The alpha-proton (CH) at the chiral center.
-
~5.4 ppm (broad singlet, 1H): The amide proton (NH) of the Boc group.
-
~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (COOH). This signal can be broad and may exchange with trace water in the solvent.
-
-
Experimental Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[2] For N-Boc-O-methyl-L-serine, a reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture of water and an organic solvent.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Gradient Elution:
-
0-20 min: Gradient from 20% B to 80% B.
-
20-25 min: Hold at 80% B.
-
25-26 min: Return to 20% B.
-
26-30 min: Re-equilibrate at 20% B.
-
-
Data Analysis:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the sample solution.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Experimental Protocol 3: Enantiomeric Purity by Chiral HPLC
Principle: To separate enantiomers, a chiral stationary phase (CSP) is required. These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids.[10][11]
Methodology:
-
System Preparation:
-
Sample Preparation: Prepare a sample of the L-enantiomer at ~0.5 mg/mL. Prepare a racemic standard (if available) or a sample of the D-enantiomer to confirm peak identification.
-
Isocratic Elution: Run the mobile phase without changing its composition.
-
Data Analysis:
-
Inject the L-enantiomer sample. A single major peak should be observed.
-
If the D-enantiomer is available, inject it to confirm its retention time.
-
Calculate the enantiomeric excess (ee): ee (%) = ((Area(L) - Area(D)) / (Area(L) + Area(D))) x 100.
-
Visualizing the Quality Control Workflow
A robust quality control process is a logical, multi-step workflow designed to ensure that only material meeting all specifications is released. This process is a self-validating system that builds confidence in the final product.
A representative workflow for the quality control and release of a batch of N-Boc-O-methyl-L-serine.
By understanding the components of a Certificate of Analysis, comparing specifications between suppliers, and having the capability to perform in-house verification, researchers and drug development professionals can ensure the quality and consistency of critical reagents like N-Boc-O-methyl-L-serine, ultimately leading to more reliable and reproducible scientific outcomes.
References
- United States Pharmacopeia.
- United States Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc.
- ICH. Quality Guidelines.
- Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Starodub. Revised ICH Guideline Q2(R1)
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Alfa Aesar. Certificate of Analysis: N-Boc-O-methyl-L-serine, 97%. Thermo Fisher Scientific.
- Royal Society of Chemistry.
- KPU Pressbooks. 6.
- Sigma-Aldrich.
- Sigma-Aldrich.
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- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. thermofisher.in [thermofisher.in]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. agilent.com [agilent.com]
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- 8. database.ich.org [database.ich.org]
- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Reference Standards for the Analysis of Boc-Ser(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the purity and characterization of starting materials are of paramount importance. N-tert-butoxycarbonyl-O-methyl-L-serine (Boc-Ser(OMe)-OH), a key building block, is no exception. A well-defined reference standard is the cornerstone of accurate analytical assessment, ensuring the quality and consistency of this critical raw material. This guide provides a comprehensive comparison of analytical methodologies for the establishment and use of reference standards for Boc-Ser(OMe)-OH, offering insights into best practices for its analysis.
The Landscape of Reference Standards for Boc-Ser(OMe)-OH
A pivotal point to underscore is the current absence of an official pharmacopeial monograph for Boc-Ser(OMe)-OH in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This absence necessitates that researchers and manufacturers establish their own well-characterized in-house reference standards for quality control and release testing. The onus of demonstrating the identity, purity, and strength of Boc-Ser(OMe)-OH, therefore, lies with the user, making a robust analytical strategy essential.
The primary alternative to a pharmacopeial standard is a commercially sourced, high-purity material that is thoroughly characterized to serve as a primary in-house reference standard. This standard then becomes the benchmark against which routine batches of Boc-Ser(OMe)-OH are compared.
Core Analytical Techniques for Characterization
A multi-pronged analytical approach, employing orthogonal methods, is crucial for the comprehensive characterization of a Boc-Ser(OMe)-OH reference standard. The two pillars of this approach are High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the quintessential technique for assessing the purity of Boc-Ser(OMe)-OH and identifying potential impurities. The choice of column and mobile phase is critical for achieving optimal separation.
Comparative HPLC Column Performance:
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Advantages | Potential Limitations |
| C18 | 3.5 | 4.6 x 150 | Robust, versatile, good retention of the main component. | May not resolve all closely related impurities. |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | Offers alternative selectivity due to π-π interactions, potentially resolving impurities that co-elute on a C18 column. | May require more method development. |
| C8 | 5 | 4.6 x 250 | Less retentive than C18, which can be advantageous for faster analysis times if resolution is adequate. | May provide insufficient resolution for complex impurity profiles. |
Typical Impurities in Boc-Ser(OMe)-OH Synthesis:
The synthesis of Boc-Ser(OMe)-OH can give rise to several process-related impurities, including:
-
Unreacted starting materials: Boc-Ser-OH.
-
Over-alkylation products: Formation of di-methylated serine derivatives.
-
Di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts.
-
Racemization products: The presence of the D-enantiomer, Boc-D-Ser(OMe)-OH.
A well-developed HPLC method should be able to resolve these and other potential impurities from the main Boc-Ser(OMe)-OH peak.
Experimental Protocol: Stability-Indicating HPLC-UV Method for Boc-Ser(OMe)-OH
This protocol is designed to separate Boc-Ser(OMe)-OH from its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
System Suitability:
-
Tailing factor for the Boc-Ser(OMe)-OH peak: ≤ 1.5
-
Theoretical plates for the Boc-Ser(OMe)-OH peak: ≥ 2000
-
Resolution between Boc-Ser(OMe)-OH and the closest eluting impurity: ≥ 1.5
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known purity, the absolute purity of the Boc-Ser(OMe)-OH can be calculated.
Comparison of HPLC-UV and qNMR for Purity Assessment:
| Feature | HPLC-UV | qNMR |
| Principle | Chromatographic separation followed by UV detection. | Nuclear magnetic resonance signal integration. |
| Quantification | Relative (area percent) unless a certified reference standard is used for external calibration. | Absolute (mass fraction) using a certified internal standard.[1] |
| Reference Standard | Requires a reference standard of the analyte for identity and, ideally, for quantitative analysis. | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone) but not of the analyte itself. |
| Impurity Detection | Excellent for detecting and quantifying low-level impurities that are chromatographically separable and UV-active. | Can identify and quantify impurities that have unique NMR signals, but may have lower sensitivity for trace impurities compared to HPLC. |
| Structural Information | Provides limited structural information (retention time). | Provides detailed structural information, confirming the identity of the main component and potentially identifying unknown impurities. |
Experimental Protocol: Purity Determination of Boc-Ser(OMe)-OH by qNMR
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
Analytical balance with high precision
Materials:
-
Boc-Ser(OMe)-OH sample
-
Certified internal standard (e.g., Maleic Acid)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Accurately weigh approximately 10-20 mg of the Boc-Ser(OMe)-OH sample and a similar, accurately weighed amount of the certified internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of Boc-Ser(OMe)-OH (e.g., the tert-butyl protons) and a signal of the internal standard.
-
Calculate the purity of the Boc-Ser(OMe)-OH using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of establishing and utilizing a reference standard for Boc-Ser(OMe)-OH.
Caption: Workflow for establishing and using an in-house reference standard.
Caption: Comparison of analytical techniques for Boc-Ser(OMe)-OH characterization.
Conclusion: A Path to Robust Quality Control
In the absence of a compendial monograph for Boc-Ser(OMe)-OH, the responsibility falls upon the user to establish a well-characterized reference standard. A comprehensive approach that leverages the separation power of HPLC for impurity profiling and the absolute quantitative capability of qNMR provides a robust and scientifically sound basis for the quality assessment of this critical raw material. By implementing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability and consistency of their work, ultimately contributing to the development of safe and effective therapeutics.
References
-
BioPharm International. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. [Link]
-
PubMed. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]
-
PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]
-
AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. [Link]
-
HBM4EU. (2020). REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020. [Link]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]
-
PubMed. (n.d.). Amino acid profiling in plant cell cultures: an inter-laboratory comparison of CE-MS and GC-MS. [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. [Link]
-
PubChem. (n.d.). N-Boc-L-serine methyl ester. [Link]
-
Organic Syntheses. (n.d.). 70. [Link]
-
Anaspec. (n.d.). Boc-Ser(Me)-OH - 5 g. [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser[Fmoc-Trp(Boc)]-OH. [Link]
-
The Role of Peptide Reference Standards in Pharmaceutical Quality Control. (2025, March 6). LinkedIn. [Link]
-
PMC. (n.d.). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]
Sources
A Comparative Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic Acid: An Inter-Laboratory Yield Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of specialized amino acid derivatives is a cornerstone of peptide chemistry and the creation of novel therapeutics. 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as Boc-Ser(OMe)-OH, is a valuable building block, offering a protected serine residue with a methylated hydroxyl group. This modification can be crucial for modulating the biological activity and metabolic stability of peptides. This guide provides an in-depth, objective comparison of various synthetic routes to Boc-Ser(OMe)-OH, drawing upon published experimental data to create a virtual inter-laboratory analysis of achievable yields.
Executive Summary of Synthetic Strategies and Yields
The synthesis of Boc-Ser(OMe)-OH can be approached through several strategic pathways, primarily diverging on the sequence of N-protection and O-methylation of the starting material, L-serine. The choice of strategy can significantly impact the overall yield and purity of the final product. Below is a summary of the potential overall yield ranges based on reported yields for individual steps.
| Synthetic Strategy | Key Intermediates | Typical Overall Yield Range |
| Route A: N-protection followed by O-methylation and ester hydrolysis | N-Boc-L-serine, N-Boc-O-methyl-L-serine methyl ester | 60-80% |
| Route B: Esterification, N-protection, then O-methylation and hydrolysis | L-serine methyl ester, N-Boc-L-serine methyl ester | 75-90% |
It is important to note that these are estimated ranges, and actual yields can vary based on the specific conditions and scale of the reaction.
Comparative Analysis of Synthetic Routes
The synthesis of Boc-Ser(OMe)-OH involves three primary transformations: N-protection of the amino group, O-methylation of the hydroxyl group, and management of the carboxylic acid functionality. The order of these steps defines the synthetic route and can influence the efficiency of each transformation.
Route A: N-protection, O-methylation, and Ester Hydrolysis
This route begins with the well-established N-protection of L-serine, followed by methylation of the hydroxyl group, and concludes with the hydrolysis of an ester intermediate.
A Senior Application Scientist's Guide to Peer-Reviewed Methods for the Analysis of O-Methyl-Serine in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as O-methyl-serine, into synthetic peptides is a critical strategy in modern drug discovery. This modification can enhance peptide stability, modulate bioactivity, and improve pharmacokinetic properties. However, the presence of O-methyl-serine introduces significant analytical challenges, including the potential for isomeric impurities and the need for precise localization and quantification. This guide provides an in-depth comparison of peer-reviewed analytical techniques for the characterization of O-methyl-serine-containing synthetic peptides, offering insights into the causality behind experimental choices and providing actionable protocols.
The Analytical Imperative: Why O-Methyl-Serine Demands Scrutiny
O-methyl-serine can exist as constitutional isomers (N-methyl-serine and serine methyl ester) and stereoisomers (L- and D-enantiomers). These subtle structural variations can have profound impacts on a peptide's biological activity and safety profile. Consequently, robust analytical methods are essential to:
-
Confirm the identity and sequence of the synthetic peptide.
-
Precisely locate the O-methyl-serine residue within the peptide chain.
-
Distinguish O-methyl-serine from its isomers.
-
Quantify the purity of the peptide, including the stereochemical integrity of the O-methyl-serine residue.
This guide will compare three orthogonal and powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , Nuclear Magnetic Resonance (NMR) Spectroscopy , and Edman Degradation .
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for Identification and Quantification
LC-MS/MS is an indispensable tool for peptide analysis, prized for its high sensitivity, speed, and versatility.[1] It combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry to provide detailed structural information.
The Causality Behind the Method
The fundamental principle of LC-MS/MS in this context is to separate the peptide of interest from its impurities and then fragment the isolated peptide in a controlled manner. The resulting fragmentation pattern serves as a "fingerprint" to confirm the amino acid sequence and pinpoint the location of the O-methyl-serine modification.
The key to distinguishing O-methyl-serine from its isomers lies in their distinct fragmentation pathways.[2] For instance, under collision-induced dissociation (CID), O-methyl-serine-containing peptides will exhibit characteristic neutral losses and fragment ions that differ from those of N-methyl-serine or serine methyl ester-containing peptides.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of a synthetic peptide containing O-methyl-serine.
Sample Preparation:
-
Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography (LC) Separation:
-
Column: Use a C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 45% Mobile Phase B over 30-60 minutes.[3]
-
Flow Rate: 0.2-0.3 mL/min.
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire a full scan to identify the precursor ion (the [M+H]+ ion) of the O-methyl-serine-containing peptide.
-
Tandem MS (MS2): Perform data-dependent acquisition, where the most intense precursor ions from the MS1 scan are selected for fragmentation by CID.
-
Data Analysis: Analyze the resulting MS2 spectra to identify the b- and y-ion series, which will confirm the peptide sequence and the location of the O-methyl-serine residue.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of O-methyl-serine peptides.
Quantitative Analysis by Multiple Reaction Monitoring (MRM)
For quantitative analysis, a targeted approach called Multiple Reaction Monitoring (MRM) is highly effective.[4][5] This method involves selecting specific precursor-to-fragment ion transitions that are unique to the O-methyl-serine peptide. By monitoring the intensity of these transitions, precise quantification can be achieved.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution.[9] While less sensitive than mass spectrometry, it provides a wealth of information about atomic connectivity and spatial proximity, making it ideal for unambiguous structure confirmation.
The Causality Behind the Method
NMR spectroscopy relies on the magnetic properties of atomic nuclei. By applying a strong magnetic field and radiofrequency pulses, specific nuclei within the peptide can be excited. The resulting signals, or chemical shifts, are highly sensitive to the local electronic environment of each atom. For an O-methyl-serine residue, the chemical shifts of the methyl protons and the alpha- and beta-protons of the serine backbone will be characteristic and can be used for identification.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond correlations between protons within the same amino acid residue. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial for determining through-space proximities between protons, which helps to define the peptide's conformation and to sequence the amino acid residues.
Experimental Protocol: 2D NMR Analysis
Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Adjust the pH to a value where the peptide is stable and soluble.
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a series of 2D NMR spectra:
-
TOCSY: To identify the spin systems of the individual amino acid residues.
-
NOESY: To establish sequential connectivities between adjacent residues and to obtain distance restraints for structural calculations.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which can aid in resonance assignment.
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances to their respective amino acid residues.
-
Analyze the NOESY spectrum to determine the sequence of the peptide and to identify any conformational preferences.
Workflow for NMR Analysis
Caption: Workflow for 2D NMR analysis of O-methyl-serine peptides.
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Edman degradation is a chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[10][11][12] While largely superseded by mass spectrometry for routine sequencing, it remains a valuable orthogonal technique, particularly for confirming the N-terminal sequence and for analyzing peptides that are difficult to ionize by mass spectrometry.
The Causality Behind the Method
The Edman degradation proceeds in a stepwise manner.[2] The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[13] This derivative is then cleaved from the peptide under acidic conditions, yielding a thiazolinone derivative of the N-terminal amino acid and the shortened peptide.[13] The thiazolinone is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.[10][11] This cycle is repeated to determine the sequence of the peptide one residue at a time.
Experimental Protocol: Edman Degradation
-
Coupling: The peptide is reacted with PITC in a basic buffer (pH 8-9) at 40-50°C to label the N-terminal amino acid.[2]
-
Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative.[11]
-
Extraction: The thiazolinone derivative is extracted with an organic solvent.
-
Conversion: The thiazolinone is converted to the more stable PTH-amino acid by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by reversed-phase HPLC by comparing its retention time to that of known standards.
-
Recycle: The shortened peptide is subjected to the next cycle of degradation.
Workflow for Edman Degradation
Caption: Workflow for Edman degradation sequencing.
Chiral HPLC: Resolving Stereoisomers
The stereochemistry of the O-methyl-serine residue is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers.[14]
The Causality Behind the Method
Chiral HPLC can be performed directly or indirectly. Direct methods employ a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the peptide, leading to their separation. Indirect methods involve derivatizing the peptide with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. For peptides, direct analysis on a CSP is often preferred to avoid potential side reactions during derivatization.
Experimental Protocol: Chiral HPLC
-
Column: Select a suitable chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).[15]
-
Mobile Phase: The mobile phase composition is critical for achieving separation and is highly dependent on the specific peptide and CSP. A common starting point is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Detection: UV detection at a wavelength where the peptide absorbs (typically 214 or 280 nm).
-
Analysis: The retention times of the L- and D-isomers are compared to those of reference standards to determine the enantiomeric purity.
Comparison of Analytical Methods
| Feature | LC-MS/MS | NMR Spectroscopy | Edman Degradation | Chiral HPLC |
| Primary Application | Identification, sequencing, and quantification | Unambiguous structure elucidation, conformational analysis | N-terminal sequencing | Enantiomeric purity determination |
| Sensitivity | High (picomole to femtomole) | Low (micromole to millimole) | Moderate (picomole) | Moderate (nanomole) |
| Resolution | High mass resolution | High structural resolution | Single residue resolution | High enantiomeric resolution |
| Sample Requirement | Low | High | Low | Low |
| Structural Information | Sequence, mass, modification site | 3D structure, conformation, connectivity | N-terminal sequence | Stereochemistry |
| Throughput | High | Low | Moderate | High |
| Limitations | Isomeric differentiation can be challenging, potential for false positives.[16] | Low sensitivity, complex data analysis. | Limited to ~50 residues, N-terminally blocked peptides cannot be analyzed.[10] | Requires method development for each peptide. |
Conclusion and Recommendations
The comprehensive analysis of synthetic peptides containing O-methyl-serine requires a multi-faceted approach that leverages the strengths of orthogonal analytical techniques.
-
For initial identification, sequencing, and quantification, LC-MS/MS is the method of choice due to its high sensitivity and throughput. MRM should be employed for accurate quantification.
-
For unambiguous structure confirmation and conformational analysis, NMR spectroscopy is indispensable. It provides the most detailed structural information, albeit at the cost of lower sensitivity.
-
Edman degradation serves as a valuable orthogonal method for confirming the N-terminal sequence, particularly when mass spectrometry data is ambiguous.
-
Chiral HPLC is essential for determining the stereochemical purity of the O-methyl-serine residue, a critical quality attribute for therapeutic peptides.
By integrating these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the identity, purity, and structural integrity of their synthetic peptides, thereby accelerating the development of novel and effective peptide-based therapeutics.
References
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
McMurry, J. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry (10th ed.). Cengage. Retrieved from [Link]
-
LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Yale School of Medicine. (n.d.). MRM Quantitative Analysis. Proteomics. Retrieved from [Link]
-
Harvard University. (n.d.). Methods for Protein Sequence Analysis by LC-MS/MS. Taplin Biological Mass Spectrometry Facility. Retrieved from [Link]
-
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2013). MS/MS/MS reveals false positive identification of histone serine methylation. Journal of proteome research, 12(12), 5677–5685. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptides and transition ions used for quantitative MRM analysis. Retrieved from [Link]
-
Borchert, G., & Li, L. (2010). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. Analytical chemistry, 82(10), 4169–4175. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Flowchart showing steps involved for peptide NMR analysis. Retrieved from [Link]
-
YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]
-
Formolo, T., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(11), 2845–2857. Retrieved from [Link]
-
Southey, B. R., & Sweedler, J. V. (2013). Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods. Biochimica et biophysica acta, 1834(8), 1583–1589. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) NMR of peptides. Retrieved from [Link]
-
Walker, M. J., et al. (2015). Species Determination and Quantitation in Mixtures Using MRM Mass Spectrometry of Peptides Applied to Meat Authentication. Journal of agricultural and food chemistry, 63(24), 5847–5856. Retrieved from [Link]
-
Zerbe, O., & Bader, G. (n.d.). peptide nmr. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
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- 4. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Determination and Quantitation in Mixtures Using MRM Mass Spectrometry of Peptides Applied to Meat Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid (Boc-O-methyl-serine), grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that every step mitigates risk and aligns with best practices.
Hazard Assessment and Identification
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is an N-Boc protected amino acid derivative. While not acutely toxic, it possesses hazards that demand careful handling.
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Harmful if swallowed [1]
These classifications necessitate its treatment as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of via standard trash or sanitary sewer without appropriate treatment and verification from your institution's Environmental Health & Safety (EH&S) department.[3][4]
Table 1: Hazard and Disposal Summary
| Parameter | Specification | Rationale & Source(s) |
|---|---|---|
| GHS Hazard Codes | H302, H315, H319, H335 | Acute toxicity (oral), Skin Irritation, Eye Irritation, Respiratory Irritation.[1] |
| Primary Hazard Class | Irritant, Organic Acid | The compound is a carboxylic acid and causes irritation upon contact.[1] |
| Required PPE | Nitrile gloves, safety glasses with side shields (or goggles), lab coat. | To prevent skin, eye, and clothing contact with the irritant compound.[2][5][6] |
| Waste Classification | Hazardous Chemical Waste | Based on GHS hazard classifications. Must comply with EPA/RCRA regulations.[7][8][9] |
| Recommended Container | High-Density Polyethylene (HDPE) or other compatible plastic container. | Plastic is preferred for acidic waste to avoid potential reactions or etching associated with glass.[3][8] |
| Waste Segregation | Non-halogenated Organic Acid Waste | Must be segregated from bases, strong oxidizing agents, and cyanides.[3][10] |
Personal Protective Equipment (PPE) and Immediate Safety
Before beginning any work that will generate waste, ensure you are equipped with the proper PPE. The causality is direct: the irritant nature of the compound requires physical barriers to prevent exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. The compound can cause serious eye irritation.[2][6]
-
Hand Protection: Wear standard nitrile laboratory gloves. If prolonged contact is anticipated, consider heavier-duty gloves and inspect them for tears before use.[6]
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned to protect skin and clothing.[11]
-
Ventilation: Handle the solid material and prepare solutions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or mists, which can cause respiratory irritation.[2][6]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process from the point of generation to final pickup by EH&S. This ensures compliance with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[7]
Step 1: Container Selection and Preparation
-
Select a robust, leak-proof container made of a material compatible with organic acids. An HDPE carboy or bottle is the preferred choice.[8]
-
Ensure the container is clean and dry before adding any waste to prevent unintended reactions.
Step 2: Waste Labeling
-
Proper labeling is a critical compliance and safety requirement. The label must be affixed to the container before any waste is added.[9]
-
The label must, at a minimum, include:
Step 3: Waste Accumulation and Segregation
-
Collect all waste—including the pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels)—in your designated container.
-
Crucially, this waste stream must be segregated. Store the container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation.[8][10]
-
Do not mix this waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): An acid-base reaction will occur, generating heat.
-
Strong Oxidizers (e.g., nitric acid, permanganates): Mixing organic materials with strong oxidizers creates a significant fire or explosion risk.[3]
-
Cyanide-containing waste: Acidification of cyanide waste generates highly toxic hydrogen cyanide gas.
-
Step 4: Storage and Closure
-
The waste container must be kept securely closed at all times, except when you are actively adding waste.[10] Do not leave a funnel in the container opening. [10] This is a common regulatory violation and safety hazard, as it allows vapors to escape.
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Step 5: Arranging for Disposal
-
Accumulate waste in the SAA until the container is approximately 90% full. Do not overfill.
-
Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EH&S department to schedule a waste pickup.[8]
On-Site Treatment Considerations: A Note of Caution
While some laboratory wastes can be treated to be rendered non-hazardous, this requires a deep understanding of the chemistry and explicit approval from your institution's EH&S.
-
Neutralization: As a carboxylic acid, this compound can be neutralized with a weak base like sodium bicarbonate. However, the resulting salt solution may still be subject to disposal regulations depending on local ordinances. Never attempt neutralization without a validated procedure and EH&S approval.
-
Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is famously acid-labile.[12][13] If this waste is mixed with a strong acidic waste stream (e.g., trifluoroacetic acid, HCl), the Boc group will cleave, generating carbon dioxide and isobutylene gas.[14][15] This can lead to a dangerous buildup of pressure inside a sealed waste container, creating a risk of rupture. This chemical property underscores the critical importance of proper waste segregation.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including gloves, goggles, and a lab coat. For large spills, a respirator may be necessary.[11]
-
Contain the Spill: Use a chemical spill kit with an absorbent appropriate for organic acids (e.g., vermiculite or a universal absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[11]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S department, regardless of the size of the spill.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for hazardous waste disposal.
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
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Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
Welcome to a comprehensive guide on the safe handling of 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid (Boc-Ser(Me)-OH). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document moves beyond a simple checklist, providing a procedural guide grounded in the specific hazards of this compound. We will explore not just what personal protective equipment (PPE) to wear, but why it is essential, integrating field-proven insights to build a self-validating system of safety for your laboratory operations.
Foundational Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while a common building block in peptide synthesis, is not benign. According to its Globally Harmonized System (GHS) classification, it presents several key hazards that directly inform our PPE strategy.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound can cause harm through multiple routes of exposure: ingestion, skin contact, eye contact, and inhalation. As it is typically supplied as a solid powder, the risk of generating airborne dust, which can be inhaled or settle on surfaces and in the eyes, is a primary concern.
The Hierarchy of Controls: Engineering Controls First
Personal protective equipment is the final line of defense.[1] Before we even consider gloves or goggles, we must implement engineering and administrative controls to minimize exposure.
Primary Engineering Control: The Chemical Fume Hood Given the H335 "May cause respiratory irritation" classification, all manipulations of powdered this compound that could generate dust must be performed inside a certified chemical fume hood.[2][3] This includes weighing, transferring, and adding the solid to reaction vessels. The fume hood's constant airflow captures and exhausts airborne particulates, providing a critical barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Directives
The following PPE is mandatory when handling this compound. The rationale behind each choice is directly linked to the GHS hazard assessment.
Eye and Face Protection: The Non-Negotiable Barrier
The H319 "Causes serious eye irritation" warning necessitates robust eye protection.[4]
-
Safety Goggles: Standard safety glasses are insufficient. Tightly fitting safety goggles that provide a seal around the eyes are required to protect against airborne powder and accidental splashes.[5] Ensure they are marked with "Z87" to signify compliance with ANSI Z87.1 standards.[6]
-
Face Shields: When handling larger quantities of the solid (e.g., >50g) or when there is a significant risk of splashing during dissolution or reaction quenching, a face shield should be worn in addition to safety goggles.[5][6] The goggles provide the primary seal against particulates, while the shield offers a broader barrier for the entire face.
Hand Protection: Preventing Dermal Exposure
To mitigate the H315 "Causes skin irritation" hazard, appropriate gloves are essential.
-
Recommended Glove Type: Disposable nitrile gloves are the standard for incidental contact with many laboratory chemicals, including Boc-protected amino acids.[6][7] They offer good resistance to punctures and a suitable barrier for solids and splashes of many common solvents used in peptide chemistry.[8]
-
Glove Thickness and Breakthrough: For general applications, a glove thickness of at least 5 mil (0.12 mm) is recommended.[9] It is crucial to understand that nitrile gloves provide splash protection, not extended contact protection.[10] If a glove comes into contact with a chemical, it should be removed and replaced immediately after washing your hands.[6]
-
Double Gloving: For procedures involving larger quantities or when working with solutions of the compound for extended periods, consider double-gloving to provide an additional layer of protection.[6]
| Glove Type | Protection Level | Key Considerations |
| Disposable Nitrile | Splash Protection | Excellent for handling solids and incidental liquid contact.[8] |
| Silver Shield®/Viton® | Extended Contact | Consider for spill cleanup or situations with high risk of prolonged exposure.[1] |
Body Protection: Shielding Your Person
A lab coat is the minimum requirement for body protection to prevent the compound from contaminating personal clothing and skin.[5][6]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal in an emergency) must be worn at all times.
-
Additional Protection: For large-scale operations, a chemically resistant apron may be worn over the lab coat.
-
Personal Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped items.[1][6]
Respiratory Protection: A Secondary Safeguard
While the fume hood is the primary means of respiratory protection, there are situations where a respirator may be necessary.
-
N95 Dust Mask: In the event of a significant spill outside of a fume hood, or when engineering controls are not available or fail, an N95 respirator should be worn to prevent inhalation of airborne powder during cleanup.[1] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Workflow: Integrating Safety at Every Step
This section provides a step-by-step procedural guide for a common laboratory task: weighing the compound and preparing it for a reaction.
Step-by-Step Handling Protocol
-
Preparation (Pre-Op):
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Ensure the chemical fume hood is on and operating correctly (check airflow monitor).
-
Designate a specific area within the fume hood for handling the solid.
-
Assemble all necessary equipment (spatula, weigh boat, container) inside the hood.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the fume hood. Avoid creating puffs of dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared balance (if the balance is not in the hood, weigh by difference).
-
Close the primary container securely.
-
Carefully add the weighed solid to the reaction vessel, which is also inside the fume hood.
-
-
Dissolution/Reaction:
-
Slowly add the solvent to the solid to minimize splashing.
-
If a splash occurs, immediately change gloves.
-
Keep the reaction vessel within the fume hood for the duration of the reaction, especially if any volatile reagents are used.[11]
-
-
Cleanup and Disposal:
-
Wipe down the spatula and work area inside the fume hood with a damp cloth to collect any residual powder.
-
Dispose of the weigh boat, contaminated wipes, and used gloves in a designated solid chemical waste container.
-
Do not dispose of this chemical down the drain. All waste must be handled according to institutional and local environmental regulations.
-
Visual Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of powdered chemicals.
Emergency Procedures: Spill and Exposure Plan
In Case of a Spill:
-
Alert: Notify personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Protect: If safe to do so, and you are trained, don additional PPE including an N95 respirator.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Clean: Carefully sweep the absorbed material into a designated chemical waste container.[2] Avoid creating dust. Wet mopping the area may be necessary for final decontamination.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
By adhering to these detailed protocols, you create a robust safety framework that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it deserves.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
